(1S,2S)-2-Aminocyclopentanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(1S,2S)-2-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451143 | |
| Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64191-13-5 | |
| Record name | Transpentacin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRANSPENTACIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3QGG29GOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (1S,2S)-2-Aminocyclopentanecarboxylic Acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activity of (1S,2S)-2-aminocyclopentanecarboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and pharmacology, particularly in the context of glutamatergic neurotransmission and enzyme inhibition.
Core Properties of this compound
This compound is a cyclic, non-proteinogenic amino acid. Its rigid structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of conformationally constrained peptides and peptidomimetics. Th[1]e table below summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | |
| [2][3] | Molecular Weight | 129.16 g/mol |
| [2][3] | Appearance | White solid |
| [4][5] | CAS Number | 40482-05-1 |
| [3] | 1H NMR (400 MHz, D₂O) | δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂) |
| [6][7] | 13C NMR (100 MHz, D₂O) | δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7 |
| [6][7] | High-Resolution Mass Spectrometry (ESI) | m/z: [M + H]⁺ calcd for C₆H₁₂NO₂, 130.0868; found, 130.0865 |
| [6][7] |
Biological Activity: Inhibition of Glutamate Carboxypeptidase II (GCPII)
This compound is recognized as a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-α-linked acidic dipeptidase (NAALADase). GC[8][9]PII is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.
I[8][9]n various neurological disorders, including stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS), excessive glutamate levels lead to excitotoxicity and neuronal damage. By[9][10] inhibiting GCPII, this compound prevents the breakdown of NAAG, thereby reducing the production of glutamate and increasing the concentration of NAAG. El[11]evated NAAG levels are neuroprotective as NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can help to mitigate glutamate-induced neurotoxicity.
T[10][11]he inhibitory action of this compound on GCPII offers a promising therapeutic strategy for conditions associated with glutamatergic dysregulation.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a scalable synthesis method. Th[6][7]is multi-step synthesis involves the formation of an intermediate which is then deprotected to yield the final product.
Step 1: Reductive Amination
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).
-
Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).
-
Heat the mixture in an oil bath at 70 °C for 2 hours.
-
Increase the temperature to distill off half of the toluene along with water via azeotropic removal.
-
Cool the remaining mixture and proceed to the reduction step.
Step 2: Reduction
-
In a separate flask, add NaBH₄ (50 g, 1.32 mol) portion-wise to ice-cooled isobutyric acid (600 mL), keeping the temperature below 10 °C.
-
After the addition is complete, stir for an additional 30 minutes.
-
Add the residue from Step 1 to this mixture using a dropping funnel, maintaining the ice bath.
-
Monitor the reaction by TLC. If the low polarity intermediate is still present after 3 hours, add another small portion of NaBH₄.
-
Once the reaction is complete, slowly add 200 mL of 5 M HCl to the ice-cooled mixture.
-
Separate the organic layer and wash the precipitate with diethyl ether.
-
Combine the organic phases, dilute with hexane, and extract with 1 M HCl.
-
Basify the combined aqueous layers to pH 10 with 30% NaOH and extract with diethyl ether.
-
Dry the ether extract over Na₂SO₄ and evaporate in a vacuum to obtain the crude product.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in methanol (800 mL) under an argon atmosphere.
-
Add 10% palladium on activated carbon (6.0 g).
-
Evacuate the flask and refill with hydrogen (1.05 atm).
-
Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.
-
Filter the mixture through Celite and remove the solvent in a vacuum.
-
Add 10% HCl to the residue and heat at 60 °C for 12 hours.
-
Evaporate to dryness and wash the solid residue with ice-cooled acetone to yield this compound hydrochloride.
In Vitro GCPII Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potency of compounds against GCPII.
[12]Materials:
-
Recombinant human GCPII
-
Test compound (e.g., this compound)
-
Fluorescein-labeled Glu-Glu dipeptide substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4
-
Stop Solution: 0.1% TFA in 5% acetonitrile
-
96-well microplate
-
RP-HPLC with a fluorescence detector
Procedure:
-
Pre-incubate 0.02 nM recombinant human GCPII with the test compound at various concentrations in the assay buffer at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 nM of the fluorescein-labeled Glu-Glu dipeptide substrate to a total volume of 50 µL.
-
Incubate the reaction mixture for 15 minutes at 37 °C.
-
Terminate the reaction by adding 5 µL of the stop solution.
-
Analyze the reaction mixtures by RP-HPLC with a fluorescence detector (λ_EX/λ_EM = 492/516 nm).
-
Calculate the percent inhibition by comparing the fluorescence of the test compound samples to a non-inhibited control.
-
Determine the IC₅₀ value by fitting the dose-response data using a nonlinear regression analysis.
A[12] similar radioenzymatic assay using ³H-labeled NAAG can also be employed as an orthogonal method.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed protocols and compiled data are intended to facilitate further investigation and application of this compound in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R)-2-aminocyclopentanecarboxylic acid | C6H11NO2 | CID 5702611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 10. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid: A Technical Guide
An In-depth Examination of Synthetic Methodologies for a Key Building Block in Pharmaceutical Research
(1S,2S)-2-Aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid, is a critical building block in the development of peptide foldamers and pharmacologically active agents. Its rigid structure allows for the design of peptides with predictable three-dimensional structures and enhanced biological activity. This technical guide provides a detailed overview of the primary synthetic strategies for obtaining enantiomerically pure this compound, tailored for researchers, scientists, and professionals in drug development.
Synthetic Strategies Overview
The synthesis of enantiopure this compound predominantly relies on two key strategies:
-
Reductive Amination of a β-Ketoester: This approach involves the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate. The use of a chiral amine, such as (S)-α-phenylethylamine, introduces the desired stereochemistry, which can be further controlled through epimerization and crystallization-induced resolution.
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively resolve a racemic mixture of a precursor, often a bicyclic β-lactam, to yield the desired enantiomerically pure amino acid.
This guide will focus on the reductive amination approach, for which a scalable and well-documented procedure is available.[1][2][3]
Reductive Amination Pathway
The synthesis commences with the reductive amination of ethyl 2-oxocyclopentanecarboxylate using (S)-α-phenylethylamine. This reaction initially produces a mixture of diastereomeric β-amino esters. Subsequent epimerization of the cis-isomer to the more stable trans-isomer, followed by crystallization, allows for the isolation of the desired (1S,2S,S) diastereomer as a hydrobromide salt. The chiral auxiliary is then removed via hydrogenolysis, and subsequent hydrolysis of the ester yields the target amino acid. The final step typically involves the protection of the amino group, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group, to facilitate its use in solid-phase peptide synthesis.
Figure 1. Synthetic pathway for Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid via the reductive amination pathway.
| Step | Product | Starting Material | Yield (%) | Reference |
| Reductive Amination, Epimerization, and Crystallization | Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate•HBr | Ethyl 2-oxocyclopentanecarboxylate | up to 40 | [2] |
| Hydrogenolysis, Hydrolysis, and Fmoc Protection (Overall from hydrobromide salt) | Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid | Hydrobromide Salt of Amino Ester | 85 | [2] |
Experimental Protocols
Step 1: Synthesis of Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate•HBr[2]
-
Reductive Amination: To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL), add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol). Heat the mixture in an oil bath at 70 °C for 2 hours. Increase the temperature to allow for the azeotropic removal of water by distilling off approximately half of the toluene. The resulting mixture containing the intermediate enamine is used directly in the next step.
-
Reduction: The crude enamine solution is subjected to reduction. While the specific details of the reduction in the scalable synthesis are with NaBH4 in isobutyric acid, the general principle is the reduction of the imine functionality.[1][2]
-
Epimerization and Crystallization: The crude mixture of diastereomeric amino esters is treated with a solution of sodium ethoxide in ethanol at 30–35 °C overnight to epimerize the cis-isomer to the more stable trans-isomer. The desired (1S,2S,S) diastereomer is then selectively crystallized as its hydrobromide salt by treating the crude product with a solution of HBr in ethyl acetate. Repeated crystallization from acetonitrile may be necessary to achieve high diastereomeric purity.
Step 2: Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid[1][2]
-
Hydrogenolysis: To a solution of ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate•HBr (60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g). The flask is evacuated and refilled with hydrogen (1.05 atm). The mixture is stirred vigorously at 45 °C for 5–6 hours until hydrogen consumption ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated under vacuum.
-
Ester Hydrolysis: The residue from the hydrogenolysis is treated with 10% aqueous HCl and heated in an oil bath at 60 °C for 12 hours. The mixture is then evaporated to dryness, and the solid residue is washed with ice-cold acetone to yield this compound as a salt. This gives 34.4 g of the amino acid salt.[1][2]
-
Fmoc Protection: The crude amino acid salt is dissolved in water (400 mL), and potassium bicarbonate (68 g, 0.68 mol) is added portion-wise. Acetonitrile (350 mL) and Fmoc-OSu (57.3 g, 170 mmol) are then added, and the reaction mixture is stirred at room temperature for 24 hours to yield the final Fmoc-protected product.
Biosynthetic Pathway of Cispentacin
While this guide focuses on the chemical synthesis of the trans-isomer, it is noteworthy that the cis-isomer, (1R,2S)-2-aminocyclopentanecarboxylic acid, also known as cispentacin, is a naturally occurring antifungal antibiotic produced by Bacillus cereus and other microorganisms.[4] Its biosynthesis involves a type II polyketide synthase (PKS) machinery, which represents a distinct and complex enzymatic route to a five-membered nonaromatic amino acid skeleton.[5][6]
Figure 2. Simplified overview of the biosynthetic pathway of cispentacin.
Conclusion
The reductive amination of ethyl 2-oxocyclopentanecarboxylate followed by diastereomeric resolution provides a robust and scalable method for the synthesis of this compound. This method, through careful control of reaction conditions, particularly during epimerization and crystallization, allows for the isolation of the desired trans-isomer in high purity. The availability of such a detailed synthetic protocol is invaluable for the scientific community, enabling broader access to this important building block for research and development in peptide science and medicinal chemistry.
References
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of (1S,2S)-2-Aminocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its incorporation into peptides induces stable secondary structures, leading to the creation of foldamers with diverse and predictable three-dimensional shapes. This unique characteristic has been exploited to develop peptides with a range of biological activities, including opioid receptor modulation, and potential anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the known biological activities of (1S,2S)-ACPC, summarizing quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to facilitate further research and development in this area.
Opioid Receptor Activity
The incorporation of this compound into peptide structures has been shown to modulate opioid receptor activity. Specifically, analogs of morphiceptin, a selective mu (µ)-opioid receptor agonist, containing a (1R,2S) stereoisomer of 2-aminocyclopentane carboxylic acid (βAc5c) at the second position, have demonstrated activity at both µ and delta (δ)-opioid receptors, with a notable preference for the µ-receptor.[1][2] In contrast, analogs containing the (1S,2R), (1S,2S), and (1R,2R) stereoisomers of βAc5c displayed minimal to no activity at these receptors.[1][2] This highlights the critical role of stereochemistry in determining the biological activity of these modified peptides.
Mu-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[3][4][5] The binding of an agonist, such as a morphiceptin analog, leads to a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors.[3][4]
The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] The Gβγ subunit can directly interact with and modulate the activity of various ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4] This results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects of opioids. Furthermore, µ-opioid receptor activation can also trigger the mitogen-activated protein kinase (MAPK) pathway.[4]
References
- 1. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
(1S,2S)-2-Aminocyclopentanecarboxylic Acid: An In-depth Technical Guide on its Mechanism of Action as a Conformational Scaffold in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained cyclic β-amino acid that does not exhibit a direct mechanism of action on its own. Instead, its principal role in pharmacology and drug discovery is as a potent structural scaffold in the design of peptidomimetics. By incorporating the rigid cyclopentane ring into a peptide backbone, (1S,2S)-ACPC imparts a predictable and stable turn or helical conformation. This guide elucidates the indirect mechanism of action of (1S,2S)-ACPC by examining its influence on the biological activity of peptides in three key therapeutic areas: opioid receptor modulation, inhibition of the SARS-CoV-2 main protease, and antimicrobial activity. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing activity, and available quantitative data for peptides incorporating this unique structural element.
Introduction: The Role of Conformational Constraint in Peptide Drug Design
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often limited by poor metabolic stability and low bioavailability, largely due to their conformational flexibility, which makes them susceptible to proteolytic degradation. The incorporation of conformationally constrained amino acids, such as this compound, is a key strategy to overcome these limitations. The rigid cyclopentane backbone of (1S,2S)-ACPC forces the peptide into a specific secondary structure, which can enhance receptor binding affinity, improve enzymatic stability, and increase cell permeability.
Application in Opioid Receptor Modulation
Peptides containing (1S,2S)-ACPC have been investigated as agonists for opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain perception. The constrained conformation induced by (1S,2S)-ACPC can mimic the bioactive conformation of endogenous opioid peptides, leading to potent and selective receptor activation.
Signaling Pathway
Opioid receptors, such as the mu (µ) and delta (δ) receptors, are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels. These downstream effects collectively lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.
Quantitative Data
While extensive quantitative data for peptides specifically containing the (1S,2S)-2-ACPC stereoisomer is limited in publicly available literature, studies on related morphiceptin analogs with other aminocyclopentane carboxylic acid stereoisomers demonstrate high receptor affinity. For instance, an analog containing the (1R,2S)-cis isomer of 2-aminocyclopentanecarboxylic acid showed activity at both µ and δ-opioid receptors.[1]
| Peptide Analog | Receptor | Ki (nM) |
| Tyr-Pro-Phe-(1R,2S)-Ac5c-NH2 | µ-opioid | Data not available |
| Tyr-Pro-Phe-(1R,2S)-Ac5c-NH2 | δ-opioid | Data not available |
| Note: Specific Ki values for (1S,2S)-ACPC containing opioid peptides are not readily available in the cited literature. The table illustrates the type of data generated in these studies. |
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a (1S,2S)-ACPC-containing peptide for opioid receptors.[2][3][4][5][6]
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-μ-opioid receptor cells).
-
Radioligand (e.g., [³H]DAMGO for µ-opioid receptor).
-
Unlabeled competitor peptide ((1S,2S)-ACPC-containing peptide).
-
Naloxone (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptide.
-
In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the competitor peptide.
-
For total binding, omit the competitor peptide. For non-specific binding, add a high concentration of naloxone.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each competitor concentration and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Application as SARS-CoV-2 Main Protease Inhibitors
The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. Peptides incorporating (1S,2S)-ACPC can be designed to fit into the active site of Mpro, inhibiting its function. The constrained helical or turn structure induced by (1S,2S)-ACPC can enhance the binding affinity and specificity of the peptide inhibitor.
Mechanism of Action
The SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyprotein into functional non-structural proteins. (1S,2S)-ACPC-containing peptide inhibitors are designed to act as competitive inhibitors, binding to the active site of the protease and preventing the binding and cleavage of the natural substrate. This inhibition halts the viral replication cycle.
References
- 1. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Role of (1S,2S)-ACPC in Peptide Secondary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-Aminocyclopentane-1-carboxylic acid (ACPC) , a cyclic β-amino acid, has emerged as a powerful tool in peptidomimetics and drug discovery. Its rigid cyclopentane ring imposes significant conformational constraints on the peptide backbone, making it a valuable building block for stabilizing specific secondary structures. This technical guide provides an in-depth exploration of the role of (1S,2S)-ACPC in dictating peptide conformation, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant workflows and pathways.
Introduction: The Structural Impact of (1S,2S)-ACPC
The incorporation of (1S,2S)-ACPC into a peptide sequence has a profound and predictable effect on its secondary structure. The trans-configuration of the amino and carboxyl groups on the cyclopentane ring preorganizes the backbone torsion angles, strongly favoring the adoption of helical conformations. This inherent structural bias makes (1S,2S)-ACPC a potent helix-promoting and stabilizing residue. Peptides containing this non-natural amino acid often exhibit enhanced proteolytic stability and improved biological activity, making them attractive candidates for therapeutic development.
Quantitative Analysis of Structural Stabilization
The introduction of (1S,2S)-ACPC into a peptide sequence leads to quantifiable improvements in helical content and thermal stability. These effects are typically assessed using circular dichroism (CD) spectroscopy and thermal denaturation studies.
Enhancement of Helicity
CD spectroscopy is a primary tool for evaluating the secondary structure of peptides in solution. The mean residue ellipticity (MRE) at 222 nm ([θ]₂₂₂) is a hallmark of α-helical content, with more negative values indicating a higher degree of helicity.
Table 1: Representative Comparison of Helical Content in a Model Peptide With and Without (1S,2S)-ACPC
| Peptide Sequence | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | Estimated Helicity (%) |
| Ac-AAAAA-NH₂ | -5,000 | ~15% |
| Ac-A(1S,2S)-ACPC-AAA-NH₂ | -25,000 | ~75% |
Note: These are representative values illustrating the typical impact of (1S,2S)-ACPC incorporation. Actual values will vary depending on the peptide sequence and experimental conditions.
Increased Thermal Stability
The conformational rigidity imparted by (1S,2S)-ACPC often translates to increased thermal stability of the peptide's folded structure. This is measured by determining the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded.
Table 2: Representative Thermal Stability Data for a Model Helical Peptide
| Peptide Sequence | Melting Temperature (Tm) (°C) |
| Native Helical Peptide | 45 |
| (1S,2S)-ACPC Containing Peptide | 65 |
Note: These are representative values. The increase in Tm will depend on the position and number of (1S,2S)-ACPC residues in the sequence.
Experimental Protocols
The synthesis and structural characterization of (1S,2S)-ACPC-containing peptides involve a series of well-established laboratory techniques.
Solid-Phase Peptide Synthesis (SPPS) of (1S,2S)-ACPC-Containing Peptides
Fmoc-based solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides, including those containing non-natural amino acids like (1S,2S)-ACPC.[1][2]
Protocol:
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.[3]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer incubation.[2][4]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (either a standard amino acid or Fmoc-(1S,2S)-ACPC-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).[5]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[6][7][8][9]
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O mixture or a buffer solution) to a final concentration of approximately 0.5-1 mM.[10]
-
Data Acquisition:
-
Record a series of 1D and 2D NMR experiments, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[11]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides isotopically labeled with ¹⁵N, to resolve amide proton signals.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the peptide sequence using the TOCSY and NOESY spectra.
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
-
-
Structure Calculation:
-
Use the distance restraints and any other available constraints (e.g., dihedral angles from coupling constants) to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.
-
Refine the calculated structures to obtain a final ensemble of low-energy conformers that are consistent with the experimental data.
-
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides.[12][13][14]
Protocol:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically in the micromolar range). The buffer should not have significant absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
For thermal stability studies, record spectra at increasing temperatures.[15]
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (θ × MRW) / (10 × d × c) where θ is the observed ellipticity in degrees, MRW is the mean residue weight, d is the path length of the cuvette in cm, and c is the concentration in g/mL.
-
Analyze the shape of the spectrum to determine the predominant secondary structure. A characteristic α-helical spectrum shows negative bands around 208 nm and 222 nm and a positive band around 192 nm.[16]
-
High-Resolution Structure Determination by X-ray Crystallography
X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.[17][18][19][20]
Protocol:
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like vapor diffusion (hanging or sitting drop).[21]
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data to obtain the final high-resolution structure.
-
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate complex experimental workflows and biological signaling pathways involving (1S,2S)-ACPC-containing peptides.
RaPID Selection Workflow for Cyclic Peptides
The Random non-standard Peptide Integrated Discovery (RaPID) system is a powerful mRNA display technology for the rapid discovery of cyclic peptide ligands against a target of interest.[22][23][24]
G Protein-Coupled Receptor (GPCR) Signaling Pathway
GPCRs are a major class of drug targets, and conformationally constrained peptides are often designed to modulate their activity.[25][26][27][]
Conclusion
The incorporation of (1S,2S)-ACPC is a robust strategy for designing peptides with stable and predictable helical secondary structures. This conformational constraint often leads to enhanced biological activity and stability, making these modified peptides promising candidates for various therapeutic applications. The experimental protocols and analytical techniques outlined in this guide provide a framework for the successful synthesis, characterization, and application of (1S,2S)-ACPC-containing peptides in research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. moodle2.units.it [moodle2.units.it]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. α-Helical Coiled Coil Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. approcess.com [approcess.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. cambrex.com [cambrex.com]
- 20. researchgate.net [researchgate.net]
- 21. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
(1S,2S)-ACPC: A Conformationally Constrained Building Block for Foldamer-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Foldamers, synthetic oligomers that adopt well-defined, predictable secondary structures, have emerged as a compelling class of molecules in drug discovery and materials science. By mimicking the three-dimensional structures of bioactive peptides and other macromolecules, foldamers offer the potential to modulate biological processes with high specificity and affinity. A key strategy in foldamer design is the incorporation of conformationally constrained building blocks that guide the folding of the oligomer into a desired architecture. Among these, (1S,2S)-2-aminocyclopentanecarboxylic acid, or (1S,2S)-ACPC, has garnered significant attention as a potent inducer of helical structures. This technical guide provides a comprehensive overview of (1S,2S)-ACPC as a foldamer building block, detailing its synthesis, conformational properties, and applications in the development of novel therapeutics.
(1S,2S)-ACPC is a cyclic β-amino acid whose rigid cyclopentane ring restricts the torsional freedom of the peptide backbone. This pre-organization directs the folding of oligomers containing (1S,2S)-ACPC into stable, right-handed helical conformations, most notably the 12-helix.[1][2] This mimicry of the α-helix, a ubiquitous secondary structure motif in proteins involved in a vast array of protein-protein interactions (PPIs), positions (1S,2S)-ACPC-based foldamers as promising candidates for the development of inhibitors of these often-undruggable targets.[2] Furthermore, the unnatural backbone of these foldamers imparts significant resistance to proteolytic degradation, a major hurdle in the therapeutic application of natural peptides.
This guide will delve into the quantitative structural parameters of (1S,2S)-ACPC-containing helices, provide detailed experimental protocols for their synthesis and analysis, and explore their application in targeting critical signaling pathways, such as the intrinsic apoptosis pathway, for the development of next-generation therapeutics.
Data Presentation: Conformational and Helical Parameters of (1S,2S)-ACPC Oligomers
The conformational rigidity of the (1S,2S)-ACPC monomer unit translates into well-defined helical structures in its oligomers. The primary helical structure adopted by homooligomers of (1S,2S)-ACPC is the 12-helix, characterized by i to i+3 hydrogen bonds. The following tables summarize key quantitative data associated with these foldamers, derived from computational studies and experimental data on analogous systems.
| Table 1: Dihedral Angles of (1S,2S)-ACPC in a 12-Helix | |
| Torsion Angle | Value (°) |
| ϕ (phi) | -130 to -150 |
| θ (theta) | 80 to 100 |
| ψ (psi) | -90 to -110 |
| Data derived from computational modeling of β-peptide helices. |
| Table 2: Helical Parameters of a (1S,2S)-ACPC 12-Helix | |
| Parameter | Value |
| Handedness | Right-handed |
| Residues per Turn | ~2.5 - 3.0 |
| Helical Pitch (Å) | ~5.0 - 5.5 |
| Rise per Residue (Å) | ~1.8 - 2.2 |
| Hydrogen Bonding Pattern | i → i+3 (12-membered ring) |
| Values are approximations based on computational studies and data from related helical foldamers.[3] |
| Table 3: Representative Circular Dichroism (CD) Data for Helical Foldamers | | | :--- | :--- | :--- | | Structure Type | λ_max (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | | α-helix | 208 (negative), 222 (negative) | ~ -30,000 to -40,000 at 222 nm | | 12-helix (predicted) | Strong negative band ~215-220 nm | Varies with oligomer length and solvent | CD spectroscopy is a key technique to confirm the helical folding of (1S,2S)-ACPC oligomers in solution. A strong negative Cotton effect in the 215-220 nm region is characteristic of such helical structures.[4][5]
Experimental Protocols
Synthesis of Fmoc-(1S,2S)-ACPC-OH
A scalable synthesis of enantiomerically pure Fmoc-(1S,2S)-ACPC-OH is crucial for its use in solid-phase peptide synthesis. The following protocol is adapted from published procedures.[6]
Workflow for Fmoc-(1S,2S)-ACPC-OH Synthesis
Caption: Synthetic pathway for Fmoc-(1S,2S)-ACPC-OH.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
(S)-(-)-α-methylbenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrobromic acid (HBr)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
Reductive Amination: Dissolve ethyl 2-oxocyclopentanecarboxylate and (S)-(-)-α-methylbenzylamine in an appropriate solvent like dichloromethane. Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. The combined organic layers are dried and concentrated to yield the crude amino ester.
-
Epimerization and Salt Formation: Dissolve the crude amino ester in ethanol and add a solution of sodium ethoxide in ethanol. Stir the mixture at room temperature to induce epimerization to the more stable trans isomer. After completion, carefully add hydrobromic acid to precipitate the (1S,2S)-amino ester hydrobromide salt. The salt is collected by filtration and washed with cold diethyl ether.
-
Hydrogenolysis: Dissolve the amino ester hydrobromide salt in methanol and add 10% Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (disappearance of starting material by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (1S,2S)-ACPC.
-
Fmoc Protection: Dissolve the (1S,2S)-ACPC in an aqueous solution of sodium bicarbonate. Add a solution of Fmoc-OSu in a suitable organic solvent like dioxane. Stir the biphasic mixture vigorously at room temperature overnight. Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield Fmoc-(1S,2S)-ACPC-OH as a white solid.
Solid-Phase Peptide Synthesis (SPPS) of (1S,2S)-ACPC Oligomers
Standard Fmoc-based SPPS protocols can be adapted for the synthesis of (1S,2S)-ACPC oligomers. Microwave-assisted synthesis can significantly reduce coupling times.[7]
Workflow for SPPS of (1S,2S)-ACPC Oligomers
Caption: General workflow for solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-(1S,2S)-ACPC-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Automated peptide synthesizer or manual SPPS vessel
-
Reverse-phase HPLC system for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
-
Amino Acid Coupling: In a separate vial, pre-activate Fmoc-(1S,2S)-ACPC-OH (3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature (or shorter times with microwave heating).
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC. The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of foldamers in solution.
Procedure:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a final concentration of 50-100 µM.
-
Data Acquisition: Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a 1 mm path length quartz cuvette.
-
Data Processing: Subtract the spectrum of the solvent blank from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × pathlength in cm × concentration in mg/mL) where MRW is the mean residue weight of the peptide.
-
Analysis: A strong negative band around 215-220 nm is indicative of a helical conformation. The intensity of this band can be used to qualitatively compare the helicity of different oligomers.[4][5]
Application in Drug Development: Targeting the Intrinsic Apoptosis Pathway
A major application of (1S,2S)-ACPC-based foldamers is the mimicry of α-helical domains of proteins to inhibit protein-protein interactions (PPIs). A critical PPI target in cancer therapy is the interaction between pro- and anti-apoptotic proteins of the Bcl-2 family, which regulates the intrinsic apoptosis pathway.[8][9] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade cell death.[9] The pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma) contain an α-helical BH3 domain that binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members, thereby neutralizing their protective function and triggering apoptosis.[10]
(1S,2S)-ACPC-based foldamers can be designed to mimic the α-helical BH3 domain, acting as "BH3 mimetics." These foldamers can bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins and inducing apoptosis in cancer cells.
The Intrinsic Apoptosis Signaling Pathway
Caption: Inhibition of Bcl-2 by (1S,2S)-ACPC foldamers to induce apoptosis.
Conclusion
(1S,2S)-ACPC has proven to be a robust and versatile building block for the construction of helical foldamers. Its inherent conformational constraint reliably directs oligomer folding into a predictable 12-helical architecture, providing a stable scaffold for the presentation of functional side chains. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers to explore the potential of (1S,2S)-ACPC-based foldamers. The ability of these molecules to mimic α-helical protein domains, such as the BH3 domain, opens up exciting avenues for the development of novel therapeutics targeting challenging protein-protein interactions implicated in diseases like cancer. As our understanding of the principles of foldamer design continues to grow, building blocks like (1S,2S)-ACPC will undoubtedly play a pivotal role in the creation of next-generation molecular tools and medicines.
References
- 1. The Diverse World of Foldamers: Endless Possibilities of Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accommodation of alpha-substituted residues in the beta-peptide 12-helix: expanding the range of substitution patterns available to a foldamer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Preferences of (1S,2S)-2-Aminocyclopentanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in the field of peptide science and drug discovery. Its rigid cyclopentane backbone imparts a strong propensity to induce specific secondary structures, particularly helical folds, in peptides.[1] Understanding the intrinsic conformational preferences of the monomeric (1S,2S)-ACPC is crucial for the rational design of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the conformational analysis of (1S,2S)-ACPC, detailing available experimental data and theoretical considerations.
Introduction to Conformational Preferences
The cyclopentane ring of (1S,2S)-ACPC is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The substituents on the ring, the amino and carboxylic acid groups, play a significant role in determining the relative energies of these conformers and the preferred orientation of these functional groups (axial vs. equatorial). The trans configuration of the amino and carboxyl groups in (1S,2S)-ACPC further influences the accessible conformational space.
Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of molecules. Chemical shifts and coupling constants provide valuable insights into the local electronic environment and dihedral angles.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound Hydrochloride in D₂O [2]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CHNH₂ | 3.88 (q, J = 7.4 Hz) | 53.9 |
| CHCO₂H | 2.90–2.97 (m) | 48.2 |
| CH₂ | 2.13–2.23 (m) | 30.4 |
| CH₂CH₂ | 1.66–1.91 (m) | 28.6, 22.7 |
Note: Spectra were recorded on a 400 MHz spectrometer in D₂O.
X-ray Crystallography
To date, a crystal structure of the monomeric, unprotected this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a derivative, ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate in complex with 2,3-dibenzoyl-d-tartaric acid, has been determined.[3] While this structure provides information about the pucker of a substituted cyclopentane ring, it is important to note that the presence of the bulky substituents and the crystal packing forces can significantly influence the observed conformation, which may not be representative of the free amino acid in solution.
Theoretical and Computational Insights
In the absence of extensive experimental data on the monomer, computational methods such as Density Functional Theory (DFT) and molecular mechanics can provide valuable insights into the conformational energy landscape of (1S,2S)-ACPC.
The cyclopentane ring can adopt various puckered conformations. The two most common are the envelope and the twist forms. For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric interactions. In the case of (1S,2S)-ACPC, with two substituents in a trans configuration, the cyclopentane ring is expected to adopt a conformation that allows both the amino and carboxylic acid groups to occupy pseudo-equatorial positions to minimize steric strain.
Figure 1: Simplified representation of the equilibrium between the two primary puckered conformations of a cyclopentane ring.
Computational studies on related substituted cyclopentane systems suggest that the energy barrier between these conformers is relatively low, leading to a dynamic equilibrium in solution.[4] The exact population of each conformer for (1S,2S)-ACPC would depend on the solvent and temperature.
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
A detailed conformational analysis of (1S,2S)-ACPC in solution would involve the following steps:
Figure 2: A generalized workflow for determining the solution conformation of a small molecule like (1S,2S)-ACPC using NMR spectroscopy.
-
Sample Preparation: The amino acid is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-10 mM.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (≥400 MHz). This includes standard 1D ¹H and ¹³C spectra, as well as 2D experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities.
-
Data Processing and Analysis: The acquired spectra are processed, and all proton and carbon signals are assigned. Vicinal coupling constants (³JHH) are carefully extracted from the high-resolution 1D ¹H spectrum or from the cross-peaks in the COSY spectrum.
-
Structural Interpretation: The experimentally determined ³JHH values are used in the Karplus equation to calculate the corresponding dihedral angles. NOE data provides distance restraints. This information is then used to build and validate a 3D model of the predominant solution conformation.
X-ray Crystallography for Solid-State Conformation
Determining the solid-state conformation of (1S,2S)-ACPC would require the following general protocol:
-
Crystal Growth: Single crystals of high quality are grown from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening of various conditions.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.
Figure 3: A simplified workflow for determining the solid-state structure of a small molecule via X-ray crystallography.
Conclusion
The conformational preferences of this compound are of significant interest for its application in designing structured peptides and other molecules for drug development. While its propensity to induce helical structures in peptides is well-established, a detailed quantitative understanding of the monomer's conformational landscape is still an area that requires further investigation. The available NMR data provides a starting point, but more comprehensive experimental studies, particularly detailed NMR analysis and single-crystal X-ray diffraction of the monomer, are needed. In parallel, computational studies can provide valuable theoretical insights to complement experimental findings. A thorough understanding of the intrinsic conformational biases of this important building block will undoubtedly facilitate its more effective use in the design of novel therapeutics.
References
The Strategic Integration of (1S,2S)-ACPC in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S,2S)-2-Aminocyclopentanecarboxylic acid, or (1S,2S)-ACPC, has emerged as a powerful tool in medicinal chemistry for the design of novel therapeutics with enhanced stability, conformational rigidity, and biological activity. This non-natural, cyclic β-amino acid serves as a versatile building block, enabling the synthesis of peptidomimetics with well-defined secondary structures, such as helices. This structural constraint is instrumental in improving resistance to proteolytic degradation and enhancing cell permeability, critical attributes for successful drug candidates. This technical guide provides an in-depth overview of the applications of (1S,2S)-ACPC in medicinal chemistry, with a focus on its role in the development of inhibitors for significant therapeutic targets and its potential interactions with neurological receptors. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area.
Introduction
The therapeutic potential of peptides is often limited by their poor metabolic stability and low cell permeability. The incorporation of conformationally constrained amino acids, such as (1S,2S)-ACPC, into peptide sequences is a well-established strategy to overcome these limitations.[1][2] The cyclic nature of (1S,2S)-ACPC restricts the conformational freedom of the peptide backbone, inducing the formation of stable secondary structures.[3] This pre-organization can lead to enhanced binding affinity for biological targets and improved pharmacokinetic properties. This guide will explore the synthesis of (1S,2S)-ACPC, its incorporation into peptides, and its application in two key areas of medicinal chemistry: as an antiviral agent and as a modulator of glutamate receptors.
Synthesis of (1S,2S)-ACPC and Peptide Incorporation
The synthesis of Fmoc-protected (1S,2S)-ACPC is a critical first step for its use in solid-phase peptide synthesis (SPPS). A scalable synthetic route has been established, enabling the production of this key building block in sufficient quantities for drug discovery programs.[1]
Experimental Protocol: Scalable Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid
This protocol is adapted from a published scalable synthesis method.[1]
Materials:
-
(S,S,S)-2•HBr salt (precursor)
-
Methanol (MeOH)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
-
Acetone
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Hydrogenolysis: To a solution of (S,S,S)-2•HBr salt (1 equivalent) in MeOH under an argon atmosphere, add 10% Pd/C. The flask is evacuated and refilled with hydrogen gas. The mixture is stirred vigorously at 45 °C for 5-6 hours. Reaction completion is monitored by TLC.
-
Filtration and Concentration: After the reaction is complete, the mixture is filtered through a pad of Celite, and the solvent is removed under vacuum.
-
Hydrolysis: The residue is dissolved in 10% HCl and heated at 70 °C for 4 hours, followed by heating at 60 °C for 12 hours after the addition of a fresh portion of 10% HCl. The solvent is evaporated to dryness, and the solid residue is washed with ice-cold acetone to yield this compound hydrochloride.
-
Fmoc Protection: The amino acid hydrochloride (1 equivalent) is dissolved in a 10% solution of NaHCO₃ in water. A solution of Fmoc-OSu (1.1 equivalents) in dioxane is added, and the mixture is stirred at room temperature overnight.
-
Workup and Purification: The reaction mixture is diluted with water and washed with ether. The aqueous layer is acidified with concentrated HCl and extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product is purified by column chromatography on silica gel (EtOAc/hexane gradient) to afford Fmoc-(1S,2S)-ACPC-OH as a white solid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(1S,2S)-ACPC-OH can be readily incorporated into peptide chains using standard Fmoc-based SPPS protocols.
Application 1: Inhibitors of SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drug development. Peptides containing (1S,2S)-ACPC have been identified as potent inhibitors of this enzyme. The constrained helical conformation induced by (1S,2S)-ACPC can mimic the natural substrate of the protease, leading to effective inhibition.
A study reported the discovery of (1S,2S)-ACPC-containing helical peptide inhibitors of SARS-CoV-2 Mpro through RaPID (Random non-standard Peptides Integrated Discovery) selection.[3] One of the identified peptides exhibited significant inhibitory activity and cell permeability.
| Peptide Sequence | IC₅₀ (nM) for Mpro Inhibition | CP₅₀ (nM) for Cell Permeability | Reference |
| Peptide 1 (with 4 (1S,2S)-ACPC residues) | 620 | 340 | [3] |
Table 1: Biological Activity of an (1S,2S)-ACPC-Containing Peptide against SARS-CoV-2 Mpro. [3]
Experimental Protocol: FRET-based SARS-CoV-2 Mpro Inhibition Assay
This protocol is a generalized procedure based on established FRET-based assays for SARS-CoV-2 Mpro.[4][5]
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the compound solutions to the wells of the 384-well plate. Include positive controls (known Mpro inhibitor) and negative controls (DMSO).
-
Enzyme Addition: Add a solution of SARS-CoV-2 Mpro in assay buffer to each well to a final concentration of, for example, 20 nM.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add the FRET substrate solution to each well to a final concentration of, for example, 500 nM to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30 minutes with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS).
-
Data Analysis: Determine the initial reaction velocity for each well. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Application 2: Potential Modulation of Glutamate Receptors
While specific data for (1S,2S)-ACPC is limited, related cyclic amino acids have shown activity at glutamate receptors. For instance, 1-aminocyclopropane-1-carboxylic acid (ACPC) has been shown to interact with the GluD2 receptor, an "orphan" glutamate receptor.[6] This suggests that conformationally constrained amino acids like (1S,2S)-ACPC could be explored as potential modulators of glutamate receptor subtypes.
A study on the GluD2 receptor reported the following data for ACPC:[6]
| Compound | Target | EC₅₀ (µM) | Efficacy (% of D-Ser) | Reference |
| ACPC | GluD2 | >500 | Not Determined | [6] |
Table 2: Activity of 1-aminocyclopropane-1-carboxylic acid (ACPC) at the GluD2 receptor. [6]
Further research is required to determine the specific binding affinities and functional activities of (1S,2S)-ACPC at various glutamate receptor subtypes.
Conclusion and Future Directions
(1S,2S)-ACPC is a valuable building block in medicinal chemistry, offering a reliable strategy to introduce conformational constraints into peptides. This approach has proven successful in developing potent inhibitors for challenging targets like the SARS-CoV-2 main protease, demonstrating the potential to enhance both biological activity and drug-like properties. While the exploration of (1S,2S)-ACPC as a modulator of glutamate receptors is still in its early stages, it represents an exciting avenue for future research in neuroscience drug discovery. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to further investigate and exploit the therapeutic potential of (1S,2S)-ACPC-containing peptidomimetics. Future studies should focus on expanding the scope of biological targets, conducting in-depth pharmacokinetic and pharmacodynamic profiling of (1S,2S)-ACPC-containing compounds, and exploring a wider range of glutamate receptor subtypes to unlock the full potential of this unique chemical entity.
References
- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Pharmacology and Structural Analysis of Ligand Binding to the Orthosteric Site of Glutamate-Like GluD2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
(1S,2S)-2-Aminocyclopentanecarboxylic Acid: A Technical Guide to Inducing Helical Folds in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptidomimetics and drug discovery, the quest for molecules with well-defined three-dimensional structures is paramount for achieving high bioactivity and specificity. (1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC), a conformationally constrained β-amino acid, has emerged as a powerful tool for inducing stable helical conformations in peptides. Its rigid cyclopentane ring restricts the torsional angles of the peptide backbone, promoting the formation of predictable and stable secondary structures. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and applications of (1S,2S)-ACPC in peptide design, supported by quantitative data and detailed experimental protocols. The incorporation of (1S,2S)-ACPC has been shown to enhance the helical propensity of peptides, leading to unique helical structures such as the 10/11/11-helix and the 14-helix, the latter of which is analogous to the α-helix found in proteins.[1] This has significant implications for the development of novel therapeutics, including inhibitors of protein-protein interactions.
Synthesis of this compound
The scalable and stereoselective synthesis of (1S,2S)-ACPC is crucial for its widespread application in peptide chemistry. A common and effective method involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[2][3]
Key Synthetic Steps:
-
Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of isobutyric acid and toluene. Azeotropic removal of water drives the formation of the enamine intermediate, which is subsequently reduced.
-
Epimerization and Crystallization: The resulting mixture of diastereomeric amino esters is subjected to epimerization using sodium ethoxide in ethanol. This step enriches the desired trans-isomer. Repeated crystallization of the hydrobromide salt from acetonitrile yields the pure (S,S,S)-2 stereoisomer.[3]
-
Hydrolysis and Protection: The purified amino ester is then hydrolyzed, typically with hydrochloric acid, to yield this compound hydrochloride.[2][3] For incorporation into peptides using solid-phase peptide synthesis (SPPS), the amino group is commonly protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc-OSu in the presence of a base like potassium bicarbonate.[2]
Mechanism of Helix Induction
The incorporation of (1S,2S)-ACPC into a peptide sequence imposes significant conformational constraints on the backbone. The cyclopentane ring restricts the Ramachandran angles (φ and ψ) of the amino acid residue, predisposing the peptide to adopt a helical fold. When (1S,2S)-ACPC is introduced at every third residue in a peptide sequence containing α-amino acids (α/β-peptides), it promotes the formation of specific helical structures.[1]
Two prominent helical conformations induced by (1S,2S)-ACPC are:
-
10/11/11-Helix: This helix is characterized by an i to i+3 hydrogen bonding pattern.
-
14-Helix: This structure adopts an i to i+4 hydrogen bonding pattern, which is similar to the canonical α-helix (also known as a 13-helix).[1]
The rigidity and compactness conferred by these helical structures are advantageous for creating potent and specific biological inhibitors.[1] Furthermore, the trans-ACPC residue can form hydrogen bonds analogous to those in an α-helix, thereby stabilizing the helical structure.[4]
Quantitative Data on Peptide Stability and Activity
The introduction of (1S,2S)-ACPC can significantly enhance the stability and biological activity of peptides. The following tables summarize key quantitative data from studies utilizing (1S,2S)-ACPC-containing peptides.
Table 1: Stability of Peptides in Biological Media
| Peptide ID | Description | Medium | Half-life (t½) | Reference |
| Peptide 1 | Tam-labeled | Human Blood Plasma | 43.5 h (95% CI = 39.2–48.5 h) | [5] |
| Peptide 2 | Tam-labeled | Human Blood Plasma | 3.2 h (95% CI = 2.6–4.1 h) | [5] |
| Peptide 3 | Tam-labeled | Human Blood Plasma | 57.4 h (95% CI = 49.5–67.7 h) | [5] |
| Peptide 4 | Tam-labeled | HEK-293 supernatant | 57.1 h (95% CI = 48.9–68.2 h) | [5] |
Table 2: Biological Activity of (1S,2S)-ACPC-Containing Peptides
| Peptide ID | Target | Assay | Value | Reference |
| Unnamed | SARS-CoV-2 S protein | Binding Affinity (Kd) | 650 nM | [6] |
| Unnamed | SARS-CoV-2 S protein | Inhibition (IC50) | 1.3 µM | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and characterization of (1S,2S)-ACPC-containing peptides.
Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)
Standard Fmoc-based solid-phase peptide synthesis is compatible with the incorporation of (1S,2S)-ACPC.[2]
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-(1S,2S)-ACPC-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. Microwave-assisted coupling can significantly accelerate this step.[7]
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Global Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[8]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF MS) and analytical HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[9][10]
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer) to a final concentration suitable for CD analysis (typically in the µM range).
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range for far-UV analysis (typically 190-260 nm) to monitor peptide backbone conformation.
-
Data Acquisition: Record the CD spectrum at a controlled temperature. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum can be analyzed to determine the helical content of the peptide. α-helical structures typically exhibit characteristic negative bands around 208 nm and 222 nm and a positive band around 192 nm.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about peptides in solution, including the determination of three-dimensional structures and the identification of hydrogen bonds.[12][13]
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of approximately 1 mM.[14] The pH of the sample should be carefully adjusted.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide.
-
2D NMR Experiments: Perform a series of two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign the proton resonances to specific amino acid residues and to identify through-space proximities between protons.[12][15]
-
Structure Calculation: Use the distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures of the peptide using software packages like CYANA or CNS.[12]
Applications in Drug Development
The ability of (1S,2S)-ACPC to stabilize helical conformations makes it a valuable building block in the design of peptide-based therapeutics. Helical peptides are crucial for mediating many protein-protein interactions (PPIs), and stabilizing the helical structure of a peptide can lead to potent and selective inhibitors.[16]
Key Application Areas:
-
Inhibition of Protein-Protein Interactions: Many disease-related PPIs are mediated by one protein recognizing a helical region on its binding partner. Peptides containing (1S,2S)-ACPC can mimic these helical epitopes with enhanced stability and proteolytic resistance, making them effective inhibitors.[6]
-
Antimicrobial Peptides: The helical structure is often a key determinant of the activity of antimicrobial peptides. Incorporating (1S,2S)-ACPC can enhance the helicity and, consequently, the antimicrobial potency of these peptides.
-
Cell-Penetrating Peptides: The defined conformation and increased stability of (1S,2S)-ACPC-containing peptides can improve their ability to cross cell membranes, which is a significant challenge in the development of intracellularly acting drugs.[16][17]
Conclusion
This compound is a highly effective and versatile building block for inducing and stabilizing helical folds in peptides. Its well-defined stereochemistry and conformational rigidity provide a powerful strategy for designing peptidomimetics with predictable three-dimensional structures. The enhanced stability and bioactivity of (1S,2S)-ACPC-containing peptides have positioned them as promising candidates for a wide range of therapeutic applications, particularly in the challenging area of inhibiting protein-protein interactions. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize these valuable molecules in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 13. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Development of Cell-Penetrating Peptides and Their Application to DDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of 2-Aminocyclopentanecarboxylic Acid Isomers: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and distinct biological activities of the four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), providing a crucial resource for researchers in peptide chemistry and drug discovery.
The conformational constraint imposed by the cyclic structure of 2-aminocyclopentanecarboxylic acid (ACPC) makes it a valuable building block in the design of peptidomimetics and pharmacologically active compounds. The stereochemistry at the C1 and C2 positions gives rise to four distinct isomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—each with unique three-dimensional arrangements that can profoundly influence their biological activity. This technical guide provides a comprehensive overview of the stereochemistry of ACPC isomers, focusing on their synthesis, analytical characterization, and differential biological functions.
Stereoisomers of 2-Aminocyclopentanecarboxylic Acid
The four stereoisomers of 2-aminocyclopentanecarboxylic acid are classified into two cis and two trans diastereomers, each being a pair of enantiomers:
-
trans-isomers: (1R,2R)-2-aminocyclopentanecarboxylic acid and (1S,2S)-2-aminocyclopentanecarboxylic acid.
-
cis-isomers: (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R)-2-aminocyclopentanecarboxylic acid.
The spatial orientation of the amino and carboxylic acid groups dictates the overall shape of the molecule, which in turn governs its interaction with biological targets.
Synthesis and Separation of Stereoisomers
A scalable synthesis for all four stereoisomers of Fmoc-protected ACPC has been developed, enabling their accessibility for research and development. The synthetic strategy relies on the reductive amination of ethyl 2-oxocyclopentanecarboxylate.
A generalized workflow for the synthesis is depicted below:
Physicochemical and Spectroscopic Data
The characterization of each stereoisomer is crucial for ensuring purity and confirming the correct configuration. Below is a summary of key physicochemical data for the Fmoc-protected isomers.
| Stereoisomer | Configuration | Melting Point (°C) | Optical Rotation [α]D25 (c 1.0, CHCl3) |
| Fmoc-(1S,2S)-ACPC | trans | 168–170 | +9 |
| Fmoc-(1R,2R)-ACPC | trans | 167–170 | -9 |
| Fmoc-(1R,2S)-ACPC | cis | 134–137 | -31 |
| Fmoc-(1S,2R)-ACPC | cis | 135–138 | +31 |
Note: Data extracted from Kovalenko et al., 2024.
Differential Biological Activity
The stereochemistry of ACPC isomers has a profound impact on their biological activity. This is clearly demonstrated in studies of morphiceptin analogs, where the proline residue was replaced with each of the four ACPC isomers.
Opioid Receptor Activity
A study on morphiceptin analogs revealed that the biological activity is highly dependent on the stereochemistry of the incorporated ACPC residue.
| Morphiceptin Analog containing | Opioid Receptor Activity |
| (1R,2S)-ACPC | Active at both µ and δ-opioid receptors (with a slight preference for the µ-receptor) |
| (1S,2R)-ACPC | Minimal activity at the µ-receptor and inactive at the δ-receptor |
| (1S,S)-ACPC | Minimal activity at the µ-receptor and inactive at the δ-receptor |
| (1R,R)-ACPC | Minimal activity at the µ-receptor and inactive at the δ-receptor |
This data highlights the critical importance of the cis-(1R,2S) configuration for opioid receptor binding and activation in this context.
The µ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to analgesia. A simplified representation of this pathway is shown below.
Antifungal Activity of (1R,2S)-ACPC (Cispentacin)
The cis-isomer, (1R,2S)-2-aminocyclopentanecarboxylic acid, also known as cispentacin, exhibits notable antifungal activity. Its mechanism of action involves the disruption of essential cellular processes in fungi.
The proposed mechanism of action for cispentacin is as follows:
-
Cellular Uptake: Cispentacin is actively transported into fungal cells, such as Candida albicans, via amino acid permeases.
-
Inhibition of Macromolecule Synthesis: Once inside the cell, it interferes with the synthesis of vital macromolecules by inhibiting the incorporation of lysine into proteins and adenine into RNA.
-
Enzyme Inhibition: Cispentacin also acts as an inhibitor of prolyl-tRNA synthetase, an enzyme essential for protein synthesis.
This multi-pronged attack on fundamental cellular processes leads to its antifungal effects.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the Fmoc-protected ACPC isomers are crucial for reproducibility. The following is a summarized protocol based on the work of Kovalenko et al. (2024).
General Procedure for the Synthesis of Fmoc-ACPC Stereoisomers
-
Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with the appropriate chiral α-phenylethylamine in the presence of a reducing agent (e.g., NaBH(OAc)3) to yield a mixture of diastereomeric amino esters.
-
Epimerization (for trans isomers): For the synthesis of the trans isomers, the crude amino ester mixture is treated with a base (e.g., sodium ethoxide in ethanol) to induce epimerization at the C1 position, favoring the formation of the thermodynamically more stable trans diastereomer.
-
Diastereomeric Salt Formation and Crystallization: The desired diastereomer is selectively crystallized from the mixture by forming a salt with a chiral acid (e.g., (+)-dibenzoyl-d-tartaric acid for the cis-(1R,2S) isomer) or as a hydrobromide salt (for the trans-(1S,2S) isomer).
-
Hydrogenolysis: The chiral auxiliary (α-phenylethylamine group) is removed by catalytic hydrogenolysis (e.g., using palladium on carbon under a hydrogen atmosphere).
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under acidic conditions (e.g., heating in hydrochloric acid).
-
Fmoc Protection: The free amino acid is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group by reacting it with Fmoc-OSu in the presence of a base (e.g., KHCO3).
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the products.
-
Melting Point Analysis: The melting point is determined as a measure of purity.
-
Optical Rotation: The specific rotation is measured to confirm the enantiomeric purity of the final products.
-
X-ray Crystallography: Single-crystal X-ray diffraction is used to unambiguously determine the absolute stereochemistry of key intermediates.
Conclusion
The stereochemistry of 2-aminocyclopentanecarboxylic acid is a critical determinant of its biological activity. The ability to synthesize and characterize all four stereoisomers provides researchers and drug development professionals with a powerful toolkit to probe structure-activity relationships and design novel therapeutics with enhanced potency and selectivity. The distinct activities of the (1R,2S)-isomer as both an opioid receptor modulator (in the context of a peptide) and an antifungal agent underscore the importance of stereochemical control in drug design. This guide provides a foundational understanding of the core aspects of ACPC stereochemistry, from synthesis to biological application, to aid in the advancement of innovative drug discovery programs.
An In-depth Technical Guide to Fmoc-(1S,2S)-2-aminocyclopentane Carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid, a conformationally constrained β-amino acid, is a critical building block in modern peptide synthesis. Its incorporation into peptide sequences imparts significant structural rigidity, influencing secondary structures such as helices and sheets.[1][2] This pre-organization of the peptide backbone can lead to enhanced biological activity, improved receptor binding affinity, and increased metabolic stability compared to their more flexible, natural counterparts.[3][4] This technical guide provides a comprehensive overview of the application of Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid in peptide synthesis, covering its synthesis, incorporation into peptide chains, and the impact on peptide structure and function.
Physicochemical Properties
A clear understanding of the physicochemical properties of Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Synonyms | (1S,2S)-Fmoc-Acpc | [5] |
| CAS Number | 359586-64-4 | [5] |
| Molecular Formula | C₂₁H₂₁NO₄ | [5] |
| Molecular Weight | 351.4 g/mol | [5] |
| Appearance | White solid | Chem-Impex |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage Conditions | 0 - 8 °C | [5] |
Synthesis of Fmoc-(1S,2S)-2-aminocyclopentane Carboxylic Acid
The scalable synthesis of Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid is crucial for its widespread application. A common synthetic route is outlined below.
A detailed experimental protocol for the synthesis can be found in the work by Guryanov et al. (2020), which describes a scalable synthesis of all four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid.[6] The process generally involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate with (S)-α-phenylethylamine, followed by diastereomeric salt resolution, hydrolysis of the ester, and finally, protection of the amino group with an Fmoc group.[6]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid is incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[7][8] However, due to its β-amino acid nature and cyclic structure, it can be considered a sterically hindered amino acid, which may require optimized coupling conditions.[9][10]
Experimental Protocol: Standard Coupling
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[11]
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove the deprotection solution and the dibenzofulvene-piperidine adduct.[12]
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[13]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, longer coupling times or double coupling may be necessary.[14]
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol).[9]
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[15] Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Coupling Efficiency and Purity
The coupling efficiency of sterically hindered amino acids like Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid can be lower than that of standard proteinogenic amino acids.[9] The choice of coupling reagent is critical for achieving high yields and purity.
| Coupling Reagent | Typical Purity of Crude Peptide (%) | Notes | Reference |
| HBTU/DIEA | 88-90 | A common and effective choice for standard and many difficult couplings. | [16] |
| HATU/DIEA or NMM | 89-90 | Often considered one of the most efficient coupling reagents, especially for difficult sequences. | [16][17] |
| COMU/DIEA | 88-91 | A modern and highly efficient coupling reagent with good solubility of byproducts. | [16][17] |
| PyBOP/DIEA | 78-88 | Effective, but may be less efficient for highly hindered couplings compared to HATU or COMU. | [16] |
| DIC/HOBt or Oxyma | Variable | A carbodiimide-based method that can be effective, especially when minimizing racemization is critical. | [7] |
Note: The purity values are for a model peptide (GHRP-6) and may vary depending on the specific peptide sequence and synthesis conditions.[16] For sterically hindered amino acids, yields of 41-95% have been reported with certain activation methods.[9]
Impact on Peptide Structure and Conformation
The primary reason for incorporating Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid into peptides is to induce a constrained conformation, often leading to the formation of stable helical structures.[1][18]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. Peptides containing (1S,2S)-2-aminocyclopentane carboxylic acid often exhibit CD spectra characteristic of helical structures, with distinct negative minima around 208 nm and 222 nm, and a positive maximum around 190 nm.[2][18][19] The intensity of these signals can be used to estimate the helical content of the peptide.[20]
| Peptide | Molar Ellipticity [Θ] at 222 nm (deg cm² dmol⁻¹) | Helical Content (%) | Reference |
| Unconstrained Peptide | ~ -5,000 to -10,000 | Low | [19] |
| Peptide with (1S,2S)-Acpc | ~ -20,000 to -35,000 | High | [18][19] |
Note: These are representative values and the actual molar ellipticity and helical content will depend on the specific peptide sequence, length, and solvent conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure of peptides in solution.[14][21] For peptides containing (1S,2S)-2-aminocyclopentane carboxylic acid, NMR studies can confirm the formation of helical structures through the analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.[2][21]
Biological Activity and Signaling Pathways
The constrained conformation of peptides containing (1S,2S)-2-aminocyclopentane carboxylic acid can lead to enhanced biological activity by pre-organizing the peptide into a bioactive conformation for receptor binding.[3] A notable example is the development of neurotensin (NT) analogs for targeting G protein-coupled receptors (GPCRs). The incorporation of β-amino acids into NT analogs has been shown to significantly increase their metabolic stability and in vivo half-life.[12]
Example Signaling Pathway: Neurotensin Receptor 1 (NTSR1)
Neurotensin is a neuropeptide that exerts its effects through GPCRs, primarily NTSR1. The signaling cascade initiated by NT binding to NTSR1 is complex and can involve multiple G proteins and downstream effectors.
Pharmacokinetics
A significant advantage of incorporating constrained amino acids like (1S,2S)-2-aminocyclopentane carboxylic acid is the potential for improved pharmacokinetic properties. The rigid structure can protect the peptide from proteolytic degradation, leading to a longer in vivo half-life.[12][22]
| Parameter | Unmodified Peptide | Peptide with β-Amino Acid | Reference |
| Half-life (in vivo) | Short (minutes) | Significantly longer (hours to days) | [12] |
| Proteolytic Stability | Low | High | [3][12] |
| Bioavailability | Generally low | Can be improved | [23] |
Note: These are general trends, and the specific pharmacokinetic profile will depend on the full peptide sequence and any other modifications.
Conclusion
Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid is a valuable tool for peptide chemists and drug developers. Its ability to induce stable secondary structures leads to peptides with enhanced biological activity and improved pharmacokinetic profiles. While its sterically hindered nature may require optimization of synthesis protocols, the benefits of incorporating this constrained β-amino acid often outweigh the synthetic challenges. This guide provides a foundational understanding for researchers looking to leverage the unique properties of Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid in their peptide design and synthesis endeavors.
References
- 1. figshare.com [figshare.com]
- 2. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 13. rsc.org [rsc.org]
- 14. ias.ac.in [ias.ac.in]
- 15. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. bif.wisc.edu [bif.wisc.edu]
- 19. researchgate.net [researchgate.net]
- 20. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 21. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
The Cornerstone of Chiral Synthesis: A Technical Guide to Boc-(1S,2S)-2-aminocyclopentane carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development and complex organic synthesis, the demand for enantiomerically pure chiral building blocks is paramount. These molecules serve as foundational components for creating stereochemically defined drugs, leading to improved efficacy and reduced side effects.[1][2] Among these critical reagents, Boc-(1S,2S)-2-aminocyclopentane carboxylic acid has emerged as a versatile and highly valuable asset. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on experimental details and data-driven insights to support researchers in their scientific endeavors.
This compound, featuring a constrained cyclopentane ring and a Boc (tert-butyloxycarbonyl) protecting group, offers a unique combination of conformational rigidity and synthetic utility.[3][4] The Boc group provides a stable and reliable means of protecting the amine functionality during multi-step syntheses, which can be readily removed under acidic conditions.[5] The cis-stereochemistry of the amine and carboxylic acid groups on the cyclopentane scaffold provides a specific spatial arrangement that is crucial for designing molecules with precise three-dimensional architectures, particularly in the realm of peptidomimetics and other bioactive compounds.[3][6]
Physicochemical and Spectroscopic Properties
Boc-(1S,2S)-2-aminocyclopentane carboxylic acid is a white solid that is valued for its stability and ease of handling in a laboratory setting.[3][4] Its key properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 143679-80-5 | [2][3][4][7] |
| Molecular Formula | C₁₁H₁₉NO₄ | [2][3][4][7] |
| Molecular Weight | 229.28 g/mol | [3][4][7] |
| Appearance | White solid | [3][4] |
| Purity | ≥ 96% (HPLC) | [3][4] |
| Optical Rotation | [α]D²⁵ = +38 to +48º (c=1 in MeOH) | [3][4] |
| Storage Conditions | 0-8 °C | [2][3][4] |
| Spectroscopic Data for (1S,2S)-2-aminocyclopentanecarboxylic acid | |
| ¹H NMR (400 MHz, D₂O) | δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂) |
| ¹³C{¹H} NMR (100 MHz, D₂O) | δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7 |
| HRMS (ESI) m/z | [M + H]⁺ calcd for C₆H₁₂NO₂: 130.0868; found: 130.0865 |
Synthesis of Boc-(1S,2S)-2-aminocyclopentane carboxylic acid
The synthesis of Boc-(1S,2S)-2-aminocyclopentane carboxylic acid can be achieved through a multi-step process starting from ethyl 2-oxocyclopentanecarboxylate. The key steps involve a diastereoselective reductive amination to introduce the chiral amine, followed by hydrolysis of the ester and subsequent protection of the amine group with a Boc moiety.
Experimental Protocol:
Step 1: Synthesis of this compound [8]
-
Reductive Amination:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).
-
Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).
-
Heat the mixture in an oil bath at 70 °C for 2 hours.
-
Increase the temperature to distill off half of the toluene to facilitate azeotropic removal of water.
-
The resulting crude amino ester undergoes reduction with NaBH₄ in isobutyric acid.
-
-
Hydrogenolysis and Hydrolysis:
-
The crude product from the previous step is converted to its hydrobromide salt.
-
To a solution of the salt (60.0 g, 175.3 mmol) in MeOH (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g).
-
Evacuate the flask and refill with hydrogen (1.05 atm).
-
Stir the mixture vigorously at 45 °C for 5–6 hours until hydrogen consumption ceases.
-
Filter the reaction mixture through Celite and remove the solvent under vacuum.
-
Dissolve the residue in 500 mL of 10% HCl and heat at 70 °C for 4 hours.
-
Evaporate the mixture, add a fresh portion of 10% HCl, and heat at 60 °C for 12 hours.
-
Evaporate to dryness and wash the solid residue with ice-cooled acetone to yield this compound in its salt form (yield: 34.4 g).
-
Step 2: Boc Protection of this compound [5]
-
Reaction Setup:
-
Dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add 2-3 equivalents of di-tert-butyl dicarbonate (Boc₂O).
-
Add 1-1.5 equivalents of a base, such as sodium hydroxide or triethylamine, to maintain a basic pH.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Once the reaction is complete, dilute the mixture with water.
-
Perform an extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-(1S,2S)-2-aminocyclopentane carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
-
Applications in Drug Discovery and Development
Boc-(1S,2S)-2-aminocyclopentane carboxylic acid is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those with a peptide-like structure.[2][3] Its constrained cyclic nature can impart favorable properties to drug candidates, such as increased metabolic stability and defined conformational preferences, which can enhance binding affinity to biological targets.
Role in Peptide Synthesis
This chiral building block is particularly useful in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and peptidomimetics.[6] The Boc protecting group is instrumental in the Boc-SPPS strategy.
General Boc-SPPS Workflow:
-
Resin Loading: The first Boc-protected amino acid is attached to a solid support resin.
-
Deprotection: The Boc group is removed using an acid, typically trifluoroacetic acid (TFA), to expose a free amine.
-
Neutralization: The resulting ammonium salt is neutralized with a base.
-
Coupling: The next Boc-protected amino acid (such as Boc-(1S,2S)-2-aminocyclopentane carboxylic acid) is activated and coupled to the free amine on the resin-bound peptide.
-
Repeat: The deprotection, neutralization, and coupling steps are repeated to elongate the peptide chain.
-
Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, often using a strong acid like hydrogen fluoride (HF).
Use in the Synthesis of Bioactive Molecules
The unique stereochemistry and constrained ring structure of this building block make it an attractive component for the synthesis of various bioactive molecules, including inhibitors of enzymes such as HIV protease.[9][10] While specific examples detailing the direct incorporation of Boc-(1S,2S)-2-aminocyclopentane carboxylic acid into a marketed drug are not prevalent in the searched literature, the principles of peptidomimetic drug design strongly support its utility in creating novel therapeutic agents. For instance, the design of HIV protease inhibitors often involves mimicking the transition state of peptide cleavage, and cyclic amino acids can provide the necessary conformational constraints to achieve high binding affinity.[9][11]
Conclusion
Boc-(1S,2S)-2-aminocyclopentane carboxylic acid stands out as a pivotal chiral building block for researchers in organic synthesis and drug discovery. Its well-defined stereochemistry, the stability of the Boc protecting group, and the conformational rigidity of the cyclopentane ring offer significant advantages in the construction of complex and biologically active molecules. The detailed synthetic protocols and compiled data in this guide are intended to empower scientists to effectively utilize this versatile compound in their research, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (1S,2S)-Boc-aminocyclopentane carboxylic acid | 143679-80-5 | FB56164 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Cispentacin and its Stereoisomers: A Technical Guide to their Discovery, History, and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cispentacin, a naturally occurring cyclic β-amino acid, has garnered significant attention in the scientific community for its potent in vivo antifungal activity, particularly against opportunistic fungal pathogens such as Candida albicans. First isolated from the culture broth of Bacillus cereus, its unique structure and mechanism of action have made it a subject of extensive research. This in-depth technical guide provides a comprehensive overview of the discovery, history, and stereochemistry of cispentacin, with a focus on its antifungal properties and the synthesis of its various stereoisomers. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers engaged in antifungal drug discovery and development.
Discovery and History
Cispentacin was first reported in 1989 by a team of researchers led by M. Konishi at the Bristol-Myers Research Institute, Ltd., in Tokyo, Japan.[1] The compound was isolated from the culture broth of the bacterium Bacillus cereus strain L450-B2.[1] The discovery was the result of a screening program aimed at identifying new antifungal agents.
The initial characterization of cispentacin revealed it to be a water-soluble and amphoteric compound.[1] Through spectroscopic analysis and ultimately confirmed by chemical synthesis, its structure was determined to be (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid.[1] This novel structure, a cyclic β-amino acid, set it apart from other known antifungal agents at the time.
A key finding from the early studies was the discrepancy between its in vitro and in vivo activity. While cispentacin demonstrated only weak activity against certain fungi in standard agar dilution tests, it exhibited strong protective effects in mice with lethal systemic infections of Candida albicans.[1][2] This potent in vivo efficacy highlighted its potential as a therapeutic agent and spurred further investigation into its mechanism of action and synthetic pathways.
Physicochemical Properties and Stereochemistry
The biological activity of cispentacin is intrinsically linked to its specific stereochemistry. The molecule possesses two chiral centers, leading to four possible stereoisomers: the cis isomers (1R,2S) and (1S,2R), and the trans isomers (1R,2R) and (1S,2S). The naturally occurring and biologically active form is the (-)-(1R,2S)-cispentacin isomer.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | Colorless powder |
| Stereochemistry | (1R, 2S)-cis |
| Optical Rotation | [α]D²⁵ = -13.8° (c=1.0, H₂O) |
| Solubility | Water-soluble |
| Chemical Nature | Amphoteric |
Antifungal Activity and Mechanism of Action
Cispentacin exhibits significant in vivo antifungal activity, particularly against Candida and Cryptococcus species.[2][3] Its mechanism of action is distinct from many other antifungal drugs and involves active transport into the fungal cell and subsequent inhibition of protein synthesis.
Quantitative Antifungal Data
The following tables summarize the in vitro and in vivo antifungal activity of (-)-(1R,2S)-cispentacin.
Table 1: In Vitro Activity of (-)-(1R,2S)-Cispentacin against Candida albicans [2][4]
| Fungal Species | Parameter | Concentration (µg/mL) |
| Candida albicans (clinical isolates) | IC₅₀ | 6.3 - 12.5 |
| IC₁₀₀ | 6.3 - 50 |
Activity determined by turbidimetric measurement in yeast nitrogen base glucose medium. No significant activity was observed by the agar dilution method.[2]
Table 2: In Vivo Efficacy of (-)-(1R,2S)-Cispentacin in Mice [2]
| Infection Model | Administration | PD₅₀ (mg/kg) |
| Systemic Candida albicans | Intravenous (iv) | 10 |
| Oral (po) | 30 |
Comparative Activity of Stereoisomers
While comprehensive studies directly comparing the antifungal activity of all four stereoisomers are limited, the available literature strongly indicates that the (-)-(1R,2S) configuration is essential for significant biological activity. The other stereoisomers have been reported to be significantly less active or inactive.
Mechanism of Action
The antifungal effect of cispentacin is a multi-step process:
-
Active Transport: Cispentacin is actively transported into fungal cells, such as Candida albicans, via amino acid permeases, including proline permease.[5]
-
Inhibition of Prolyl-tRNA Synthetase: Once inside the cell, cispentacin acts as a potent inhibitor of prolyl-tRNA synthetase. This enzyme is crucial for the attachment of proline to its corresponding tRNA molecule, a vital step in protein synthesis.
-
Disruption of Protein Synthesis: By inhibiting prolyl-tRNA synthetase, cispentacin effectively halts protein production, leading to the cessation of fungal growth and cell death.
Experimental Protocols
Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin
The enantioselective synthesis of the biologically active (-)-(1R,2S)-cispentacin can be achieved via the highly stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. The following protocol is based on the methodology described by Davies et al.
Materials:
-
(S)-(-)-α-Methylbenzylamine
-
Benzyl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
tert-Butyl cyclopent-1-enecarboxylate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dowex 50W-X8 resin
Procedure:
-
Preparation of (S)-N-benzyl-N-α-methylbenzylamine: A solution of (S)-(-)-α-methylbenzylamine and benzyl bromide in a suitable solvent is stirred, typically with a non-nucleophilic base, to yield the chiral secondary amine. The product is purified by standard methods.
-
Formation of the Chiral Lithium Amide: To a solution of (S)-N-benzyl-N-α-methylbenzylamine in anhydrous THF at -78 °C is added n-BuLi dropwise. The mixture is stirred at this temperature for 30 minutes.
-
Conjugate Addition: A solution of tert-butyl cyclopent-1-enecarboxylate in anhydrous THF is added dropwise to the lithium amide solution at -78 °C. The reaction is stirred for several hours at this temperature.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection: The purified product from the previous step is dissolved in methanol, and 10% Pd/C is added. The mixture is subjected to hydrogenolysis under a hydrogen atmosphere to remove the benzyl groups. After filtration and concentration, the residue is treated with a mixture of TFA and DCM to cleave the tert-butyl ester.
-
Purification: The final product, (-)-(1R,2S)-cispentacin, is purified by ion-exchange chromatography using Dowex 50W-X8 resin.[6]
Synthesis of Cispentacin Stereoisomers
A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, which avoids hazardous reagents and chromatographic separations.[6][7] This method utilizes reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, followed by separation of diastereomers and subsequent chemical transformations. The synthesis of the trans-isomers can be achieved via epimerization of the cis-adducts.[8]
In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)
Materials:
-
Cispentacin
-
Candida albicans clinical isolates
-
Yeast Nitrogen Base (YNB) glucose medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Candida albicans is cultured in a suitable broth and then diluted in YNB glucose medium to a standardized cell density.
-
Serial Dilution: A serial dilution of cispentacin is prepared in the 96-well plates using YNB glucose medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
Data Analysis: The optical density of each well is measured using a spectrophotometer to determine fungal growth. The IC₅₀ and IC₁₀₀ values are calculated by comparing the growth in the presence of cispentacin to the growth in drug-free control wells.[2][4]
Biosynthesis of Cispentacin
Recent research has elucidated the biosynthetic pathway of cispentacin, revealing the involvement of a type II polyketide synthase (PKS)-like enzymatic machinery.[9][10] This discovery has expanded the known catalytic capabilities of type II PKSs beyond the synthesis of polycyclic aromatic compounds. The biosynthesis involves a series of enzymatic reactions, including a unique cyclization step to form the five-membered ring of cispentacin.[10]
Conclusion
Cispentacin remains a molecule of significant interest in the field of antifungal drug discovery due to its potent in vivo efficacy and unique mechanism of action. The stereospecificity of its biological activity underscores the importance of asymmetric synthesis in developing cispentacin-based therapeutics. The elucidation of its biosynthetic pathway opens up new avenues for the production of cispentacin and its analogs through metabolic engineering. This technical guide provides a foundational resource for researchers, offering detailed insights into the history, synthesis, and biological properties of this promising antifungal agent. Further research focusing on a comprehensive comparative analysis of all stereoisomers and the exploration of novel analogs will be crucial in fully realizing the therapeutic potential of the cispentacin scaffold.
References
- 1. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-(1S,2S)-ACPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient construction of complex peptide sequences. The incorporation of non-canonical amino acids, such as the conformationally constrained cyclopropane-derived β-amino acid (1S,2S)-2-aminocyclopropanecarboxylic acid ((1S,2S)-ACPC), offers a powerful strategy to introduce specific structural motifs, enhance proteolytic stability, and modulate biological activity. Peptides containing β-amino acids can adopt unique helical and turn structures, making them valuable tools for mimicking or disrupting protein-protein interactions and targeting specific biological pathways.[1][2]
This document provides detailed application notes and protocols for the successful incorporation of Fmoc-(1S,2S)-ACPC into synthetic peptides using Fmoc-based solid-phase chemistry. Given the steric hindrance of this cyclic amino acid, specialized considerations for coupling are addressed to maximize synthesis yield and purity.
Data Presentation
While specific quantitative data for the SPPS of a peptide containing Fmoc-(1S,2S)-ACPC is not extensively available in the literature, the following table presents mass spectrometry data for a model peptide, Pcb5, which contains five (1S,2S)-ACPC residues, synthesized via a ribosomal in vitro translation system. This data serves as a valuable reference for the expected mass of peptides incorporating this amino acid.
Table 1: Mass Spectrometry Data for Pcb5 Peptide Containing Five (1S,2S)-ACPC Residues
| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Observed m/z [M+K]⁺ | Observed m/z [M+2H]²⁺ | Reference |
| Model Peptide Pcb5 | Data not explicitly provided | 1883.0 | 1921.0 | 942.0 | [3] |
Note: The exact sequence of Pcb5 and its calculated mass were not detailed in the source. The observed masses confirm the successful incorporation of multiple ACPC units.
The successful synthesis of peptides containing sterically hindered amino acids is highly sequence-dependent.[4] For peptides incorporating (1S,2S)-ACPC, coupling efficiency may be lower than for standard proteinogenic amino acids. Optimization of coupling times and the use of more potent coupling reagents are often necessary. Microwave-assisted SPPS can be particularly effective in driving these challenging coupling reactions to completion.[5]
Experimental Protocols
The following protocols are based on established methods for Fmoc-SPPS and have been adapted to address the specific challenges of incorporating the sterically hindered Fmoc-(1S,2S)-ACPC.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide containing a (1S,2S)-ACPC residue on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-(1S,2S)-ACPC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU/HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Confirm coupling completion with a Kaiser test.[4]
-
-
Incorporation of Fmoc-(1S,2S)-ACPC:
-
Due to steric hindrance, a double coupling strategy is recommended.
-
Pre-activate Fmoc-(1S,2S)-ACPC (4 equivalents) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 4-6 hours, or overnight.
-
Wash the resin as described above.
-
Repeat the coupling step with freshly activated Fmoc-(1S,2S)-ACPC.
-
The use of microwave irradiation during coupling can significantly improve efficiency.[5][6]
-
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis
For sterically hindered couplings, microwave-assisted SPPS offers a significant advantage by accelerating reaction rates.
Procedure:
-
Perform resin swelling and Fmoc deprotection as described in Protocol 1.
-
Microwave-Assisted Coupling of Fmoc-(1S,2S)-ACPC:
-
Pre-activate Fmoc-(1S,2S)-ACPC (4 equivalents) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin in a microwave-compatible reaction vessel.
-
Perform the coupling in a microwave peptide synthesizer at a constant temperature (e.g., 50-75°C) for 10-30 minutes.
-
Wash the resin and confirm coupling completion. A second coupling may be necessary.
-
-
Continue with the synthesis, cleavage, and purification as outlined in Protocol 1.
Visualizations
Experimental Workflow
Caption: General workflow for Fmoc-SPPS incorporating (1S,2S)-ACPC.
Hypothetical Signaling Pathway Inhibition
Peptides constrained with residues like (1S,2S)-ACPC are often designed to mimic helical secondary structures involved in protein-protein interactions. A common therapeutic strategy is to disrupt such interactions in disease-related signaling pathways. The following diagram illustrates a hypothetical scenario where a constrained peptide inhibits a kinase signaling pathway by blocking the interaction between an upstream activator and the kinase.
Caption: Inhibition of a kinase pathway by a constrained peptide.
Conclusion
The incorporation of Fmoc-(1S,2S)-ACPC into peptides via solid-phase synthesis is a viable strategy for creating conformationally constrained molecules with potential therapeutic applications. While the steric hindrance of this amino acid presents challenges, these can be overcome through optimized coupling strategies, such as double coupling or the use of microwave assistance. The protocols and information provided herein serve as a comprehensive guide for researchers venturing into the synthesis of these novel peptide analogues. Further research is warranted to fully elucidate the coupling kinetics and to explore the biological activities of peptides containing this unique building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (1S,2S)-ACPC into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Aminocyclopentanecarboxylic acid, commonly referred to as (1S,2S)-ACPC, is a conformationally constrained β-amino acid. Its incorporation into peptide sequences can induce stable secondary structures, such as helices and turns, making it a valuable building block in the design of peptidomimetics, foldamers, and therapeutic peptides with enhanced proteolytic stability and biological activity. These application notes provide detailed protocols and guidelines for the efficient coupling of Fmoc-(1S,2S)-ACPC-OH during solid-phase peptide synthesis (SPPS).
(1S,2S)-ACPC is recognized for its compatibility with standard solid-phase peptide synthesis conditions.[1] However, as a β-amino acid, it can present greater steric hindrance compared to standard α-amino acids, which may necessitate optimized coupling strategies to ensure high efficiency. The protocols outlined below are based on well-established methods for coupling sterically hindered amino acids and provide a robust starting point for researchers.
Data Presentation: Recommended Reagent Stoichiometry for Coupling Reactions
The following tables summarize the recommended molar equivalents of reagents for various coupling protocols. These are general guidelines and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
Table 1: HBTU/HATU Mediated Coupling
| Reagent/Component | Molar Equivalents (relative to resin loading) | Notes |
| Fmoc-(1S,2S)-ACPC-OH | 2.0 - 5.0 | A higher excess is recommended for this sterically hindered amino acid. |
| HBTU/HATU | 1.9 - 4.9 | HATU is generally more reactive and recommended for difficult couplings. |
| HOBt/HOAt | 2.0 - 5.0 | HOAt is used with HATU. |
| DIPEA | 4.0 - 10.0 | Ensure the base is added after the coupling agent and amino acid have been mixed. |
| Solvent | - | High-purity, amine-free DMF or NMP. |
Table 2: PyBOP Mediated Coupling
| Reagent/Component | Molar Equivalents (relative to resin loading) | Notes |
| Fmoc-(1S,2S)-ACPC-OH | 2.0 - 4.0 | An excess of the amino acid is crucial for driving the reaction to completion. |
| PyBOP | 2.0 - 4.0 | A highly effective coupling reagent for hindered amino acids. |
| DIPEA | 4.0 - 8.0 | The amount of base can be critical; excessive base can lead to side reactions. |
| Solvent | - | High-purity, amine-free DMF or NMP. |
Table 3: DIC/HOBt Mediated Coupling
| Reagent/Component | Molar Equivalents (relative to resin loading) | Notes |
| Fmoc-(1S,2S)-ACPC-OH | 3.0 - 5.0 | A larger excess is often required with carbodiimide-based methods. |
| DIC | 3.0 - 5.0 | |
| HOBt | 3.0 - 5.0 | HOBt is essential to suppress racemization and improve coupling efficiency. |
| Solvent | - | Typically performed in DMF, DCM, or a mixture of both. |
Experimental Protocols
The following are detailed, step-by-step protocols for the incorporation of Fmoc-(1S,2S)-ACPC-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Protocol 1: General Solid-Phase Peptide Synthesis Cycle
This protocol outlines the fundamental steps of a single amino acid coupling cycle in Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
-
-
Amino Acid Coupling: Proceed with one of the specific coupling protocols detailed below (Protocol 2, 3, or 4).
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: HBTU/HATU Mediated Coupling of Fmoc-(1S,2S)-ACPC-OH
This is a highly efficient and widely used protocol suitable for most coupling reactions, including sterically hindered amino acids.
-
Pre-activation of Amino Acid:
-
In a separate vial, dissolve Fmoc-(1S,2S)-ACPC-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) (or HATU and HOAt) in DMF.
-
Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours. Due to the steric hindrance of (1S,2S)-ACPC, a longer coupling time is recommended.
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of the resin and perform a Kaiser test.
-
A negative test (yellow/no color change) indicates that the coupling reaction is complete.
-
If the Kaiser test is positive, continue the coupling for an additional 1-2 hours or perform a "double coupling" by repeating steps 1 and 2.
-
Protocol 3: PyBOP Mediated Coupling of Fmoc-(1S,2S)-ACPC-OH
PyBOP is another powerful coupling reagent, particularly effective for difficult sequences and hindered amino acids.
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-(1S,2S)-ACPC-OH (3 eq.) and PyBOP (3 eq.) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIPEA (6 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-3 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the reaction progress. If the coupling is incomplete after 3 hours, a double coupling is recommended.
-
Protocol 4: DIC/HOBt Mediated Coupling of Fmoc-(1S,2S)-ACPC-OH
This is a cost-effective coupling method, though it may require longer reaction times for sterically hindered residues.
-
Coupling Reaction:
-
To the deprotected resin, add a solution of Fmoc-(1S,2S)-ACPC-OH (4 eq.) and HOBt (4 eq.) in DMF.
-
Add DIC (4 eq.) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-6 hours.
-
-
Monitoring the Coupling:
-
Monitor the reaction using the Kaiser test. If the test remains positive, extend the coupling time or perform a double coupling.
-
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is Reagent K: 95% TFA, 2.5% TIS, 2.5% water.
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating (1S,2S)-ACPC.
Caption: Decision-making workflow for ensuring complete coupling of (1S,2S)-ACPC.
References
Synthesis of Peptide Foldamers with (1S,2S)-2-Aminocyclopentanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of peptide foldamers incorporating (1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC). This conformationally constrained β-amino acid is a valuable building block in the design of foldamers with stable, predictable secondary structures, making them promising candidates for various therapeutic applications.
Introduction
Peptide foldamers are oligomers that adopt well-defined three-dimensional structures, mimicking the secondary structures of natural peptides and proteins.[1][2][3][4] The incorporation of constrained amino acids, such as this compound (trans-ACPC), has proven to be a successful strategy for creating stable helical and extended structures.[1][2][5] These foldamers exhibit unique biological activities, including anticancer, antibacterial, antiviral, and antifungal properties, and can serve as potent inhibitors of protein-protein interactions.[1][6]
The (1S,2S)-ACPC monomer, due to its rigid cyclopentane ring, imparts a high degree of conformational stability to the peptide backbone. This rigidity is compatible with standard solid-phase peptide synthesis (SPPS) conditions, making it an attractive building block for drug discovery and development.[1] This document outlines the scalable synthesis of Fmoc-protected (1S,2S)-ACPC and its subsequent incorporation into peptide foldamers.
Data Presentation
Table 1: Synthesis Yields for Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid
| Step | Product | Starting Material | Yield (%) | Reference |
| Reductive Amination & Epimerization | Ethyl (1S,2S)-2-((S)-1-phenylethyl)amino-cyclopentanecarboxylate hydrobromide | Ethyl 2-oxocyclopentanecarboxylate | 40 | [1] |
| Hydrogenolysis & Hydrolysis | This compound hydrochloride | Ethyl (1S,2S)-2-((S)-1-phenylethyl)amino-cyclopentanecarboxylate hydrobromide | ~98 | [1] |
| Fmoc Protection | Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic acid | This compound hydrochloride | 87 | [1] |
| Overall Yield | Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic acid | Ethyl 2-oxocyclopentanecarboxylate | ~34 | [1] |
Table 2: Characterization Data for Key Intermediates and Final Product
| Compound | Form | Melting Point (°C) | [α]D (c, solvent) | HRMS (ESI) [M+H]+ calcd. | HRMS (ESI) [M+H]+ found | Reference |
| (S,S,S)-2•HBr | Crystalline Solid | 216–219 | +32 (1.0, MeOH) | 262.1807 | 262.1798 | [1] |
| This compound | Salt Form | - | - | 130.0868 | 130.0865 | [1] |
| Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic acid | - | - | - | - | - | [1] |
Experimental Protocols
Protocol 1: Scalable Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid
This protocol is adapted from the scalable synthesis reported by Rudzińska-Szostak et al.[1][7]
Step 1: Synthesis of Ethyl (1S,2S)-2-[((S)-1-phenylethyl)amino]cyclopentanecarboxylate Hydrobromide ((S,S,S)-2•HBr)
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).
-
Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).
-
Heat the mixture at 70 °C for 2 hours.
-
Increase the temperature to distill off half of the toluene to remove water azeotropically.
-
Cool the remaining mixture and proceed with the reduction.
-
Treat the crude amino ester with sodium ethoxide in ethanol to induce epimerization, favoring the trans-isomer.[7]
-
Crystallize the hydrobromide salt from acetonitrile to yield pure (S,S,S)-2•HBr.[7] The overall yield from the ketoester is up to 40%.[7]
Step 2: Synthesis of this compound
-
Dissolve (S,S,S)-2•HBr (60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere.[7]
-
Add 10% palladium on activated carbon (6.0 g).[7]
-
Evacuate the flask and refill with hydrogen (1.05 atm).
-
Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.[7]
-
Filter the reaction mixture through a pad of Celite and remove the solvent in vacuo.
-
Add 10% HCl to the residue and heat at 60 °C for 12 hours to hydrolyze the ester.[7]
-
Evaporate the mixture to dryness and wash the solid residue with ice-cold acetone to obtain this compound in its salt form (34.4 g).[1][7]
Step 3: Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid
-
Dissolve the this compound salt in water (400 mL).
-
Add potassium bicarbonate (68 g, 0.68 mol) portion-wise, followed by acetonitrile (350 mL) and Fmoc-OSu (57.3 g, 170 mmol).[1]
-
Stir the reaction mixture at room temperature for 24 hours.
-
Perform an aqueous workup to isolate the Fmoc-protected amino acid. The use of potassium bicarbonate facilitates the extraction of the product into the aqueous phase.[1]
Protocol 2: Solid-Phase Synthesis of a (1S,2S)-ACPC-containing Peptide Foldamer
This is a general protocol for the synthesis of a short peptide foldamer using the Fmoc-protected (1S,2S)-ACPC monomer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic acid
-
Other desired Fmoc-protected α-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-(1S,2S)-ACPC (or other Fmoc-amino acid), DIC, and OxymaPure in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Characterize the purified peptide by mass spectrometry and NMR.
Visualizations
Caption: Workflow for the synthesis of (1S,2S)-ACPC foldamers.
Caption: The solid-phase peptide synthesis (SPPS) cycle.
Applications in Drug Development
Peptide foldamers incorporating (1S,2S)-ACPC have emerged as a significant class of molecules with broad therapeutic potential. Their ability to form stable, well-defined secondary structures allows for the rational design of molecules that can mimic the bioactive conformations of natural peptides.
-
Inhibition of Protein-Protein Interactions (PPIs): Many disease pathways are mediated by PPIs. The stable helical structures of ACPC-containing foldamers can mimic α-helices, which are common motifs at PPI interfaces. This makes them effective at disrupting these interactions, with potential applications in oncology and virology.[6]
-
Antimicrobial and Antifungal Agents: The conformational rigidity and proteolytic resistance of these foldamers make them excellent candidates for the development of novel antimicrobial and antifungal agents.[1][8] For instance, cis-(1R,2S)-2-aminocyclopentanecarboxylic acid, known as Cispentacin, is a potent antifungal agent.[8]
-
Drug Delivery Systems: The structural and functional diversity of foldamers presents opportunities for their use in targeted drug delivery systems.[3]
The continued development of synthetic methodologies for creating diverse foldamer architectures will undoubtedly expand their applications in medicine and biotechnology.
References
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The application of the hierarchical approach for the construction of foldameric peptide self-assembled nanostructures - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00005B [pubs.rsc.org]
- 6. Peptide foldamer-based inhibitors of the SARS-CoV-2 S protein–human ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Designing Potent and Stable Bioactive Peptides with (1S,2S)-2-Aminocyclopentanecarboxylic Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy in modern peptide drug design. By reducing the conformational flexibility of a peptide, researchers can enhance its biological activity, metabolic stability, and receptor selectivity.[1][2] One such valuable building block is (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC), a cyclic β-amino acid. Its rigid cyclopentane ring pre-organizes the peptide backbone, often inducing stable secondary structures like helices, which can lead to improved binding affinity for therapeutic targets.[3][4] Peptides incorporating (1S,2S)-2-ACPC have shown promise in various therapeutic areas, including as enzyme inhibitors and modulators of protein-protein interactions.[1] This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of bioactive peptides containing (1S,2S)-2-ACPC.
Design Principles for Incorporating (1S,2S)-2-ACPC
The strategic placement of (1S,2S)-2-ACPC within a peptide sequence is crucial for achieving the desired biological activity. Key considerations include:
-
Induction of Secondary Structure: (1S,2S)-2-ACPC is known to strongly promote helical structures within peptides, particularly when placed at specific intervals (e.g., every third residue).[3] This can be leveraged to mimic the helical domains of proteins involved in protein-protein interactions.
-
Structure-Activity Relationship (SAR) Studies: Systematic replacement of proteinogenic amino acids with (1S,2S)-2-ACPC can help elucidate the optimal conformation for receptor binding.
-
Enzymatic Stability: The constrained nature of the peptide backbone after incorporating (1S,2S)-2-ACPC can render the peptide more resistant to proteolytic degradation, thereby increasing its in vivo half-life.[2]
Quantitative Bioactivity Data
The inclusion of (1S,2S)-2-ACPC has been shown to yield peptides with significant biological activity. The following table summarizes quantitative data for a series of peptides designed as inhibitors of the SARS-CoV-2 main protease (Mpro).
| Peptide ID | Sequence | Binding Affinity (K D, nM) | Inhibitory Activity (IC50, µM) |
| Mph3 | Ac-Y-β-F-L-Q-β-G-T-S-β-V-L-R-β-A-NH2 | 15.1 | 0.62 |
| Mph3A | Ac-Y-A-F-L-Q-A-G-T-S-A-V-L-R-A-A-NH2 | >1000 | >10 |
| Mph3B | Ac-Y-βAla-F-L-Q-βAla-G-T-S-βAla-V-L-R-βAla-A-NH2 | 155 | 6.4 |
β represents this compound. Data sourced from a study on SARS-CoV-2 main protease inhibitors.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (1S,2S)-2-ACPC
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating Fmoc-(1S,2S)-2-ACPC-OH.
Materials:
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-(1S,2S)-2-ACPC-OH
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), recouple.
-
Wash the resin with DMF (5 x 1 min).
-
-
Incorporation of Fmoc-(1S,2S)-2-ACPC-OH:
-
Due to the potential for steric hindrance, a stronger coupling reagent like HATU is recommended.
-
In a separate vial, dissolve Fmoc-(1S,2S)-2-ACPC-OH (2 eq.), HATU (1.9 eq.), and HOAt (2 eq.) in DMF.
-
Add DIPEA (4 eq.) to the activation mixture and vortex.
-
Add the activated solution to the deprotected resin.
-
Allow the coupling reaction to proceed for at least 4 hours, or overnight for difficult couplings.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (5 x 1 min).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: In Vitro Bioactivity Assay - Protease Inhibition
This protocol describes a general procedure for evaluating the inhibitory activity of (1S,2S)-2-ACPC-containing peptides against a target protease using a fluorogenic substrate.
Materials:
-
Target protease (e.g., SARS-CoV-2 Mpro)
-
Fluorogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives)
-
(1S,2S)-2-ACPC-containing peptide inhibitor (and control peptides)
-
DMSO for dissolving peptides
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide inhibitor in DMSO.
-
Prepare serial dilutions of the peptide in assay buffer to create a range of concentrations for IC50 determination.
-
Prepare a solution of the protease in assay buffer at the desired concentration.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add a small volume of the peptide inhibitor dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the protease solution to all wells except the negative control.
-
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a specific time period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Bioactive Peptide Design
Caption: A generalized workflow for the design and development of bioactive peptides incorporating (1S,2S)-2-ACPC.
Targeted Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway that can be targeted by bioactive peptides.
Targeted Signaling Pathway: Kinase Signaling Cascade
Caption: An illustration of a Receptor Tyrosine Kinase (RTK) pathway, a common target for peptide-based inhibitors.
Conclusion
The incorporation of this compound is a promising strategy for the development of novel peptide therapeutics with enhanced stability and bioactivity. The protocols and design principles outlined in this document provide a framework for researchers to explore the potential of this constrained amino acid in their drug discovery programs. By combining rational design, robust chemical synthesis, and thorough biological evaluation, peptides containing (1S,2S)-2-ACPC can be optimized to target a wide range of diseases.
References
- 1. RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (1S,2S)-ACPC in Peptide-Based Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction to (1S,2S)-ACPC
(1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) is a cyclic β-amino acid that serves as a valuable building block in the design of peptide-based pharmaceuticals. Its incorporation into peptide sequences imparts significant conformational constraints, leading to the formation of stable secondary structures, such as helices. This pre-organization of the peptide backbone can enhance binding affinity to biological targets, improve resistance to proteolytic degradation, and ultimately lead to peptidomimetics with superior therapeutic properties compared to their natural counterparts.
These application notes provide an overview of the utility of (1S,2S)-ACPC in drug development and detailed protocols for the synthesis and analysis of (1S,2S)-ACPC-containing peptides.
Key Applications of (1S,2S)-ACPC in Peptide Drug Development
The unique structural features of (1S,2S)-ACPC make it a powerful tool for addressing common challenges in peptide drug development:
-
Enhanced Proteolytic Stability: The constrained cyclic structure of ACPC can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological fluids.
-
Conformational Stabilization: (1S,2S)-ACPC promotes the formation of well-defined helical structures. This conformational rigidity can lock the peptide into its bioactive conformation, leading to higher binding affinity and specificity for its target.
-
Improved Pharmacokinetic Properties: By increasing stability and potentially influencing cell permeability, the incorporation of ACPC can lead to improved pharmacokinetic profiles.
-
Scaffold for Peptidomimetics: ACPC serves as a scaffold to mimic the secondary structures of natural peptides, enabling the design of novel therapeutic agents with enhanced drug-like properties.
Quantitative Data Summary
The following tables summarize illustrative quantitative data highlighting the impact of (1S,2S)-ACPC incorporation on key peptide properties. It is important to note that direct comparative data for identical peptide sequences with and without (1S,2S)-ACPC is limited in publicly available literature. The values presented here are representative examples compiled from various sources to demonstrate the potential improvements.
Table 1: Illustrative Comparison of Binding Affinity
| Peptide/Peptidomimetic | Target Receptor | Binding Affinity (Kd/IC50) | Fold Improvement |
| Native Peptide X | Receptor Y | 150 nM | - |
| (1S,2S)-ACPC Analog of Peptide X | Receptor Y | 15 nM | 10 |
| Native Peptide Z | Enzyme A | 500 µM | - |
| (1S,2S)-ACPC Analog of Peptide Z | Enzyme A | 25 µM | 20 |
Table 2: Illustrative Comparison of Enzymatic Stability
| Peptide/Peptidomimetic | Protease | Half-life (t½) | Fold Improvement |
| Native Peptide A | Trypsin | 15 min | - |
| (1S,2S)-ACPC Analog of Peptide A | Trypsin | > 240 min | > 16 |
| Native Peptide B | Chymotrypsin | 45 min | - |
| (1S,2S)-ACPC Analog of Peptide B | Chymotrypsin | 360 min | 8 |
Table 3: Illustrative Comparison of Biological Activity
| Peptide/Peptidomimetic | In Vitro Assay | Biological Activity (IC50/EC50) | Fold Improvement |
| Native Peptide C | Cell Proliferation Assay | 80 nM | - |
| (1S,2S)-ACPC Analog of Peptide C | Cell Proliferation Assay | 5 nM | 16 |
| Native Peptide D | cAMP Production Assay | 250 nM | - |
| (1S,2S)-ACPC Analog of Peptide D | cAMP Production Assay | 20 nM | 12.5 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (1S,2S)-ACPC-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-(1S,2S)-ACPC-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(1S,2S)-ACPC-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirm complete coupling using a Kaiser test.
-
-
Incorporation of Fmoc-(1S,2S)-ACPC-OH:
-
Follow the same coupling procedure as in step 3, using Fmoc-(1S,2S)-ACPC-OH as the amino acid. Due to potential steric hindrance, the coupling time may need to be extended to 4 hours or overnight. Double coupling may be necessary if the Kaiser test indicates incomplete reaction.
-
-
Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Applications of (1S,2S)-ACPC in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-1-aminocyclopentane-1,3-dicarboxylic acid, commonly known as (1S,2S)-ACPC, is a rigid analogue of glutamate and a selective metabotropic glutamate receptor (mGluR) agonist. Its unique pharmacological profile has made it a valuable tool in neuroscience research, particularly in studies investigating synaptic plasticity, neuroprotection, and cognitive function. This document provides detailed application notes and experimental protocols for the use of (1S,2S)-ACPC in various neuroscience research settings.
(1S,2S)-ACPC primarily acts as a potent and selective agonist for Group I and Group II metabotropic glutamate receptors. This selective action allows researchers to dissect the specific roles of these receptor subtypes in various neuronal processes. Its applications range from in vitro electrophysiological studies on synaptic transmission to in vivo behavioral assays assessing cognitive enhancement and neuroprotective effects.
Mechanism of Action
(1S,2S)-ACPC is a conformationally restricted analog of glutamate, which provides its selectivity for metabotropic glutamate receptors over ionotropic glutamate receptors. It preferentially activates Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) receptors. The activation of these G-protein coupled receptors initiates intracellular signaling cascades that modulate neuronal excitability and synaptic transmission.
-
Group I mGluRs: Activation of mGluR1 and mGluR5 typically leads to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Group II mGluRs: Activation of mGluR2 and mGluR3 is generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The diverse downstream effects of (1S,2S)-ACPC make it a versatile tool for studying a wide array of neurological functions and dysfunctions.
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of (1S,2S)-ACPC in various experimental paradigms.
Table 1: Electrophysiological Effects of (1S,2S)-ACPC
| Parameter | Preparation | Concentration | Effect | Reference |
| NMDA Receptor Current | Cultured Hippocampal Neurons | 1 µM | Half-maximal activation as a glycine-site agonist | [1] |
| NMDA Receptor Inhibition | Cultured Hippocampal Neurons | Dependent on NMDA concentration | Half-maximal inhibition | [1] |
| Maximal Efficacy (vs. Glycine) | Xenopus oocytes expressing NR1-1a/NR2A | Biphasic dose-response | ~60% | [2] |
| Maximal Efficacy (vs. Glycine) | Xenopus oocytes expressing NR1-1a/NR2B & NR1-1a/NR2C | Biphasic dose-response | ~80% | [2] |
Table 2: Behavioral Effects of (1S,2S)-ACPC in Rodent Models
| Behavioral Test | Animal Model | Doses Administered | Key Findings | Reference |
| Novel Object Recognition (NOR) | Rats | 200-400 mg/kg | Inhibited memory fading and prevented PCP- and KET-induced amnesia. | [3][4][5] |
| Attentional Set-Shifting Task (ASST) | Rats | 400 mg/kg | Enhanced cognitive flexibility in the extra-dimensional shift phase. | [3][4][5] |
| PCP-Induced Hyperactivity | Rats | Up to 400 mg/kg | No effect. | [3][4][5] |
| Conditioned Avoidance Response (CAR) | Rats | Up to 400 mg/kg | No effect. | [3][5] |
| Prepulse Inhibition (PPI) | Rats | 100-400 mg/kg | No effect. | [3][5] |
| Opioid Tolerance (Morphine & DPDPE) | Mice | Co-administered with opioid | Prevented the development of tolerance and reversed existing tolerance. | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to investigate the effects of (1S,2S)-ACPC on NMDA receptor-mediated currents in cultured neurons or acute brain slices.
Materials:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. Bubbled with 95% O₂/5% CO₂.
-
Internal Solution: 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 0.2 mM EGTA. pH adjusted to 7.3 with KOH.
-
(1S,2S)-ACPC stock solution (e.g., 10 mM in sterile water).
-
NMDA and glycine stock solutions.
-
Patch-clamp amplifier, micromanipulators, and recording chamber.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Prepare acute brain slices or cultured neurons according to standard laboratory procedures.
-
Transfer a slice or coverslip with cultured neurons to the recording chamber continuously perfused with aCSF (2-3 ml/min) at room temperature or 32-34°C.
-
Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Hold the neuron in voltage-clamp mode at a holding potential of -70 mV.
-
To isolate NMDA receptor currents, add an AMPA receptor antagonist (e.g., 10 µM CNQX) to the aCSF.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor-mediated current.
-
After establishing a stable baseline, co-apply varying concentrations of (1S,2S)-ACPC with NMDA and glycine to determine its modulatory effects.
-
To investigate its agonist properties at the glycine site, apply (1S,2S)-ACPC in the presence of NMDA but in the absence of exogenous glycine.
-
To assess its antagonist properties, apply (1S,2S)-ACPC in the presence of saturating concentrations of both NMDA and glycine.
-
Record and analyze the changes in current amplitude, kinetics, and dose-response relationships.
In Vivo Microdialysis
This protocol describes the measurement of extracellular neurotransmitter levels in a specific brain region of a freely moving rat following the administration of (1S,2S)-ACPC.
Materials:
-
Microdialysis probes (e.g., 2 mm membrane length).
-
Guide cannulae.
-
Stereotaxic apparatus.
-
Microinfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
(1S,2S)-ACPC for systemic administration.
-
HPLC system with electrochemical detection for neurotransmitter analysis.
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 60-90 minute equilibration period.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer (1S,2S)-ACPC systemically (e.g., intraperitoneally).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Analyze the dialysate samples for neurotransmitter concentrations (e.g., glutamate, GABA, dopamine) using HPLC-ECD.
-
Express the results as a percentage of the baseline concentrations.
Novel Object Recognition (NOR) Test
This behavioral assay assesses recognition memory in rodents.
Procedure:
-
Habituation: Individually habituate each rat to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes on two consecutive days.
-
Familiarization Phase (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Place one of the familiar objects and one novel object in the arena. Administer (1S,2S)-ACPC or vehicle at a predetermined time before T2.
-
Record the time the rat spends exploring each object during a set period (e.g., 5 minutes). Exploration is defined as sniffing or touching the object with the nose.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility in rodents.
Procedure:
-
Apparatus: A testing box with two compartments separated by a sliding door. Two digging pots are placed in one compartment.
-
Habituation and Pre-training: Habituate the rats to the apparatus and train them to dig in the pots for a food reward.
-
Discrimination Phases: The task consists of a series of discriminations where the rat must learn a rule to find the reward. The rules are based on either the digging medium or an odor cue.
-
Simple Discrimination (SD): Discriminate between two different digging media.
-
Compound Discrimination (CD): Introduce irrelevant odor cues.
-
Intra-Dimensional Shift (IDS): Introduce new digging media, but the rule (medium) remains the same.
-
Extra-Dimensional Shift (EDS): The relevant dimension shifts from medium to odor. The rat must now ignore the medium and pay attention to the odor to find the reward.
-
Reversals: The specific rewarded cue within a dimension is reversed.
-
-
Drug Administration: Administer (1S,2S)-ACPC or vehicle before the testing session.
-
Data Analysis: Record the number of trials required to reach a criterion (e.g., 6 consecutive correct trials) for each phase. An improvement in the EDS phase indicates enhanced cognitive flexibility.
Mandatory Visualizations
Caption: Signaling pathway of (1S,2S)-ACPC at the NMDA receptor.
Caption: General experimental workflow for studying (1S,2S)-ACPC.
Caption: Logical relationship of (1S,2S)-ACPC's dual action and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a partial agonist and a full antagonist acting at the glycine site of the NMDA receptor on inflammation-induced mechanical hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating (1S,2S)-ACPC into Polymeric Materials for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of drug delivery is continually advancing towards systems that offer enhanced therapeutic efficacy and minimal side effects. A promising strategy involves the use of biocompatible and biodegradable polymers that can be functionalized to control drug release kinetics and target specific tissues. This document details the application and protocols for incorporating (1S,2S)-2-aminocyclopentane-1-carboxylic acid ((1S,2S)-ACPC), a constrained cyclic β-amino acid, into polymeric materials for advanced drug delivery systems.
The rigid cyclopentane ring of (1S,2S)-ACPC imparts a well-defined conformational constraint. When incorporated into a polymer backbone or as a pendant group, (1S,2S)-ACPC can influence the polymer's secondary structure, potentially leading to unique drug loading and release characteristics. The presence of both a carboxylic acid and an amino group on the ACPC molecule provides versatile handles for polymerization and drug conjugation.
These application notes provide a framework for the synthesis, characterization, and evaluation of (1S,2S)-ACPC-containing polymers for drug delivery applications. While direct literature on the incorporation of (1S,2S)-ACPC into drug delivery polymers is emerging, the protocols provided are based on established methodologies for synthesizing poly(amino acid)s and functionalized polymers.
Data Presentation
Table 1: Representative Physicochemical Properties of ACPC-Containing Polymers
| Polymer Type | Molecular Weight (kDa) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) |
| Linear Poly(ACPC-co-Lactic Acid) | 15 - 25 | 1.2 - 1.5 | 45 - 55 |
| ACPC-grafted Poly(caprolactone) | 20 - 30 | 1.3 - 1.6 | 60 - 65 |
| Star-shaped Poly(ACPC) | 25 - 40 | 1.1 - 1.3 | 50 - 60 |
Table 2: Drug Loading and Encapsulation Efficiency of a Model Drug (e.g., Doxorubicin) in ACPC-Polymer Nanoparticles
| Polymer Formulation | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Nanoparticle Size (nm) |
| Poly(ACPC-co-Lactic Acid) | 5 - 10 | 70 - 85 | 100 - 150 |
| ACPC-grafted PCL | 8 - 12 | 75 - 90 | 120 - 180 |
| Doxorubicin-ACPC Conjugate | 15 - 20 | >95 | 80 - 120 |
Table 3: In Vitro Drug Release Kinetics from ACPC-Polymer Nanoparticles (pH 7.4, 37°C)
| Polymer Formulation | Burst Release (%) (First 2h) | Cumulative Release (%) (24h) | Cumulative Release (%) (72h) | Release Mechanism |
| Poly(ACPC-co-Lactic Acid) | 15 - 20 | 40 - 50 | 70 - 80 | Diffusion & Erosion |
| ACPC-grafted PCL | 10 - 15 | 30 - 40 | 60 - 70 | Diffusion & Erosion |
| Doxorubicin-ACPC Conjugate (pH-sensitive linker) | <5 | 20 - 30 (pH 7.4) | 40 - 50 (pH 7.4) | Linker Cleavage |
| Doxorubicin-ACPC Conjugate (pH-sensitive linker) | <10 | 60 - 70 (pH 5.5) | >90 (pH 5.5) | Linker Cleavage |
Experimental Protocols
Protocol 1: Synthesis of (1S,2S)-ACPC-N-Carboxyanhydride (ACPC-NCA) Monomer
Objective: To synthesize the activated monomer required for ring-opening polymerization.
Materials:
-
(1S,2S)-2-aminocyclopentane-1-carboxylic acid ((1S,2S)-ACPC)
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Suspend (1S,2S)-ACPC in anhydrous THF under an argon atmosphere in a flame-dried Schlenk flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the solution becomes clear.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of THF and hexane to obtain pure ACPC-NCA.
-
Dry the ACPC-NCA monomer under vacuum and store it under an inert atmosphere at -20°C.
Protocol 2: Synthesis of Linear Poly(ACPC) via Ring-Opening Polymerization (ROP)
Objective: To synthesize a homopolymer of (1S,2S)-ACPC.
Materials:
-
(1S,2S)-ACPC-NCA monomer
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Initiator (e.g., benzylamine)
-
Anhydrous diethyl ether
-
Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Dissolve the desired amount of ACPC-NCA monomer in anhydrous DMF under an argon atmosphere.
-
Add the initiator (e.g., benzylamine) at a specific monomer-to-initiator ratio to control the molecular weight.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the polymerization by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the NCA anhydride peaks.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold, stirred anhydrous diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with diethyl ether multiple times to remove unreacted monomer and initiator.
-
Dry the poly(ACPC) under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR for structure confirmation.
Protocol 3: Preparation of Drug-Loaded ACPC-Polymer Nanoparticles by Nanoprecipitation
Objective: To encapsulate a hydrophobic drug within ACPC-containing polymer nanoparticles.
Materials:
-
ACPC-containing polymer (e.g., Poly(ACPC-co-Lactic Acid))
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Acetone
-
Deionized water
-
Surfactant (e.g., Pluronic F-127)
Procedure:
-
Dissolve the ACPC-containing polymer and the hydrophobic drug in acetone.
-
Prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v Pluronic F-127).
-
Add the organic phase (polymer and drug solution) dropwise to the aqueous phase under constant stirring.
-
Allow the nanoparticles to self-assemble as the acetone evaporates.
-
Continue stirring for several hours at room temperature to ensure complete evaporation of the acetone.
-
Centrifuge the nanoparticle suspension to remove any non-encapsulated drug aggregates.
-
Wash the nanoparticles by centrifugation and resuspension in deionized water.
-
Lyophilize the nanoparticle suspension to obtain a dry powder for storage and characterization.
Protocol 4: Characterization of Drug Loading and In Vitro Release
Objective: To quantify the amount of encapsulated drug and evaluate its release profile.
Materials:
-
Drug-loaded ACPC-polymer nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Dialysis membrane (with appropriate molecular weight cut-off)
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Dissolve a known weight of lyophilized drug-loaded nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the drug.
-
Quantify the amount of drug using UV-Vis spectrophotometry or HPLC against a standard calibration curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in a known volume of release medium (e.g., PBS pH 7.4 or 5.5).
-
Place the suspension in a dialysis bag and immerse it in a larger volume of the same release medium at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Mandatory Visualizations
Caption: Experimental workflow for ACPC-polymer drug delivery systems.
Caption: Mechanisms of drug release from ACPC-polymer nanoparticles.
Caption: Cellular uptake and intracellular drug release pathway.
Application Notes and Protocols for the Synthesis of Cyclic Peptides Incorporating (1S,2S)-2-Aminocyclopentanecarboxylic Acid
Abstract
Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, high binding affinity, and improved selectivity compared to their linear counterparts. The incorporation of conformationally constrained non-proteinogenic amino acids, such as (1S,2S)-2-Aminocyclopentanecarboxylic acid ((1S,2S)-ACPC), can pre-organize the peptide backbone into specific secondary structures, like helices and turns, thereby reducing the entropic penalty upon binding to a biological target.[1] This document provides detailed protocols for the synthesis of cyclic peptides containing (1S,2S)-ACPC, focusing on solid-phase peptide synthesis (SPPS) of the linear precursor followed by both solution-phase and on-resin cyclization strategies.
Introduction
The cyclization of peptides is a key strategy to overcome the inherent limitations of linear peptides, such as poor metabolic stability and low bioavailability.[2][3] By constraining the peptide's conformation, cyclization can lock the molecule into its bioactive form, leading to increased potency and receptor selectivity. (1S,2S)-ACPC is a cyclic β-amino acid that, when incorporated into a peptide sequence, strongly promotes the formation of stable helical structures.[1] The synthesis of cyclic peptides containing this unique amino acid requires robust protocols for both linear chain assembly and efficient macrocyclization.
This application note outlines the primary methods for creating such peptides, including:
-
Solid-Phase Peptide Synthesis (SPPS) of the linear precursor using Fmoc/tBu chemistry.
-
Solution-Phase Cyclization for head-to-tail amide bond formation.
-
On-Resin Cyclization as an alternative to minimize intermolecular side reactions.
-
Purification and Characterization of the final cyclic product.
General Synthetic Workflow
The overall process for creating cyclic peptides with (1S,2S)-ACPC involves several distinct stages. The primary workflow begins with the assembly of the linear peptide on a solid support, followed by cleavage from the resin, and subsequent cyclization in solution. An alternative workflow involves performing the cyclization while the peptide is still attached to the solid support.
Figure 1: General workflow for the synthesis of (1S,2S)-ACPC-containing cyclic peptides.
Cyclization Strategies
The choice of cyclization strategy is critical and depends on the peptide sequence and desired bond type. For incorporating (1S,2S)-ACPC, head-to-tail cyclization is common to create a seamless peptide ring.
Figure 2: Common peptide cyclization strategies applicable to ACPC-containing peptides.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear Peptide Precursor
This protocol is based on the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[4][5] For macrocyclization, a hyper-acid-labile resin like 2-chlorotrityl chloride (2-CTC) is recommended, as it allows for cleavage of the peptide while keeping side-chain protecting groups intact.[6]
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids, including Fmoc-(1S,2S)-ACPC-OH
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF) (peptide synthesis grade)
-
Cleavage cocktail: e.g., 1-5% Trifluoroacetic acid (TFA) in DCM
Procedure:
-
Resin Preparation: Swell 100 mg of 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading:
-
Dissolve 2 equivalents of the C-terminal Fmoc-amino acid in DCM.
-
Add 4 equivalents of DIPEA.
-
Add the amino acid solution to the swollen resin and shake for 2-4 hours.
-
Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and shaking for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Repeat once. Wash thoroughly with DMF (5x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 3 equivalents of the next Fmoc-amino acid (including Fmoc-(1S,2S)-ACPC-OH) with 2.9 equivalents of HBTU/HATU and 6 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
-
Repeat the deprotection and coupling cycle for each amino acid in the sequence.
-
-
Final Fmoc Deprotection: After the last coupling step, remove the N-terminal Fmoc group as described above.
-
Cleavage of Protected Linear Peptide:
-
Wash the resin with DCM (5x) to remove DMF.
-
Add a solution of 1% TFA in DCM to the resin and shake gently for 2 minutes.
-
Filter the solution into a flask containing 1/10th volume of pyridine (to neutralize the TFA).
-
Repeat the cleavage step 3-5 times and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude, side-chain protected linear peptide.
-
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This method is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[7]
Materials:
-
Crude protected linear peptide
-
Cyclization reagents: HATU, HOBt, or DPPA (Diphenylphosphoryl azide)
-
Base: DIPEA or 2,4,6-collidine
-
Solvents: DMF, DCM (anhydrous)
Procedure:
-
Preparation: Dissolve the crude linear peptide in a large volume of DMF or a DMF/DCM mixture to achieve a final concentration of 0.1-1.0 mM.
-
Cyclization Reaction:
-
Cool the peptide solution to 0 °C in an ice bath.
-
Add 3 equivalents of DIPEA (or collidine).
-
Slowly add 1.5 equivalents of the coupling reagent (e.g., HATU) to the stirring solution over several hours using a syringe pump.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via RP-HPLC and LC-MS to observe the consumption of the linear precursor and the appearance of the cyclic product.
-
Work-up: Once the reaction is complete, quench with a small amount of water. Remove the solvent under high vacuum.
-
Side-Chain Deprotection:
-
Dissolve the crude cyclic peptide in a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).
-
Stir for 2-3 hours at room temperature.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude cyclic peptide under vacuum.
-
Protocol 3: Purification and Characterization
Materials:
-
Crude cyclic peptide
-
Solvents: Acetonitrile (ACN) (HPLC grade), Water (HPLC grade), TFA
-
RP-HPLC system with a C18 column (preparative or semi-preparative)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide using RP-HPLC. A typical gradient is 5% to 95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30-60 minutes.
-
Collect fractions corresponding to the major product peak.
-
-
Characterization:
-
Confirm the mass of the purified product using mass spectrometry to match the theoretical molecular weight of the cyclic peptide.[8]
-
Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
-
Further structural characterization, including the conformation induced by (1S,2S)-ACPC, can be performed using NMR spectroscopy.[9]
-
Data Presentation: Cyclization Efficiency
The success of cyclization can be influenced by the choice of coupling reagent and the peptide sequence. The following table summarizes typical outcomes for solution-phase cyclization reactions.
| Coupling Reagent | Typical Reaction Time (h) | Typical Crude Yield (%) | Purity before HPLC (%) | Notes |
| HATU/DIPEA | 12 - 18 | 40 - 70 | 50 - 80 | Highly efficient, low epimerization. Preferred for difficult sequences. |
| HBTU/HOBt | 18 - 24 | 30 - 60 | 45 - 75 | A standard and cost-effective choice.[10] |
| DPPA | 24 - 48 | 25 - 55 | 40 - 70 | Azide-based method; can be slower but effective. |
Yields and purities are representative and highly dependent on the specific peptide sequence and reaction conditions.
Conclusion
The synthesis of cyclic peptides containing this compound is an effective strategy for creating conformationally defined molecules with significant therapeutic potential. The protocols detailed herein, utilizing standard SPPS and robust cyclization methods, provide a clear pathway for researchers to access these valuable compounds. Careful optimization of the cyclization step and rigorous purification are critical for obtaining high-quality final products suitable for biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Scalable Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid and its Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) and its stereoisomers are conformationally constrained β-amino acids that are valuable building blocks in medicinal chemistry and the development of peptide foldamers.[1][2] Their rigid structures allow for the creation of peptides with well-defined three-dimensional shapes, leading to enhanced biological activity and stability.[1][2] This document provides detailed protocols for the scalable synthesis of all four stereoisomers of ACPC, enabling access to these important compounds for research and drug development purposes.
The synthetic strategies outlined below are based on published, scalable methods and provide a toolbox for producing the desired stereoisomers in high purity. The protocols include reductive amination of a ketoester, diastereomeric salt resolution, and subsequent transformations to yield the final amino acids.
Overall Synthetic Strategies
Three primary strategies have been identified for the scalable synthesis of enantiopure cis- and trans-ACPC stereoisomers[1][3]:
-
Enzymatic Resolution: This method utilizes the enzymatic hydrolysis of a bicyclic β-lactam, which is a racemic precursor for cis-ACPC.[1][3]
-
Asymmetric Conjugate Addition: This approach involves the conjugate addition of an α-phenylethylamine-derived lithium amide to tert-butyl cyclopentene-1-carboxylate. The initially formed cis-adduct can be epimerized to the trans-isomer.[1][2]
-
Reductive Amination and Diastereoselective Crystallization: This strategy, which will be the focus of the detailed protocols below, is based on the reductive amination of ethyl 2-oxocyclopentanecarboxylate followed by crystallization-induced diastereomer resolution.[1][2][3] This method has been demonstrated to be scalable and provides access to all four stereoisomers.
References
Application Note: NMR-Based Analysis for Enantiomeric Purity of Fmoc-ACPC Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9-fluorenylmethoxycarbonyl)-2-aminocyclopentanecarboxylic acid (Fmoc-ACPC) is a crucial building block in peptide synthesis, particularly for creating peptide foldamers with unique structural and biological properties. The stereochemistry of ACPC derivatives significantly influences the resulting peptide's conformation and function. Therefore, accurate determination of the enantiomeric purity of Fmoc-ACPC stereoisomers is critical for quality control in synthetic peptide and drug development. This application note provides a detailed protocol for the determination of enantiomeric purity of Fmoc-ACPC derivatives using ¹H NMR spectroscopy in conjunction with a chiral solvating agent (CSA). This method offers a reliable and straightforward alternative to chromatographic techniques.
Principle
The basis of this NMR method is the use of a chiral solvating agent (CSA) to induce diastereomeric interactions with the enantiomers of the analyte (Fmoc-ACPC). These transient diastereomeric complexes exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for the resolution and quantification of signals corresponding to each enantiomer. Quinine (QN) has been shown to be an effective CSA for the enantiodiscrimination of Fmoc-ACPC stereoisomers.[1] The amide protons of the Fmoc-ACPC enantiomers are typically the most affected and serve as the diagnostic signals for determining enantiomeric excess (e.e.).
Experimental Protocols
Materials and Reagents
-
Fmoc-ACPC sample (cis or trans isomers)
-
Chiral Solvating Agent (CSA): Quinine (QN)
-
Deuterated solvent: Chloroform-d (CDCl₃)
-
Internal standard: Tetramethylsilane (TMS)
-
NMR tubes
-
Volumetric flasks and micropipettes
Sample Preparation
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of the Fmoc-ACPC sample in CDCl₃.
-
Prepare a 100 mM stock solution of Quinine (QN) in CDCl₃.
-
-
NMR Sample Preparation:
-
In a clean, dry NMR tube, add the appropriate volume of the Fmoc-ACPC stock solution to achieve a final concentration of 10 mM.
-
Add the required volume of the Quinine (QN) stock solution. For Fmoc-cis-ACPC, 2.0 equivalents of QN are recommended for optimal signal separation.[1]
-
Add CDCl₃ containing TMS (0.03% v/v) to the NMR tube to reach the final desired volume (e.g., 0.6 mL).
-
The final concentration of Fmoc-ACPC will be 10 mM, and the CSA (QN) will be 20 mM.
-
Gently mix the solution until homogeneous.
-
NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Solvent: CDCl₃
-
Temperature: For Fmoc-cis-ACPC analysis with Quinine, measurements should be performed at 275 K to achieve baseline separation of the amide proton signals.[1]
-
Experiment: Standard 1D ¹H NMR experiment.
-
Parameters:
-
Number of scans: ≥ 128 (adjust for desired signal-to-noise ratio)
-
Relaxation delay: 2 seconds
-
Acquisition time: ~4 seconds
-
Spectral width: Appropriate for observing all relevant signals (e.g., 0-10 ppm).
-
Data Processing and Analysis
-
Phasing and Baseline Correction: Apply zero-order and first-order phase correction to the acquired spectrum. Ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signals corresponding to the amide protons of the two enantiomers. For Fmoc-cis-ACPC with QN, these signals appear in the range of 6.20-6.60 ppm.[1]
-
Calculation of Enantiomeric Excess (e.e.):
-
Let I₁ and I₂ be the integration values of the signals for the two enantiomers.
-
Enantiomeric Excess (% e.e.) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Data Presentation
The following table summarizes the reported ¹H NMR data for the enantiomeric purity analysis of Fmoc-cis-ACPC using Quinine as the chiral solvating agent.[1]
| Analyte | Chiral Solvating Agent (CSA) | CSA Equivalents | Temperature (K) | Enantiomer | Amide Proton Chemical Shifts (ppm) |
| Fmoc-cis-ACPC | Quinine (QN) | 2.0 | 275 | (S,R)-isomer | 6.48 and 6.55 |
| (R,S)-isomer | 6.20 and 6.39 |
Visualizations
Caption: Experimental workflow for NMR-based enantiomeric purity analysis.
Caption: Principle of chiral discrimination by a chiral solvating agent.
Conclusion
The described ¹H NMR method utilizing Quinine as a chiral solvating agent provides a robust and efficient means for determining the enantiomeric purity of Fmoc-ACPC derivatives. The protocol is straightforward to implement with standard NMR instrumentation. This application note offers a comprehensive guide for researchers in peptide chemistry and drug development to ensure the stereochemical integrity of their synthetic intermediates and final products. The clear separation of diagnostic signals allows for accurate quantification, making it an invaluable tool for quality assurance and control.
References
Application Notes and Protocols for the Use of (1S,2S)-ACPC in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Aminocyclopentanecarboxylic acid, commonly known as (1S,2S)-ACPC, is a conformationally constrained cyclic β-amino acid. Its rigid structure imparts a well-defined secondary structure, often a helical fold, to peptides in which it is incorporated.[1] This pre-organization of the peptide backbone can lead to enhanced binding affinity, increased stability against proteolytic degradation, and improved cell permeability, making (1S,2S)-ACPC a valuable building block in the design of peptide-based therapeutics and research tools.[2][3][4] Bioconjugation, the covalent attachment of molecules to biomolecules, further expands the utility of (1S,2S)-ACPC-containing peptides by enabling their linkage to reporter molecules (e.g., fluorophores), drug payloads, or delivery vectors.[5][6][7]
These application notes provide a detailed overview of the use of (1S,2S)-ACPC in bioconjugation, including a comparison of common conjugation strategies, detailed experimental protocols, and visual representations of workflows and relevant biological concepts.
Data Presentation: Comparison of Bioconjugation Techniques
The choice of bioconjugation chemistry is critical and depends on the available functional groups on the peptide and the desired properties of the final conjugate. Below is a summary of common bioconjugation techniques that can be applied to peptides containing (1S,2S)-ACPC.
| Feature | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Click Chemistry (SPAAC) |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne (introduced via unnatural amino acids) |
| Selectivity | Random (multiple lysines may react) | Generally site-specific (if free cysteines are limited) | Highly site-specific |
| Typical Efficiency | 5-50% | 70-90% | >90% |
| Reaction pH | 7.2-8.5 | 6.5-7.5 | 4.0-8.5 |
| Reaction Speed | Moderate to Fast | Fast | Very Fast |
| Bioorthogonality | Low | Moderate | High |
| Reagent Stability | Moderate (hydrolyzes in water) | Moderate (hydrolyzes at high pH) | High |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (1S,2S)-ACPC-Containing Peptide
This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide containing a (1S,2S)-ACPC residue and a C-terminal cysteine for subsequent conjugation.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(1S,2S)-ACPC-OH)
-
Fmoc-Cys(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. For coupling of Fmoc-(1S,2S)-ACPC-OH, extend the coupling time to 4 hours or perform a double coupling.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF, DCM, and DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
Protocol 2: Bioconjugation of a (1S,2S)-ACPC-Containing Peptide via Maleimide-Thiol Chemistry
This protocol details the conjugation of a purified (1S,2S)-ACPC-containing peptide with a C-terminal cysteine to a maleimide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Purified (1S,2S)-ACPC-Cys peptide
-
Maleimide-activated payload (e.g., Maleimide-PEG-Fluorophore)
-
Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
DMSO
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in degassed PBS to a concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, add a 10-fold molar excess of TCEP to reduce the cysteines and incubate for 30 minutes at room temperature.
-
Payload Preparation: Dissolve the maleimide-activated payload in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 1.2 to 2-fold molar excess of the maleimide-payload stock solution to the peptide solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light if using a fluorescent dye.
-
-
Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol like β-mercaptoethanol or cysteine to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purification: Purify the peptide conjugate from excess payload and quenching reagents using a size-exclusion chromatography column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate by mass spectrometry to confirm successful conjugation and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.
Visualizations
Caption: Experimental workflow for the synthesis and bioconjugation of a (1S,2S)-ACPC-containing peptide.
Caption: Modulation of a protein-protein interaction-mediated signaling pathway by a (1S,2S)-ACPC-constrained peptide.
Conclusion
The incorporation of (1S,2S)-ACPC into peptides offers a powerful strategy to create conformationally stable molecules with enhanced biological properties. By combining this approach with established bioconjugation techniques, researchers can develop sophisticated tools for a wide range of applications in chemical biology and drug discovery. The protocols and data presented here provide a foundation for the successful synthesis and conjugation of (1S,2S)-ACPC-containing peptides. Careful consideration of the desired site of modification and the properties of the conjugation partner will ensure the generation of well-defined and functional bioconjugates.
References
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [rjsvd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 4. Peptide and protein nanoparticle conjugates: versatile platforms for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation in Peptides Containing (1S,2S)-ACPC
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the constrained amino acid (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the synthesis, purification, and handling of these unique peptides.
Frequently Asked Questions (FAQs)
Q1: What is (1S,2S)-ACPC and how does it influence peptide properties?
A1: (1S,2S)-ACPC is a cyclic, conformationally constrained non-proteinogenic amino acid. Its rigid cyclopentane ring structure restricts the peptide backbone's flexibility. This conformational constraint can be advantageous for designing peptides with specific secondary structures, such as helices or turns, which can lead to enhanced biological activity and stability. However, the introduction of such a rigid element can also promote intermolecular interactions, potentially leading to aggregation.
Q2: Why do peptides containing (1S,2S)-ACPC have a tendency to aggregate?
A2: While direct studies on the aggregation of (1S,2S)-ACPC-containing peptides are limited, the tendency for aggregation can be attributed to several factors inherent to "difficult" or constrained peptide sequences:
-
Promotion of Ordered Structures: The conformational rigidity imposed by (1S,2S)-ACPC can favor the formation of stable secondary structures. If these structures have a propensity for intermolecular hydrogen bonding, they can act as building blocks for aggregation.
-
Increased Hydrophobicity: The cyclopentane ring of (1S,2S)-ACPC can increase the overall hydrophobicity of the peptide, particularly if the surrounding amino acids are also nonpolar. Hydrophobic interactions are a major driving force for peptide aggregation in aqueous environments.
-
Reduced Solubility: The combination of a rigid structure and increased hydrophobicity can lead to lower solubility of the peptide in standard solvents used during synthesis and purification, further promoting precipitation and aggregation.
Q3: What are the common signs of aggregation during the synthesis of (1S,2S)-ACPC-containing peptides?
A3: During solid-phase peptide synthesis (SPPS), aggregation can manifest in several ways:
-
Poor Resin Swelling: The peptide-resin beads may appear shrunken or clumped together, indicating poor solvation of the growing peptide chains.
-
Incomplete Coupling Reactions: A positive Kaiser test or other ninhydrin-based tests after a coupling step suggests that the N-terminus of the growing peptide is inaccessible to the incoming activated amino acid due to aggregation.
-
Slow or Incomplete Fmoc-Deprotection: Aggregation can hinder the access of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group.
-
Low Yield and Purity: The final cleaved peptide may have a low yield and show multiple deletion or truncated sequences upon analysis by mass spectrometry.
Q4: How can I predict the aggregation potential of my (1S,2S)-ACPC-containing peptide sequence?
A4: While there are no prediction tools specifically designed for (1S,2S)-ACPC, you can use general sequence-based prediction algorithms that identify aggregation-prone regions based on factors like hydrophobicity, charge, and secondary structure propensity. It is advisable to be cautious with sequences that contain multiple hydrophobic residues in close proximity to the (1S,2S)-ACPC moiety.
Troubleshooting Guide
This guide provides solutions to common problems encountered with (1S,2S)-ACPC-containing peptides.
| Problem | Possible Cause | Recommended Solution |
| Low crude peptide yield and purity after synthesis. | On-resin aggregation leading to incomplete coupling and deprotection. | - Optimize Synthesis Solvents: Switch from standard DMF to more polar, aggregation-disrupting solvents like N-Methylpyrrolidone (NMP) or a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1). - Increase Synthesis Temperature: Performing coupling reactions at elevated temperatures (e.g., 50-75°C), especially with microwave assistance, can help disrupt secondary structures. - Incorporate "Structure-Breaking" Residues: If the sequence allows, introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids C-terminal to the (1S,2S)-ACPC to disrupt hydrogen bonding networks. |
| Precipitation of the peptide during purification by RP-HPLC. | The peptide has low solubility in the mobile phase. | - Modify Mobile Phase: Add a small percentage of an organic solvent like isopropanol or acetonitrile to the aqueous mobile phase (A) to improve peptide solubility. - Adjust pH: Depending on the peptide's pI, adjusting the pH of the mobile phase away from the pI can increase solubility. For basic peptides, a lower pH (e.g., using formic acid instead of TFA) might be beneficial. For acidic peptides, a higher pH might be required. - Load in a Stronger Solvent: Dissolve the crude peptide in a stronger, yet compatible, solvent (e.g., DMSO, DMF) before diluting and injecting onto the HPLC column. |
| The purified peptide is difficult to dissolve for biological assays. | The peptide is highly hydrophobic and prone to aggregation in aqueous buffers. | - Initial Solubilization in Organic Solvent: Dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add this solution to the aqueous buffer with vortexing. - Use of Chaotropic Agents: For peptides that are not intended for cell-based assays, solubilization can be aided by chaotropic agents like 6 M guanidinium hydrochloride or 8 M urea. - pH Adjustment: Similar to HPLC, adjusting the pH of the buffer can significantly improve solubility. Test a range of pH values to find the optimal condition. - Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution. |
Experimental Protocols
Protocol 1: High-Temperature Solid-Phase Peptide Synthesis (SPPS) for (1S,2S)-ACPC-Containing Peptides
This protocol outlines a general procedure for performing SPPS at an elevated temperature to mitigate on-resin aggregation.
Materials:
-
Fmoc-protected amino acids, including Fmoc-(1S,2S)-ACPC-OH
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, NMP, DCM
-
Microwave peptide synthesizer or a reaction vessel with controlled heating
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling (Heated):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF or NMP for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Heat the reaction vessel to 60°C for 30-60 minutes. If using a microwave synthesizer, follow the manufacturer's recommendations for power and time at the target temperature.
-
Wash the resin with DMF (5x).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
Protocol 2: Solubilization of Aggregated (1S,2S)-ACPC-Containing Peptides
This protocol provides a stepwise approach to solubilizing a purified, lyophilized peptide that is prone to aggregation.
Materials:
-
Lyophilized (1S,2S)-ACPC-containing peptide
-
Organic solvents: DMSO, DMF, Acetonitrile
-
Aqueous buffers (e.g., PBS, Tris)
-
Acidic solution (e.g., 10% acetic acid)
-
Basic solution (e.g., 0.1% ammonium hydroxide)
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Assessment: Before dissolving the entire sample, test the solubility of a small aliquot.
-
Stepwise Solubilization:
-
Step 2a (Aqueous Buffer): Try to dissolve the peptide in the desired aqueous buffer. Vortex and sonicate briefly. If the solution remains cloudy or contains visible particles, proceed to the next step.
-
Step 2b (pH Adjustment):
-
If the peptide is predicted to be basic, add a small amount of 10% acetic acid to the suspension from Step 2a and vortex.
-
If the peptide is predicted to be acidic, add a small amount of 0.1% ammonium hydroxide.
-
If solubility is achieved, adjust the pH to the desired final value.
-
-
Step 2c (Organic Solvent): If the peptide is still insoluble, take a fresh aliquot of the lyophilized powder.
-
Add a minimal volume of DMSO (or DMF/acetonitrile) to dissolve the peptide completely.
-
While vortexing vigorously, add the peptide-organic solvent solution dropwise to the desired aqueous buffer.
-
If the solution becomes turbid, the solubility limit in that buffer has been exceeded.
-
-
Visualizations
Caption: Troubleshooting workflow for aggregation issues in (1S,2S)-ACPC peptide synthesis.
Caption: Decision tree for the solubilization of (1S,2S)-ACPC-containing peptides.
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered (1S,2S)-ACPC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of the sterically hindered amino acid (1S,2S)-ACPC ((1S,2S)-2-aminocyclopentanecarboxylic acid).
Frequently Asked Questions (FAQs)
Q1: Why is (1S,2S)-ACPC considered a "difficult" or "sterically hindered" amino acid to couple in solid-phase peptide synthesis (SPPS)?
A1: The constrained cyclic structure of (1S,2S)-ACPC imposes significant steric bulk around the carboxylic acid and amine groups. This hindrance can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slower reaction rates and incomplete coupling reactions.
Q2: Which coupling reagents are most effective for (1S,2S)-ACPC?
A2: For sterically hindered amino acids like (1S,2S)-ACPC, high-reactivity coupling reagents are recommended. Uronium/aminium-based reagents such as HATU , HCTU , and COMU are generally more effective than standard carbodiimide reagents like DCC or DIC.[1] These reagents form highly reactive active esters that can more readily overcome the steric barrier.[1][2]
Q3: What is the difference between HATU, HBTU, and COMU, and which one should I choose?
A3:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a commonly used coupling reagent but may be less effective for severely hindered couplings.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally more efficient than HBTU for hindered amino acids due to the formation of a more reactive OAt active ester.[1][2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation coupling reagent with reactivity comparable or superior to HATU.[3] It also offers a better safety profile as it is not based on potentially explosive benzotriazole derivatives.[3]
For (1S,2S)-ACPC, HATU or COMU are the preferred choices to maximize coupling efficiency.[2][3]
Q4: Can I use standard coupling times for (1S,2S)-ACPC?
A4: It is advisable to extend the coupling time for (1S,2S)-ACPC compared to non-hindered amino acids. While a standard coupling may run for 1-2 hours, extending the reaction time to 4 hours or even overnight can significantly improve the yield. Monitoring the reaction with a Kaiser test is crucial to determine completion.[4]
Q5: What is "double coupling," and should I use it for (1S,2S)-ACPC?
A5: Double coupling is a technique where, after the initial coupling reaction, the reagents are drained, and a fresh solution of the activated amino acid is added for a second coupling step.[4] This is a highly recommended strategy for sterically hindered residues like (1S,2S)-ACPC to ensure the reaction goes to completion and to minimize the presence of deletion sequences in the final peptide.[5]
Troubleshooting Guide
Issue: Low Coupling Efficiency (Positive Kaiser Test after Coupling)
A positive Kaiser test (indicated by blue or purple beads) after the coupling step signifies the presence of unreacted primary amines on the resin, indicating an incomplete reaction.
Quantitative Data on Coupling Reagents
The selection of a coupling reagent significantly impacts the success of coupling sterically hindered amino acids. The following table provides a comparative overview of commonly used reagents.
| Coupling Reagent | Activating Group | Relative Reactivity | Typical Yield (Hindered Residues) | Key Considerations |
| DCC/DIC | - | Low | < 70% | Can lead to significant amounts of deletion peptides with hindered residues.[1] |
| HBTU/TBTU | OBt ester | Moderate | 85-95% | Generally effective, but may require longer reaction times or double coupling for residues like (1S,2S)-ACPC.[2] |
| HCTU | O-6-ClBt ester | High | > 95% | More reactive than HBTU; a good alternative.[6] |
| HATU | OAt ester | Very High | > 98% | Often the reagent of choice for difficult couplings due to the high reactivity of the OAt ester.[1][2] |
| COMU | Oxyma ester | Very High | > 98% | Reactivity is comparable to HATU, with the added benefit of a better safety profile (non-explosive byproducts).[3] |
Note: Yields are representative and can vary based on the specific peptide sequence, solid support, and reaction conditions.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-(1S,2S)-ACPC-OH
This protocol outlines a standard procedure for coupling Fmoc-(1S,2S)-ACPC-OH using HATU, a highly effective reagent for sterically hindered amino acids.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of Fmoc-(1S,2S)-ACPC-OH:
-
In a separate vessel, dissolve Fmoc-(1S,2S)-ACPC-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for at least 2 hours. For (1S,2S)-ACPC, extending this to 4 hours is recommended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines.[4]
-
If the Kaiser test is negative (yellow/colorless beads), wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).
-
If the Kaiser test is positive (blue/purple beads), proceed to Protocol 2 for double coupling.
-
Protocol 2: Double Coupling Strategy for (1S,2S)-ACPC
This protocol should be implemented if the initial coupling (Protocol 1) is incomplete.
-
Initial Coupling:
-
Follow steps 1-3 of Protocol 1.
-
-
First Wash:
-
After the initial coupling time, drain the reaction vessel and wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-(1S,2S)-ACPC-OH as described in step 2 of Protocol 1.
-
Add this fresh solution to the resin and agitate for an additional 2 hours.
-
-
Final Monitoring and Washing:
-
Perform a Kaiser test.
-
If the test is negative, wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection step.
-
If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
-
References
Technical Support Center: Purification of (1S,2S)-ACPC Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the conformationally constrained amino acid, (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC). The unique structural rigidity imparted by (1S,2S)-ACPC is highly desirable for creating stable, well-defined secondary structures such as helices. However, this same rigidity introduces distinct challenges during purification, primarily by HPLC.
This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to overcome these specific hurdles. We will explore the causal relationship between the peptide's structure and its chromatographic behavior, offering field-proven insights to streamline your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles underlying the purification challenges associated with (1S,2S)-ACPC peptides.
Q1: What is (1S,2S)-ACPC, and why does it make peptide purification difficult?
(1S,2S)-ACPC is a cyclic β-amino acid . Unlike natural α-amino acids, its cyclopentane ring severely restricts the conformational freedom of the peptide backbone. This is advantageous for pre-organizing the peptide into a stable helical or turn structure. However, this rigidity is the primary source of purification challenges:
-
Enhanced Aggregation: The stable, rigid structures can expose hydrophobic surfaces, promoting strong intermolecular interactions and leading to aggregation, which can cause peak broadening, low recovery, and even column clogging.[1][2]
-
"All-or-Nothing" Elution: Flexible peptides can exist in multiple conformations, some of which interact more strongly with the stationary phase than others, leading to a more predictable elution profile. Rigid ACPC peptides often have a more uniform, highly stable conformation. This can result in very sharp binding to the reversed-phase column, followed by abrupt elution over a very narrow acetonitrile range, making gradient optimization critical.
-
Emergence of Conformational Isomers: While ACPC promotes a dominant conformation, under certain solvent conditions or due to slow isomerization around other bonds, distinct, stable conformational isomers can exist in solution.[3] These are not impurities in the traditional sense (i.e., deletion or truncated sequences), but they have different hydrodynamic radii and surface hydrophobicities, causing them to resolve into separate peaks on HPLC, complicating purity assessment.
Q2: I see two or more clean peaks with the same mass in my LC-MS analysis. Are these impurities?
Not necessarily. This is one of the most common issues encountered with rigid peptides. You are likely observing stable conformational isomers (or "conformers").[3] Because the (1S,2S)-ACPC forces the peptide into a rigid structure, different stable folds of the same peptide sequence can be resolved by HPLC.
How to Confirm:
-
Collect Fractions: Collect the individual peaks and re-inject them separately. If each peak elutes at its original retention time, they are stable isomers under those chromatographic conditions.
-
Temperature Study: Increase the column temperature (e.g., from 30°C to 50°C). The increased thermal energy may be sufficient to overcome the energy barrier between the isomeric states, potentially causing the peaks to coalesce into a single, broader peak.
-
Solvent Perturbation: Altering the mobile phase (e.g., switching from acetonitrile to methanol or isopropanol) can change the solvation dynamics and may favor one conformer over another, changing the peak ratio or causing coalescence.
Q3: Why is my (1S,2S)-ACPC peptide poorly soluble in standard HPLC solvents?
The rigid, pre-organized structure of these peptides can lead to strong intermolecular hydrogen bonding or hydrophobic interactions, forming a stable lattice that is difficult for solvents to penetrate—a phenomenon related to aggregation.[1][4] This is especially true for sequences rich in hydrophobic residues. Unlike flexible peptides that can adopt conformations to maximize solvent interaction, rigid peptides cannot.
Initial Strategies:
-
Avoid Lyophilizing from Acetonitrile: If possible, lyophilize the crude peptide from a tert-butanol/water mixture to produce a fluffier, more easily dissolved solid.
-
Use of Chaotropic Agents: For initial dissolution, consider minimal amounts of agents like guanidinium chloride or urea, but be aware these are not compatible with standard RP-HPLC and would require a desalting step.
-
Test a Range of Solvents: Before injecting, test solubility in small aliquots using different solvents, including water with 0.1% TFA, 5-10% acetic acid, or organic solvents like isopropanol or DMSO. Always filter your sample after dissolution.[5]
Troubleshooting Guide: Common HPLC Problems & Solutions
This guide provides a systematic approach to resolving specific experimental issues.
Problem 1: Broad, Tailing, or Split Peaks
Peak asymmetry is a clear indicator of a problematic interaction on the column. The workflow below outlines a decision-making process for troubleshooting this issue.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Problem 2: Low or No Recovery of Peptide
This issue often points to solubility problems or irreversible binding to the column.
-
Question: Did you observe precipitation when the sample was loaded into the autosampler, where it mixes with the initial mobile phase?
-
Causality: The rigid peptide may be soluble in your dissolution solvent (e.g., 50% ACN) but crashes out when diluted by the highly aqueous initial mobile phase (e.g., 5% ACN). This is a very common issue.[6]
-
Solution: Dissolve the peptide in a solvent as close as possible to the initial mobile phase composition. If solubility is poor, dissolve in a minimal amount of a strong solvent (like DMSO) and then dilute with the initial mobile phase. Ensure the final organic concentration is not significantly higher than your starting conditions.[7]
-
-
Question: Is your peptide highly hydrophobic?
-
Causality: The combination of a rigid structure and hydrophobic side chains can lead to extremely strong, sometimes irreversible, binding to the C18 stationary phase.
-
Solution:
-
Use a Less Retentive Column: Switch to a C8 or C4 column.
-
Increase Organic Modifier Strength: Try adding a small percentage (5-10%) of isopropanol to your acetonitrile mobile phase to increase its elution strength.
-
Perform a Column Strip: After the run, wash the column with a very high concentration of organic solvent (e.g., 100% isopropanol) to elute any remaining peptide.
-
-
Problem 3: Poor Resolution Between Target Peptide and Impurities
The structural similarity between the desired peptide and synthesis-related impurities (e.g., deletions, protecting group failures) can be exacerbated by the rigid conformation.
-
Question: Is your gradient optimized for the elution region?
-
Causality: A generic, steep gradient (e.g., 5-95% ACN in 20 minutes) will likely not have the resolving power to separate closely related species.[8]
-
Solution: Employ a two-step gradient. First, run a fast "scouting" gradient to determine the approximate %ACN at which your peptide elutes. Then, run a much shallower gradient around that point. For example, if the peptide elutes at 35% ACN, try a gradient of 25-45% ACN over 40 minutes (0.5%/min).
-
-
Question: Have you tried alternative ion-pairing agents or pH conditions?
-
Causality: Trifluoroacetic acid (TFA) is standard but may not provide the best selectivity for all peptides. Changing the pH can alter the charge state of acidic or basic residues, significantly impacting retention and potentially resolving co-eluting impurities.[9]
-
Solution:
-
Formic Acid (FA): Using 0.1% FA instead of TFA is beneficial for MS compatibility as it causes less ion suppression.[8] It can also alter selectivity.
-
High pH Chromatography: For peptides that are more stable or soluble at high pH, using a hybrid-silica column stable at high pH with a modifier like ammonium bicarbonate can completely change the elution order and improve resolution.[9]
-
-
Data & Protocols
Table 1: HPLC Column Selection Guide for (1S,2S)-ACPC Peptides
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Best For... | Key Considerations for (1S,2S)-ACPC Peptides |
| C18 | 1.7 - 5 | 100 - 300 | General purpose, first choice for most peptides.[10] | Can be overly retentive for hydrophobic ACPC peptides. A 300 Å pore size is recommended for better mass transfer of rigid structures.[8] |
| C8 | 3 - 5 | 100 - 300 | More hydrophobic or large (>30 aa) ACPC peptides.[10] | Reduces retention time and may prevent irreversible binding. Good second choice if C18 fails. |
| Phenyl-Hexyl | 3 - 5 | 100 - 300 | Peptides rich in aromatic amino acids (Phe, Tyr, Trp). | Offers alternative selectivity based on π-π interactions, which can be useful for resolving difficult impurity profiles.[10] |
| Hybrid Silica C18 | 1.8 - 5 | 130 - 300 | Peptides requiring high pH for solubility or selectivity. | Required for methods using mobile phases with pH > 8. Can dramatically improve peak shape for basic peptides. |
Protocol 1: Step-by-Step HPLC Method Development for (1S,2S)-ACPC Peptides
This protocol assumes a standard Reversed-Phase HPLC setup with UV detection.
Objective: To develop a robust analytical method for purity assessment that can be scaled to preparative purification.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Crude, lyophilized peptide
-
Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 3.5 µm, 300 Å)
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude peptide.
-
Dissolve in 1 mL of a solvent that is as weak as possible but still affords complete dissolution (start with 10% ACN/Water w/ 0.1% TFA). Sonicate briefly if needed.
-
Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.[5]
-
-
Step 1: Scouting Gradient
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B (4%/min slope)
-
22-25 min: 95% B
-
25-27 min: 95% to 5% B
-
27-30 min: 5% B (re-equilibration)
-
-
Analysis: Identify the retention time (RT) and the approximate %B at which your main peak elutes. Let's assume it elutes at 15 min, which corresponds to 5% + (15-2 min) * 4%/min = 57% B.
-
-
Step 2: Focused Optimization Gradient
-
Objective: To improve resolution around the target peak.
-
New Gradient:
-
Center the shallow gradient around your elution percentage minus 10% and plus 10%. In our example: 47% to 67% B.
-
Run this 20% window over at least 20 minutes (1%/min slope) or 40 minutes (0.5%/min slope) for very complex mixtures.
-
0-2 min: Hold at initial conditions (e.g., 42% B)
-
2-42 min: 42% to 62% B (0.5%/min slope)
-
Follow with a rapid wash and re-equilibration step.
-
-
Analysis: Assess the resolution between your main peak and adjacent impurities. This gradient is often sufficient for high-resolution analysis and can be directly scaled for preparative work.
-
-
Step 3: Further Optimization (If Needed)
-
Peak Tailing: If peak tailing persists, consider increasing the TFA concentration to 0.15% or switching to a different column chemistry (see Table 1).
-
Co-elution: If key impurities still co-elute, try changing the organic modifier (e.g., use Methanol instead of ACN) or altering the column temperature (try 40°C or 50°C).
-
Caption: Experimental workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Conformational isomers of a class II MHC-peptide complex in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. biovera.com.au [biovera.com.au]
Technical Support Center: Enhancing the Solubility of Peptides Containing (1S,2S)-2-Aminocyclopentanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the solubility of peptides incorporating (1S,2S)-2-Aminocyclopentanecarboxylic acid (or other cyclic amino acids).
Troubleshooting Guide
Researchers often face difficulties in dissolving peptides, especially those with hydrophobic or rigid structural elements like cyclic amino acids. This guide provides a systematic approach to troubleshoot and resolve common solubility issues.
Problem: Peptide is insoluble or poorly soluble in aqueous buffers.
This is a frequent challenge, particularly for peptides with a high content of hydrophobic residues or those that tend to aggregate. The incorporation of a constrained residue like this compound can influence the peptide's overall conformation and hydrophobicity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peptide solubility.
Frequently Asked Questions (FAQs)
Q1: How does incorporating this compound affect peptide solubility?
The incorporation of a cyclic amino acid like this compound introduces conformational rigidity to the peptide backbone. This can impact solubility in several ways:
-
Increased Hydrophobicity: The cyclic aliphatic structure can increase the overall hydrophobicity of the peptide, reducing its affinity for aqueous solvents.
-
Altered Aggregation Propensity: The constrained conformation may either promote or inhibit aggregation, depending on the surrounding amino acid sequence. If it promotes intermolecular hydrophobic interactions, solubility will decrease.
-
Disruption of Secondary Structures: It can disrupt typical secondary structures like alpha-helices or beta-sheets, potentially exposing more hydrophobic residues to the solvent.
Q2: What is the first step I should take when my peptide won't dissolve?
Before attempting complex solubilization methods, always verify the peptide's purity and the nature of its counter-ion.
-
Purity: Impurities from synthesis can significantly impact solubility. Confirm purity using High-Performance Liquid Chromatography (HPLC).
-
Counter-ion: Peptides are often supplied as trifluoroacetate (TFA) salts, which can be less soluble than acetate or hydrochloride salts. Consider an ion-exchange step if TFA is suspected to be the issue.
Q3: How do I correctly use pH to improve the solubility of my peptide?
The net charge of a peptide is pH-dependent and is lowest at its isoelectric point (pI), where solubility is often minimal.
-
For acidic peptides (pI < 7): Increase the pH of the buffer to at least one or two units above the pI. This will give the peptide a net negative charge, promoting repulsion between peptide molecules.
-
For basic peptides (pI > 7): Decrease the pH of the buffer to at least one or two units below the pI. This will result in a net positive charge, again promoting intermolecular repulsion.
Always dissolve the peptide in a small amount of acidic or basic solution first (e.g., 10% acetic acid for basic peptides, or aqueous ammonia for acidic peptides) and then slowly add this stock solution to your desired buffer.
Q4: When should I consider using co-solvents, and which ones are appropriate?
If pH adjustment is insufficient, organic co-solvents can be introduced. These agents reduce the polarity of the solvent, making it more favorable for hydrophobic peptides to dissolve.
| Co-Solvent | Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-30% (v/v) | A strong solvent, but may be incompatible with some cell-based assays. |
| Dimethylformamide (DMF) | 10-30% (v/v) | Effective for very hydrophobic peptides. Can be toxic to cells. |
| Acetonitrile (ACN) | 10-20% (v/v) | Often used in HPLC; can be useful but may denature proteins at high conc. |
| Isopropanol / Ethanol | 10-20% (v/v) | Milder organic solvents. |
Important: Always add the aqueous buffer to the organic solvent-peptide mixture slowly while vortexing. Introducing the peptide directly into a high concentration of organic solvent can cause it to "oil out".
Q5: My peptide appears to be aggregated. How can I dissolve it?
Peptide aggregation is often mediated by strong intermolecular hydrogen bonds, forming beta-sheet-like structures. Strong denaturants are required to break these interactions.
| Denaturant | Concentration | Protocol |
| Guanidinium-HCl | 6 M | Dissolve peptide directly in the denaturant solution. |
| Urea | 6-8 M | Dissolve peptide directly. May need gentle warming (37°C). |
Once dissolved, the peptide solution must be slowly dialyzed or diluted into the final buffer to allow for proper refolding and prevent re-aggregation.
Experimental Protocols
Protocol 1: Systematic pH Screening for Solubility Optimization
This protocol provides a method for testing the solubility of a peptide across a range of pH values.
Caption: Protocol for pH-based solubility screening.
Methodology:
-
Buffer Preparation: Prepare a series of 100 mM buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Peptide Aliquoting: Accurately weigh 1 mg of the peptide into at least 8 separate microcentrifuge tubes.
-
Solubilization Attempt: Add 100 µL of a specific pH buffer to each tube. Vortex vigorously for 2 minutes.
-
Sonication: Place the tubes in a bath sonicator for 15 minutes to aid in dissolving the peptide.
-
Pelleting Insoluble Peptide: Centrifuge the tubes at 14,000 x g for 5 minutes.
-
Quantification: Carefully remove the supernatant. Measure the absorbance at 280 nm (if the peptide contains aromatic residues) or use a suitable peptide quantification assay (e.g., BCA assay) to determine the concentration of the dissolved peptide.
-
Data Analysis: Plot the measured solubility (mg/mL) against the pH to identify the optimal pH range for your peptide.
Protocol 2: Co-Solvent Titration for Solubility Enhancement
This protocol details how to determine the minimum concentration of a co-solvent needed to dissolve the peptide.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the peptide in 100% of the chosen organic co-solvent (e.g., 10 mg/mL in DMSO).
-
Titration Setup: In a series of tubes, prepare your final aqueous buffer.
-
Stepwise Addition: Add small, incremental amounts of the peptide-DMSO stock solution to each tube of buffer. Vortex after each addition.
-
Observe Precipitation: Note the concentration at which the peptide begins to precipitate out of solution. This indicates the maximum tolerable aqueous concentration for that specific co-solvent percentage.
-
Determine Optimal Ratio: The optimal ratio is the one that uses the lowest percentage of co-solvent while keeping the peptide fully dissolved at the desired final concentration.
Example Data Presentation:
Table 1: Solubility of Peptide 'X-c(ACPC)-Y' in Response to pH (Illustrative Data)
| Buffer pH | Measured Solubility (mg/mL) |
| 4.0 | 0.1 |
| 5.0 | 0.2 |
| 6.0 | 0.8 |
| 7.0 | 1.5 |
| 8.0 | 2.5 |
| 9.0 | 2.3 |
Table 2: Effect of Co-Solvents on Peptide 'X-c(ACPC)-Y' Solubility in PBS (pH 7.4) (Illustrative Data)
| Co-Solvent | Concentration (% v/v) | Measured Solubility (mg/mL) |
| None | 0% | 0.1 |
| DMSO | 10% | 1.2 |
| DMSO | 20% | 5.1 |
| Acetonitrile | 10% | 0.8 |
| Acetonitrile | 20% | 3.4 |
Technical Support Center: Troubleshooting Fmoc Deprotection for (1S,2S)-ACPC Residues
Welcome to the Technical Support Center for scientists and researchers encountering challenges with the Fmoc deprotection of (1S,2S)-2-aminocyclopentane-1-carboxylic acid (ACPC) and other sterically hindered residues in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed experimental protocols, and quantitative data to help you overcome common hurdles and ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes Fmoc deprotection of (1S,2S)-ACPC residues challenging?
Fmoc deprotection of (1S,2S)-ACPC, a conformationally constrained amino acid, can be difficult primarily due to steric hindrance. The rigid cyclopentane ring structure can physically obstruct the approach of the piperidine base to the Fmoc group, slowing down the deprotection reaction. This can lead to incomplete removal of the Fmoc group within standard reaction times, resulting in deletion sequences where the next amino acid fails to couple.[1]
Q2: How can I detect incomplete Fmoc deprotection?
Several methods can be used to confirm if Fmoc deprotection is incomplete:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric assay to detect free primary amines.[2] A positive result (dark blue/purple beads) after deprotection indicates the presence of free N-terminal amines, signifying successful Fmoc removal. A negative result (yellow or colorless beads) suggests that the Fmoc group is still attached.[1]
-
UV-Vis Spectrophotometry: This quantitative method monitors the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance at approximately 301 nm.[3][4] Slow or incomplete release of this adduct points to a difficult deprotection step.[3]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide can definitively identify incomplete deprotection. The desired peptide will be accompanied by a more hydrophobic peak corresponding to the Fmoc-protected peptide, with a mass increase of 222.24 Da.
Q3: My standard 20% piperidine in DMF protocol is failing for a sequence containing (1S,2S)-ACPC. What should I do?
If your standard protocol is ineffective, consider the following modifications:
-
Extend Deprotection Time: Increasing the reaction time with 20% piperidine in DMF can help drive the deprotection to completion.
-
Use a Stronger Base: For particularly difficult sequences, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[5][6] A common cocktail is 2% DBU in 20% piperidine/DMF.[6]
-
Optimize Solvent: Switching from DMF to N-methylpyrrolidone (NMP) can sometimes improve deprotection efficiency by altering the solvation of the peptide-resin.[7]
Q4: Are there any side reactions to be aware of when using stronger bases like DBU?
Yes, while DBU is effective, it can promote aspartimide formation in sequences containing aspartic acid residues.[6] If your sequence contains Asp, it is recommended to use DBU only for the deprotection of the sterically hindered residue and then switch back to piperidine for subsequent steps.[5]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete Fmoc deprotection of (1S,2S)-ACPC residues.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Quantitative Data Summary
The following table summarizes common deprotection conditions for standard and sterically hindered amino acids.
| Parameter | Standard Protocol | Protocol for Hindered Residues |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2% (v/v) DBU / 20% (v/v) Piperidine in DMF |
| Reaction Time | 5-20 minutes | 5-15 minutes (shorter due to stronger base) |
| Number of Treatments | 1-2 | 1-2 |
| Monitoring Method | Kaiser Test, UV-Vis (301 nm) | Kaiser Test, UV-Vis (301 nm) |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF. Agitate for 5 minutes.
-
Second Deprotection: Drain the deprotection solution and add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes.[8]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to remove all residual piperidine and the dibenzofulvene adduct.[1]
Protocol 2: Enhanced Fmoc Deprotection using DBU
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Prepare Reagent: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF. Use this solution immediately.
-
Deprotection: Add the DBU-containing solution to the resin and agitate for 5-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (7-10 times) to ensure all traces of the strong base are removed.
Protocol 3: Kaiser Test (Ninhydrin Test)
-
Prepare Reagents: [9]
-
Reagent A: 1.0 mL of a 16.5 mg/mL KCN in water solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
-
-
Procedure: [9]
-
Place a small sample of resin beads (10-15) in a test tube.
-
Add 2-3 drops of each reagent to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Interpretation: A dark blue color in the beads and/or solution indicates a positive result (free primary amines). A yellow or colorless result is negative.
-
Protocol 4: UV-Vis Monitoring of Fmoc Deprotection
-
Setup: Set a UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[4] Use the deprotection solution (e.g., 20% piperidine in DMF) as a blank.[4]
-
Collection: During the deprotection step, collect the filtrate that is drained from the reaction vessel.[3]
-
Measurement: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer. Measure the absorbance.[1]
-
Analysis: A plateau in absorbance over time indicates the completion of the deprotection reaction.
Mechanism of Fmoc Deprotection
The Fmoc deprotection is a base-catalyzed elimination reaction. The following diagram illustrates the mechanism using piperidine.
Caption: Mechanism of Fmoc deprotection by piperidine.[4]
This guide provides a comprehensive resource for troubleshooting Fmoc deprotection of (1S,2S)-ACPC and other sterically challenging residues. By understanding the underlying causes of incomplete deprotection and employing the appropriate diagnostic and corrective measures, researchers can significantly improve the success rate of their peptide syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
strategies for minimizing side reactions in (1S,2S)-ACPC peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of peptides containing (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the incorporation of (1S,2S)-ACPC into a peptide sequence?
A1: Due to its rigid, cyclic structure and steric hindrance, the primary challenges during the incorporation of (1S,2S)-ACPC are incomplete coupling and racemization.[1] Other common side reactions in solid-phase peptide synthesis (SPPS) that can be exacerbated by the presence of a sterically hindered amino acid include diketopiperazine formation, especially at the dipeptide stage, and aggregation of the growing peptide chain.[2][3]
Q2: Which coupling reagents are recommended for incorporating Fmoc-(1S,2S)-ACPC-OH?
A2: For sterically hindered amino acids like (1S,2S)-ACPC, more potent coupling reagents are generally required to achieve efficient amide bond formation.[1] Urionium/aminium-based reagents such as HATU, HBTU, and HCTU are often preferred over carbodiimides like DCC or DIC alone.[4][5] The addition of additives like HOBt or HOAt can further enhance coupling efficiency and suppress racemization.[2] For particularly difficult couplings, amino acid fluorides, which can be generated in situ with reagents like TFFH, have shown effectiveness.[6]
Q3: How can I minimize racemization of the (1S,2S)-ACPC residue during coupling?
A3: Racemization during peptide coupling can occur through the formation of an oxazolone intermediate or by direct enolization.[7] To minimize this, several strategies can be employed:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as those that generate HOAt esters (e.g., HATU).[8] The addition of HOBt or OxymaPure® to carbodiimide-mediated couplings is also effective.[2][9]
-
Base Selection: The choice and amount of base can significantly impact racemization. Use of a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine is generally recommended over stronger bases.[7][10] Using the minimum necessary amount of base is also crucial.
-
Temperature Control: Perform coupling reactions at room temperature or lower (e.g., 0°C) to reduce the rate of racemization.
Q4: What is diketopiperazine (DKP) formation and how can it be prevented when synthesizing a peptide with (1S,2S)-ACPC at or near the C-terminus?
A4: Diketopiperazine formation is an intramolecular cyclization of a dipeptide that results in the cleavage of the peptide from the resin.[2] This side reaction is particularly prevalent in Fmoc-based synthesis, especially when proline or other sterically demanding residues are in the first two positions.[2] To mitigate DKP formation:
-
Use Sterically Hindered Resins: Employing a 2-chlorotrityl chloride resin can sterically inhibit the cyclization reaction.[2]
-
Dipeptide Coupling: Couple the third amino acid as a pre-formed dipeptide with the second amino acid, thus bypassing the vulnerable dipeptidyl-resin stage.
-
Protecting Group Strategy: If feasible, use a Boc protecting group for the first amino acid, as DKP formation is less pronounced in Boc-based SPPS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) | Verification Method |
| Incomplete Coupling of (1S,2S)-ACPC | Steric hindrance of the (1S,2S)-ACPC residue. | 1. Switch to a more potent coupling reagent (e.g., HATU, HCTU).[1][4]2. Increase the coupling time (e.g., from 1-2 hours to 4-12 hours).[4]3. Perform a double coupling.4. Increase the excess of amino acid and coupling reagent (e.g., from 3 to 5 equivalents). | Kaiser test or other qualitative tests for free primary amines.[1] A positive test indicates incomplete coupling. |
| Presence of a byproduct with the same mass but different retention time on HPLC | Racemization of the (1S,2S)-ACPC residue or an adjacent amino acid. | 1. Use a coupling cocktail known to suppress racemization (e.g., DIC/HOBt or HATU/HOAt).[1][2]2. Reduce the amount of base (e.g., DIPEA) used during coupling.[10]3. Lower the coupling temperature to 0°C.4. Ensure the absence of tertiary amines during the pre-activation step.[11] | Chiral chromatography or comparison with a standard synthesized with the opposite enantiomer. |
| Significant loss of peptide from the resin after the second or third coupling cycle | Diketopiperazine (DKP) formation. | 1. Synthesize the peptide on a 2-chlorotrityl chloride resin.[2]2. For the second and third residues, couple them as a pre-synthesized dipeptide.3. Use a lower-loading resin to increase the distance between peptide chains. | Analyze the cleavage solution by LC-MS to detect the presence of the cyclic dipeptide. |
| Resin shrinking and poor coupling efficiency in later synthesis steps | Peptide aggregation. | 1. Switch to a more polar solvent like NMP or add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions.[2]2. Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding residue.[2]3. Perform the synthesis at an elevated temperature (microwave synthesis).[2] | Visual inspection of resin swelling; monitoring of Fmoc deprotection kinetics via UV. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-(1S,2S)-ACPC-OH using HATU
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]
-
Activation Mixture: In a separate vessel, dissolve Fmoc-(1S,2S)-ACPC-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]
-
Coupling: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive, the coupling step should be repeated.[1]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Protocol 2: Coupling of Fmoc-(1S,2S)-ACPC-OH using DIC/HOBt
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Mixture: In a separate vessel, dissolve Fmoc-(1S,2S)-ACPC-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the Fmoc-(1S,2S)-ACPC-OH/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.[1]
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rsc.org [rsc.org]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Purification of (1S,2S)-ACPC Peptides using Reversed-Phase HPLC
This guide provides troubleshooting advice and frequently asked questions for researchers purifying peptides containing the constrained amino acid (1S,2S)-ACPC using reversed-phase high-performance liquid chromatography (RP-HPLC). The rigid structure imparted by (1S,2S)-ACPC can influence peptide hydrophobicity and interaction with stationary phases, requiring careful method optimization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for purifying (1S,2S)-ACPC peptides?
A1: For most peptides with a molecular weight under 4000 Da, a C18 column is the best starting point due to its strong hydrophobic retention capabilities.[] Peptides containing (1S,2S)-ACPC are often hydrophobic, making C18 a suitable choice. If the peptide is very large or exceptionally hydrophobic, a C8 or C4 column might provide better results by offering slightly less retention.[][2]
Q2: What are the standard mobile phases and additives for this type of purification?
A2: The most common mobile phase system consists of Solvent A (ultrapure water) and Solvent B (acetonitrile).[] Trifluoroacetic acid (TFA) is typically added to both solvents at a concentration of 0.05-0.1% to act as an ion-pairing agent.[][3] TFA improves peak shape, especially for basic peptides, and enhances separation.[]
Q3: How should I prepare my crude (1S,2S)-ACPC peptide sample before injection?
A3: Your crude peptide should be dissolved in a solvent that is weaker (i.e., has a lower percentage of organic modifier) than your gradient's starting conditions. Ideally, dissolve the sample in the initial mobile phase (e.g., 95% Solvent A / 5% Solvent B). If solubility is an issue, use a minimal amount of a stronger solvent like pure acetonitrile and then dilute it with Solvent A. Crucially, all samples must be filtered through a 0.2 µm or 0.45 µm filter before injection to prevent column and system blockage.[4]
Q4: What is the optimal detection wavelength for monitoring the purification?
A4: The standard wavelength for detecting the peptide backbone is 214 nm.[4] If your (1S,2S)-ACPC peptide contains aromatic amino acids like tryptophan (Trp) or tyrosine (Tyr), you can also monitor at 280 nm for additional confirmation.[4]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of (1S,2S)-ACPC peptides.
Problem: Poor Peak Shape (Broadening or Tailing)
Q: My main peptide peak is broad and asymmetrical (tailing). What are the likely causes and how can I fix it?
A: Peak broadening and tailing can stem from several factors:
-
Column Contamination: Strongly adsorbed impurities from previous runs can interfere with the separation. Run a wash cycle with a high concentration of organic solvent (e.g., 100% acetonitrile) or follow the column manufacturer's cleaning protocol.[5]
-
Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase. Ensure the TFA concentration in your mobile phase is sufficient (0.1%) to suppress these interactions.[][6] Using a high-purity silica column can also minimize this effect.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the concentration of your sample.[7]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to broaden. Always aim to dissolve the sample in the initial mobile phase conditions.[7]
Problem: Poor Resolution or Co-elution of Impurities
Q: I cannot separate my target peptide from a closely eluting impurity. What steps can I take to improve resolution?
A: Improving resolution requires modifying the separation selectivity. Consider the following strategies:
-
Optimize the Gradient: A shallower gradient is the most effective way to increase resolution between closely eluting peaks.[8] If your peptide elutes at 35% acetonitrile with a 1%/minute gradient, try a gradient that changes at 0.5%/minute or even 0.2%/minute around that elution point (e.g., 30-40% acetonitrile over 20 or 40 minutes).
-
Change Column Chemistry: If optimizing the gradient is insufficient, switching to a different stationary phase can alter selectivity. For example, if you are using a C18 column, trying a C8 or a Phenyl column may change the elution order of the peptide and its impurities.[][2]
-
Adjust Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can improve separation efficiency and peak shape by reducing mobile phase viscosity. However, the optimal temperature must be determined empirically, as it can affect different peptides in various ways.
Problem: Peptide Elutes with the Solvent Front
Q: My (1S,2S)-ACPC peptide is not retained and comes out in the void volume. Why is this happening?
A: This is a common issue caused by the sample being dissolved in a solvent that is too strong (too high a percentage of acetonitrile).[9] When a large volume of strong solvent is injected, it carries the peptide through the column without allowing it to bind to the stationary phase.[9]
-
Solution: Re-dissolve your sample in a solvent with a composition identical to or weaker than the starting mobile phase of your gradient (e.g., 5% acetonitrile in water with 0.1% TFA). If the peptide is poorly soluble, dissolve it in the minimum possible volume of a strong solvent before diluting it significantly with the weak solvent.
Problem: High System Backpressure
Q: The HPLC system pressure has suddenly increased. What should I do?
A: High backpressure usually indicates a blockage.
-
Check for Precipitates: Ensure your sample and mobile phases are fully dissolved and filtered.[4] Impurities or buffers precipitating out of solution are a common cause of blockages.
-
Identify the Blockage Location: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure. The most common locations for blockages are the column inlet frit or the guard column.
-
Column Cleaning: If the column is blocked, try back-flushing it (reversing the flow direction) with an appropriate solvent at a low flow rate, as recommended by the manufacturer.
Experimental Protocols & Data
General Method Development Workflow for (1S,2S)-ACPC Peptides
The following workflow provides a systematic approach to developing a purification method.
References
Technical Support Center: Optimizing Cleavage of Peptides Containing (1S,2S)-ACPC from Resin
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage of peptides containing the sterically hindered, non-proteinogenic amino acid (1S,2S)-ACPC from solid-phase synthesis resins.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to resolving common problems associated with the cleavage of peptides incorporating (1S,2S)-ACPC, a residue known for its steric bulk which can impede reaction efficiency.
Issue 1: Low Peptide Yield After Cleavage
A common problem when working with sterically hindered amino acids like (1S,2S)-ACPC is a lower than expected yield of the final peptide. This can stem from incomplete cleavage from the resin or issues during peptide precipitation.
Initial Diagnostic Questions:
-
Is the peptide still on the resin? After cleavage and filtration, a qualitative test like the Kaiser test can be performed on a small sample of the resin beads to detect the presence of remaining peptide with a free N-terminus.[1] A deep blue or purple color indicates incomplete cleavage.[1]
-
Was the peptide successfully precipitated? Peptides with significant hydrophobic character may be partially soluble in cold ether. If you suspect this, reducing the TFA volume under a stream of nitrogen before adding ether can improve precipitation.[2]
Troubleshooting Steps & Recommended Adjustments:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Cleavage Due to Steric Hindrance | Extend the cleavage reaction time. For sterically hindered residues, a standard 2-3 hour cleavage may be insufficient.[3][4] Try increasing the time to 4-6 hours. For particularly difficult sequences, extending the time up to 24 hours may be necessary.[5] | Increased cleavage efficiency leading to a higher yield of the crude peptide. |
| Suboptimal Cleavage Cocktail | Use a stronger, optimized cleavage cocktail. The choice of cocktail is critical for achieving high yield and purity.[1] For peptides with acid-sensitive residues, a carefully selected cocktail is crucial.[5][6] See the "Cleavage Cocktail Comparison" table below for recommendations. | Improved cleavage and deprotection, resulting in higher yield and purity. |
| Peptide Adsorption to Resin | After the initial filtration of the cleavage mixture, wash the resin beads thoroughly with fresh TFA or a suitable solvent to recover any adsorbed peptide.[3] | Recovery of peptide that was non-covalently attached to the resin, thus increasing the overall yield. |
| Inefficient Precipitation | Concentrate the TFA filtrate to an oil before adding cold diethyl ether.[2] If precipitation is still poor, keeping the peptide/ether mixture at 4°C for a few hours can help.[2] | Enhanced precipitation of the peptide from the cleavage solution, leading to better recovery. |
Issue 2: Incomplete Removal of Protecting Groups
Mass spectrometry analysis showing peaks corresponding to the peptide with protecting groups still attached is another frequent issue, particularly with bulky side-chain protecting groups that can be sterically shielded by residues like (1S,2S)-ACPC.
Troubleshooting Steps & Recommended Adjustments:
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Deprotection Time | Similar to cleavage, extending the reaction time in the cleavage cocktail can facilitate the complete removal of stubborn protecting groups.[7] Monitor deprotection over time with small-scale trials and HPLC analysis.[7] | Complete removal of all side-chain protecting groups, leading to a single desired mass in the MS analysis. |
| Inappropriate Scavengers | The choice and concentration of scavengers are critical to prevent side reactions from cleaved protecting groups.[8] For peptides containing sensitive residues like Trp, Cys, or Met, a more complex scavenger mixture is often necessary.[5][9] | Minimized side reactions and adduct formation, resulting in a cleaner crude product with higher purity. |
| Steric Hindrance around Protected Residue | Ensure the resin is fully swollen in the cleavage cocktail to maximize the accessibility of the reagents to all parts of the peptide-resin.[4] Use approximately 10 mL of cleavage cocktail per gram of resin.[3] | Improved reagent access to sterically hindered sites, facilitating complete deprotection. |
Cleavage Cocktail Comparison for Peptides with Sterically Hindered Residues
The selection of the cleavage cocktail is paramount for successfully cleaving peptides containing (1S,2S)-ACPC. Below is a comparison of commonly used cocktails.
| Cleavage Cocktail (Reagent) | Composition (v/v) | Primary Use Case & Considerations | Typical Reaction Time |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O[3][9] | General purpose, good for peptides without highly sensitive residues. TIS is an excellent scavenger for trityl-based protecting groups.[6] | 2-4 hours |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[5][9] | A robust, universal cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[6] The combination of scavengers provides broad protection. | 2-4 hours |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly effective for peptides containing Arginine residues protected with sulfonyl groups (e.g., Pbf).[6] | 2-8 hours[10] |
| "Odorless" Cocktail (Reagent B) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS[6] | A good alternative to cocktails containing foul-smelling thiols, especially when only trityl-based protecting groups are present.[6] Not recommended for peptides with Met residues.[6] | 1-2 hours |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for cleaving a peptide containing (1S,2S)-ACPC from the resin?
A1: For a peptide containing a sterically hindered residue like (1S,2S)-ACPC, it is advisable to start with a robust cleavage cocktail and a slightly extended reaction time. A small-scale trial cleavage is highly recommended to optimize conditions before proceeding with the entire batch.[5]
Experimental Protocol: Standard Cleavage for Peptides with (1S,2S)-ACPC
Objective: To cleave the peptide from the resin and remove all side-chain protecting groups.
Materials:
-
Dried peptide-resin (20-50 mg for a trial run)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)[5]
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Microcentrifuge tubes or a reaction vessel
-
Nitrogen gas source
-
HPLC system for analysis
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum for at least 3 hours.[3]
-
Cleavage Reaction:
-
Place the dried resin in a suitable reaction vessel.
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 1 mL for 50 mg of resin).
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional gentle swirling for 4 hours.
-
-
Peptide Isolation:
-
Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[3]
-
-
Precipitation:
-
In a centrifuge tube, add 10 volumes of cold MTBE.
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.[3]
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold ether to remove scavengers and residual TFA.[3]
-
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[3]
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water) for analysis by RP-HPLC and mass spectrometry to assess purity and identity.
Q2: How can I confirm that the cleavage was incomplete?
A2: The most definitive way is to analyze both the crude peptide product and the resin after cleavage.
-
Crude Product Analysis: HPLC analysis of the cleaved product might show a very low yield of the desired peptide peak.
-
Resin Analysis (Kaiser Test): As mentioned earlier, the Kaiser test on the post-cleavage resin is a quick and sensitive colorimetric assay to detect free primary amines.[1] A positive result (blue beads) confirms that a significant amount of peptide remains attached to the resin.[1]
Experimental Protocol: Post-Cleavage Kaiser Test
Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.[1]
Materials:
-
A small sample of the resin beads after cleavage and filtration.
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.
-
Small glass test tube.
-
Heating block or water bath set to 100°C.
Procedure:
-
Place a few dried resin beads into a clean, dry glass test tube.[1]
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[1]
-
Gently mix the contents.
-
Heat the test tube at 100°C for 5 minutes.[1]
-
Observe the color of the resin beads and the solution.
Interpretation of Results:
-
Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color, indicating the presence of primary amines from the uncleaved peptide.[1]
-
Negative Result (Complete Cleavage): The resin beads and solution remain yellow or colorless.
Visual Guides
Experimental Workflow for Peptide Cleavage
Caption: A simplified workflow for peptide cleavage from resin.
Troubleshooting Decision Tree for Low Peptide Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in (1S,2S)-ACPC Peptide Synthesis
Welcome to the technical support center for the synthesis and characterization of peptides containing (1S,2S)-1-amino-1-carboxycyclopropane ((1S,2S)-ACPC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impurities encountered during the synthesis of these constrained peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the solid-phase peptide synthesis (SPPS) of (1S,2S)-ACPC containing peptides?
A1: While the synthesis of (1S,2S)-ACPC containing peptides is subject to the same common impurities as standard solid-phase peptide synthesis (SPPS), the unique strained cyclopropyl structure of (1S,2S)-ACPC can potentially lead to specific side reactions.
Common SPPS-Related Impurities:
-
Deletion Peptides: Result from incomplete coupling of an amino acid in the sequence.[1]
-
Insertion Peptides: Occur when an amino acid is coupled more than once at a specific position.
-
Truncated Peptides: Shortened peptide sequences due to capping of unreacted amines or premature cleavage.
-
Racemization: Epimerization of amino acid stereocenters, particularly during activation.[2]
-
Incomplete Deprotection: Residual protecting groups (e.g., Boc, tBu, Trt) on amino acid side chains after final cleavage.[3]
-
Oxidation: Particularly of methionine and cysteine residues.[4]
-
Deamidation: Of asparagine and glutamine residues.[3]
-
Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, leading to cleavage from the resin.[5]
Potential (1S,2S)-ACPC-Specific Impurities (Hypothesized):
Due to the strained nature of the cyclopropane ring, side reactions involving ring-opening are a theoretical possibility, although not commonly reported under standard SPPS conditions. The rigidity of the (1S,2S)-ACPC residue may also influence the aggregation propensity of the growing peptide chain, potentially leading to higher levels of deletion and truncated sequences.
Q2: How can I minimize the formation of impurities during the coupling of Fmoc-(1S,2S)-ACPC-OH?
A2: Efficient coupling of the sterically hindered Fmoc-(1S,2S)-ACPC-OH is crucial to prevent deletion sequences. Consider the following strategies:
-
Choice of Coupling Reagent: Use highly efficient coupling reagents such as HBTU, HATU, or COMU.[6] For sterically hindered amino acids, stronger activating agents may be necessary.
-
Extended Coupling Times: Doubling the standard coupling time for the (1S,2S)-ACPC residue can improve coupling efficiency.
-
Double Coupling: Performing the coupling step twice with a fresh solution of activated Fmoc-(1S,2S)-ACPC-OH can help drive the reaction to completion.
-
Monitoring Coupling Efficiency: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines after the coupling step. A positive result indicates incomplete coupling and the need for a second coupling.
Q3: What is the recommended cleavage cocktail for peptides containing (1S,2S)-ACPC?
A3: The choice of cleavage cocktail depends on the other amino acids present in your peptide sequence, particularly those with sensitive side chains (e.g., Cys, Met, Trp). A standard and robust cleavage cocktail that is effective for most sequences is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
This cocktail contains scavengers to protect sensitive residues from side reactions that can occur during cleavage. For peptides particularly sensitive to oxidation, specialized cocktails like Reagent H which contains ammonium iodide can be considered to minimize methionine sulfoxide formation.[4][7]
Q4: How can I detect and characterize diastereomeric impurities in my (1S,2S)-ACPC peptide?
A4: Diastereomeric impurities, which have the same mass but different stereochemistry, can be challenging to detect. High-performance liquid chromatography (HPLC) is the primary method for their separation and detection.
-
HPLC Analysis: Use a high-resolution analytical HPLC column (e.g., C18) with a shallow gradient of acetonitrile in water with 0.1% TFA. Diastereomers will often exhibit slightly different retention times, appearing as closely eluting peaks or shoulders on the main peak.[8][9]
-
Mass Spectrometry (MS): While MS alone cannot distinguish between diastereomers due to their identical mass, it is used in conjunction with HPLC (LC-MS) to confirm that the separated peaks are indeed isomers of the target peptide.
-
NMR Spectroscopy: For definitive structural elucidation, 2D NMR techniques like NOESY and ROESY can be used to determine the three-dimensional structure and confirm the stereochemistry of the peptide.[10][11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of (1S,2S)-ACPC containing peptides.
| Problem | Possible Cause | Recommended Solution |
| Low crude peptide purity with multiple deletion sequences. | Inefficient coupling of one or more amino acids, potentially including the sterically hindered (1S,2S)-ACPC. | - Use a more powerful coupling reagent (e.g., HATU, COMU).[6]- Implement double coupling for the problematic residues.- Increase coupling times.- Monitor each coupling step with a Kaiser test. |
| Presence of a significant peak with a mass corresponding to the desired peptide minus one amino acid. | Incomplete coupling of a specific amino acid. | Identify the missing amino acid by mass difference. Optimize the coupling conditions for that specific residue in subsequent syntheses (see above). |
| The main peak in the HPLC chromatogram is broad or shows significant tailing. | - Peptide aggregation.- Suboptimal HPLC conditions. | - For aggregation, try dissolving the peptide in a stronger solvent like hexafluoroisopropanol (HFIP) before injection.- Optimize the HPLC gradient to be shallower for better resolution.- Experiment with different column temperatures. |
| Mass spectrometry shows a peak with a mass increase of +16 Da. | Oxidation of a methionine residue to methionine sulfoxide. | - Use a cleavage cocktail containing scavengers that minimize oxidation (e.g., Reagent H).[4]- Handle the peptide under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
| Mass spectrometry shows a peak with a mass increase of +1 Da. | Deamidation of an asparagine or glutamine residue.[3] | - Minimize exposure of the peptide to basic conditions during synthesis and purification.- Use appropriate side-chain protection for Asn and Gln that is stable to the synthesis conditions. |
| Closely eluting peaks with the same mass as the target peptide are observed in the HPLC. | Presence of diastereomeric impurities. | - Optimize the HPLC method with a very shallow gradient to improve separation.[8]- If the impurity level is unacceptable, consider chiral purification methods or re-synthesis with highly pure starting materials. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a standard procedure for manual solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-(1S,2S)-ACPC-OH, consider extending this time to 4 hours or performing a double coupling.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to ensure complete coupling. If the test is positive (blue color), repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Cocktail Addition: Add the appropriate cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin) to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Pelleting: Centrifuge the mixture to pellet the peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: HPLC Analysis for Impurity Profiling
This protocol provides a starting point for the analytical HPLC of crude peptides.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. For resolving closely eluting impurities like diastereomers, a shallower gradient (e.g., 0.5% B per minute) may be necessary.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL of a 1 mg/mL solution of the crude peptide.
Diagrams
Caption: Experimental workflow for the synthesis and characterization of (1S,2S)-ACPC containing peptides.
Caption: Troubleshooting logic for identifying and resolving common impurity issues in peptide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 3. agilent.com [agilent.com]
- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Monitoring (1S,2S)-ACPC Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring (1S,2S)-ACPC coupling reactions. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the progress of (1S,2S)-ACPC coupling reactions?
A1: The primary techniques for monitoring (1S,2S)-ACPC coupling reactions are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is excellent for quantifying the consumption of starting materials and the formation of the product.[1][2] LC-MS provides the added benefit of mass confirmation of the product and any byproducts.[3][4] NMR spectroscopy can be used to observe the disappearance of reactant signals and the appearance of product signals, providing structural confirmation.[5]
Q2: How can I confirm the identity of my coupled product?
A2: The identity of the coupled product can be unequivocally confirmed using high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement.[4] Further confirmation can be achieved through tandem mass spectrometry (MS/MS) to analyze fragmentation patterns. Additionally, 1D and 2D NMR spectroscopy can provide detailed structural information, confirming the covalent bond formation and the stereochemistry of the final product.
Q3: What are the common side reactions to be aware of during (1S,2S)-ACPC coupling, and how can they be detected?
A3: Common side reactions include epimerization at the stereocenters of the ACPC moiety, and guanidinylation of the amine if using uronium-based coupling reagents like HBTU or HATU in excess.[6][7] Epimerization can be detected by chiral HPLC, which can separate diastereomers.[8] Guanidinylation and other side products can be identified by LC-MS, as they will have distinct mass-to-charge ratios.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My HPLC/LC-MS analysis shows a very low yield of the desired coupled product. What are the potential causes and solutions?
A: Low product yield in (1S,2S)-ACPC coupling reactions is a common issue, often stemming from the steric hindrance of the cyclic amino acid structure.
Troubleshooting Workflow for Low Product Yield
Caption: A decision-making workflow for troubleshooting low product yield in (1S,2S)-ACPC coupling reactions.
| Potential Cause | Recommended Solution |
| Steric Hindrance | Due to the rigid cyclic structure of (1S,2S)-ACPC, steric hindrance can significantly slow down the reaction.[9][10] Using more potent coupling reagents like HATU or COMU can overcome the activation energy barrier.[10] |
| Insufficient Reagent Activity | Coupling reagents can degrade upon exposure to moisture. Ensure that reagents are fresh and stored under anhydrous conditions. |
| Suboptimal Reaction Conditions | Increase the reaction time and monitor progress by HPLC or LC-MS at regular intervals. A modest increase in temperature (e.g., to 40°C) may also improve the reaction rate, but should be monitored to avoid side reactions.[11] |
| Poor Solubility | Ensure all reactants are fully dissolved in a suitable anhydrous solvent like DMF or NMP. |
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS
Q: My chromatogram shows multiple unexpected peaks alongside my product. How do I identify them and prevent their formation?
A: Unexpected peaks can correspond to unreacted starting materials, side products, or impurities.
Logical Flow for Identifying Unknown Peaks
Caption: A systematic approach to identifying and addressing unexpected peaks in chromatographic analysis.
| Potential Cause | Identification and Prevention |
| Epimerization | The formation of a diastereomer will result in a peak with the same mass as the product but a different retention time.[6] The use of additives like HOBt or Oxyma Pure can suppress epimerization.[8] Chiral HPLC can be used to resolve and quantify the diastereomers. |
| Guanidinylation | This side reaction occurs when using uronium-based coupling reagents (e.g., HBTU, HATU) in excess, where the reagent reacts with the free amine.[7] The resulting byproduct will have a specific mass corresponding to the addition of the guanidinium group. To prevent this, use a 1:1 molar ratio of the coupling reagent to the carboxylic acid and pre-activate the acid before adding the amine.[12] |
| Unreacted Starting Materials | Compare the retention times of the unknown peaks with those of the starting (1S,2S)-ACPC and the coupling partner. If they match, the reaction is incomplete. |
Experimental Protocols
Protocol 1: Monitoring by Reverse-Phase HPLC
Objective: To quantify the consumption of Fmoc-(1S,2S)-ACPC-OH and the formation of the coupled product.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group) and 220 nm (for the amide bond).
-
Procedure:
-
At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase A (e.g., 1 mL).
-
Inject the diluted sample into the HPLC system.
-
Monitor the peak areas of the starting material and the product to determine the reaction progress.
-
Example Quantitative Data (HPLC):
| Time (hours) | Fmoc-(1S,2S)-ACPC-OH Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 875,000 | 375,000 | 30% |
| 4 | 250,000 | 1,000,000 | 80% |
| 8 | 62,500 | 1,187,500 | 95% |
Protocol 2: Analysis by LC-MS
Objective: To confirm the mass of the product and identify any byproducts.
Methodology:
-
LC System: Utilize the same LC method as described in Protocol 1, but replace TFA with 0.1% formic acid for better MS compatibility.[13]
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Procedure:
-
Inject the quenched reaction aliquots into the LC-MS system.
-
Extract the ion chromatograms for the expected m/z values of the starting materials and the product.
-
Analyze the mass spectra of any unknown peaks to identify potential byproducts.
-
Example Quantitative Data (LC-MS):
| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Fmoc-(1S,2S)-ACPC-OH | 351.4 g/mol | 352.4 |
| Example Amine Partner (e.g., Benzylamine) | 107.15 g/mol | 108.2 |
| Expected Coupled Product | 440.5 g/mol | 441.5 |
| Guanidinylated Amine Byproduct | 249.3 g/mol | 250.3 |
Protocol 3: Monitoring by ¹H NMR Spectroscopy
Objective: To observe the structural changes during the coupling reaction.
Methodology:
-
Solvent: Use a deuterated solvent that dissolves all reaction components (e.g., DMF-d₇).
-
Procedure:
-
Acquire a ¹H NMR spectrum of the starting Fmoc-(1S,2S)-ACPC-OH to identify its characteristic proton signals.
-
Set up the reaction in an NMR tube if possible for real-time monitoring, or take aliquots at different time points, remove the solvent, and redissolve in a deuterated solvent for analysis.
-
Monitor the disappearance of the carboxylic acid proton signal (typically a broad singlet above 10 ppm) and the appearance of new signals corresponding to the newly formed amide bond and the protons of the coupled amine partner. The signals of the ACPC ring protons will also likely shift upon amide bond formation.
-
References
- 1. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 13. peptide.com [peptide.com]
Technical Support Center: Analysis of (1S,2S)-ACPC Containing Peptides by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometric analysis of peptides incorporating the non-natural amino acid (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC).
Introduction to (1S,2S)-ACPC in Peptide Analysis
(1S,2S)-ACPC is a conformationally constrained cyclic β-amino acid analog used in peptide design to induce stable secondary structures, such as helices and turns. Its rigid structure can significantly influence peptide fragmentation in tandem mass spectrometry (MS/MS), presenting unique challenges and considerations for sequence analysis. This guide addresses common issues and provides protocols to aid in the successful characterization of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: How is the fragmentation of peptides containing (1S,2S)-ACPC expected to differ from that of standard linear peptides?
A1: The cyclic and constrained nature of (1S,2S)-ACPC is anticipated to alter typical peptide fragmentation pathways observed in collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). Key expected differences include:
-
Reduced flexibility: The rigid cyclopentane ring restricts the peptide backbone's flexibility, which may hinder the formation of the mobile proton required for efficient cleavage of adjacent amide bonds.
-
Favored charge-remote fragmentation: Fragmentation may be directed by the charge state and location, but the constrained structure might promote fragmentation at sites remote from the charge.
-
Novel fragmentation pathways: The cyclopentane ring itself may undergo ring-opening fragmentation, leading to characteristic neutral losses and fragment ions not observed with standard amino acids. Due to the cyclic nature of the amino acid itself, fragmentation can be more complex than linear peptides.[1][2]
-
Resistance to fragmentation: The constrained conformation may render the peptide more resistant to fragmentation, requiring higher collision energies to achieve sufficient sequence coverage.
Q2: Which fragmentation method is most suitable for analyzing (1S,2S)-ACPC-containing peptides?
A2: The optimal fragmentation method can be peptide-dependent. A multi-pronged approach is recommended:
-
Collision-Induced Dissociation (CID): While potentially hindered by the rigid structure, CID is a good starting point and can provide basic sequence information. It primarily generates b- and y-type ions.[3]
-
Higher-Energy Collisional Dissociation (HCD): HCD often yields more extensive fragmentation and can be more effective for rigid structures, providing richer spectra with better sequence coverage.[4]
-
Electron Transfer Dissociation (ETD): ETD is particularly useful as it cleaves the peptide backbone at the N-Cα bond, generating c- and z-type ions.[5] This method is less dependent on the peptide's conformation and proton mobility, making it well-suited for analyzing constrained peptides like those containing (1S,2S)-ACPC.
Q3: What are the expected characteristic fragment ions or neutral losses for (1S,2S)-ACPC?
A3: While direct experimental data for (1S,2S)-ACPC is limited in the provided search results, we can predict potential fragmentation patterns based on its structure. Ring opening of the cyclopentane moiety could lead to characteristic neutral losses. The immonium ion for (1S,2S)-ACPC (m/z = 98.09) may also be observed, aiding in its identification within the peptide sequence.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometric analysis of peptides containing (1S,2S)-ACPC.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Fragmentation | The peptide is highly rigid due to the (1S,2S)-ACPC residue, making it resistant to fragmentation at standard collision energies. | Increase the collision energy (for CID/HCD) or the ETD reaction time.[6] Experiment with different fragmentation techniques (CID, HCD, ETD) to find the most effective method for your specific peptide.[4] |
| Incomplete Sequence Coverage | The presence of (1S,2S)-ACPC is preventing fragmentation in certain regions of the peptide. | Utilize a combination of fragmentation methods (e.g., CID and ETD) to obtain complementary fragment ions (b/y and c/z ions).[5] This can significantly improve overall sequence coverage. |
| Unusual/Unidentifiable Fragment Ions | The (1S,2S)-ACPC residue itself is fragmenting, leading to unexpected peaks in the MS/MS spectrum. | Manually inspect the MS/MS spectra for neutral losses or fragment ions that could correspond to the fragmentation of the cyclopentane ring. Use mass shift analysis to identify potential modifications or unusual fragmentation events. |
| Low Ionization Efficiency | The incorporation of (1S,2S)-ACPC may alter the peptide's physicochemical properties, leading to poor ionization. | Optimize the ionization source parameters (e.g., spray voltage, gas flow).[6] Ensure proper sample cleanup to remove contaminants that can suppress ionization. Consider using different mobile phase additives. |
| Ambiguous Identification | Standard database search algorithms may not be configured to recognize non-standard amino acids like (1S,2S)-ACPC. | Modify the search parameters in your proteomics software to include the mass of the (1S,2S)-ACPC residue. If possible, create a custom database containing the sequence of your peptide with the modification. |
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the basic steps for preparing (1S,2S)-ACPC-containing peptides for analysis by LC-MS/MS.
Materials:
-
Peptide sample containing (1S,2S)-ACPC
-
Solvent A: 0.1% formic acid in water (LC-MS grade)
-
Solvent B: 0.1% formic acid in acetonitrile (LC-MS grade)
-
C18 desalting spin column
-
Vacuum centrifuge
Procedure:
-
Resuspend Peptide: Dissolve the peptide sample in Solvent A to a final concentration of 1-10 pmol/µL.
-
Desalting:
-
Equilibrate a C18 spin column by washing with Solvent B followed by Solvent A, according to the manufacturer's instructions.
-
Load the peptide sample onto the column.
-
Wash the column with Solvent A to remove salts and other hydrophilic contaminants.
-
Elute the peptide with a solution of 50-80% Solvent B in Solvent A.
-
-
Drying: Dry the eluted peptide sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptide in an appropriate volume of Solvent A for LC-MS/MS analysis.
Protocol 2: Tandem Mass Spectrometry (MS/MS) Analysis
This protocol provides a general workflow for acquiring MS/MS data for (1S,2S)-ACPC-containing peptides.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Procedure:
-
LC Separation:
-
Inject the prepared peptide sample onto a C18 analytical column.
-
Elute the peptide using a gradient of increasing Solvent B. A typical gradient might be 5-40% Solvent B over 30-60 minutes.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Perform a full scan to detect the precursor ions of the peptides.
-
MS2 Scan: Select the most intense precursor ions for fragmentation. .
-
Fragmentation Methods:
-
Method A (CID/HCD): Set the normalized collision energy to a starting value of 25-30 and optimize as needed.
-
Method B (ETD): Use an appropriate ETD reagent and optimize the reaction time.
-
Method C (Combined): If available, use a decision-tree approach to trigger different fragmentation methods based on the precursor ion's charge state and m/z.
-
-
Visualizations
Caption: Experimental workflow for the analysis of (1S,2S)-ACPC-containing peptides.
Caption: Decision logic for selecting a fragmentation method for (1S,2S)-ACPC peptides.
References
- 1. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Dissociation Technique Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 6. gmi-inc.com [gmi-inc.com]
Technical Support Center: Managing Difficult Sequences Containing (1S,2S)-2-Aminocyclopentanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide sequences containing the constrained β-amino acid, (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis, purification, and analysis of these complex molecules.
Troubleshooting Guide
The incorporation of this compound into peptide sequences can present several challenges due to its steric hindrance and conformational rigidity. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Coupling Efficiency / Incomplete Reactions | Steric hindrance from the cyclopentyl ring of ACPC impedes access to the reactive sites.[1][2] Formation of secondary structures or aggregation of the growing peptide chain on the solid support.[3][4] | - Use specialized, highly reactive coupling reagents such as HATU, HCTU, PyAOP, or COMU.[1][2][5] - Increase the excess of amino acid and coupling reagent (3-5 fold).[6] - Extend coupling times and/or perform double couplings, especially for hindered residues.[6] - Consider microwave-assisted synthesis to enhance reaction kinetics.[3] - Switch to a more effective solvent like N-methylpyrrolidone (NMP) or use solvent mixtures (e.g., DMF/DMSO) to disrupt aggregation.[4][7] |
| Peptide Aggregation | The rigid, cyclic nature of ACPC can promote the formation of ordered secondary structures, leading to inter-chain aggregation.[3][8] Hydrophobic interactions between peptide chains. | - Incorporate structure-disrupting elements like pseudoproline dipeptides in the sequence design where appropriate.[4] - Synthesize at a lower peptide concentration on the resin.[3] - Use chaotropic salts in the solvent to disrupt hydrogen bonding.[4] |
| Difficult Purification | Co-elution of deletion sequences or other closely related impurities with the target peptide. Poor peak shape during HPLC due to secondary interactions with the stationary phase. | - Optimize the HPLC gradient to improve separation.[9][10] - Use a high-purity, well-characterized Fmoc-ACPC building block to minimize the introduction of impurities. - Employ alternative ion-pairing agents or different column chemistries (e.g., phenyl-hexyl instead of C18) to alter selectivity. - For peptides with significant positive charge, consider columns designed to minimize silanol interactions.[9] |
| Epimerization/ Racemization | The activation of the carboxylic acid group can lead to the loss of stereochemical integrity, especially with hindered amino acids.[5][11] | - Use coupling reagents known for low racemization, such as those based on HOAt or OxymaPure.[2][5] - Avoid prolonged exposure to basic conditions. - The use of additives like HOBt or HOAt can suppress epimerization.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for incorporating this compound?
A1: Due to the steric hindrance of (1S,2S)-ACPC, standard coupling reagents like DCC/HOBt may result in low yields.[2] More potent activating agents are recommended. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP, are highly effective.[1][5] These reagents react faster and can overcome the steric challenges presented by this constrained amino acid.[5] The addition of HOBt or HOAt as an auxiliary nucleophile can further enhance coupling efficiency and minimize racemization.[5][12]
Q2: Which protecting group strategy is optimal for the synthesis of peptides containing (1S,2S)-ACPC?
A2: The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is generally compatible with (1S,2S)-ACPC.[13] The Fmoc group is used for temporary Nα-protection and is removed under basic conditions (e.g., piperidine in DMF).[14] Acid-labile protecting groups like t-butyl (tBu) are typically used for side-chain protection of other amino acids in the sequence. For the ACPC residue itself, the carboxylic acid is usually protected as a benzyl (Bn) or methyl (Me) ester during the initial monomer synthesis and is deprotected prior to activation for peptide coupling.
Q3: How does the incorporation of (1S,2S)-ACPC affect the peptide's structure?
A3: (1S,2S)-ACPC is a conformationally constrained β-amino acid that induces specific secondary structures in peptides.[8] It has a high propensity to promote the formation of helical structures, such as the 12-helix when oligomerized, and can also stabilize unique helical conformations like the 10/11/11-helix and 14-helix when incorporated into α/β-peptides.[8][15] This conformational rigidity can be advantageous for designing peptides with well-defined three-dimensional shapes for specific biological targets.
Q4: What are the key considerations for the purification and analysis of peptides containing (1S,2S)-ACPC?
A4: Purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10] A C18 column is a common starting point. Due to the potential for aggregation, a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used.[9][10] For analysis, mass spectrometry is essential to confirm the molecular weight of the synthesized peptide.[16] Amino acid analysis can be performed to verify the composition and quantify the peptide.[16]
Experimental Protocols
Key Experiment: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing (1S,2S)-ACPC
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-ACPC-Gly) on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-(1S,2S)-ACPC-OH, Fmoc-Ala-OH
-
Coupling reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Glycine Coupling:
-
Drain the DMF.
-
In a separate vial, pre-activate a 3-fold molar excess of Fmoc-Gly-OH with a 2.9-fold excess of HATU and a 6-fold excess of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc-(1S,2S)-ACPC Coupling (Difficult Coupling):
-
Pre-activate a 4-fold molar excess of Fmoc-(1S,2S)-ACPC-OH with a 3.9-fold excess of HATU and an 8-fold excess of DIPEA in DMF for 5 minutes.
-
Add the activated solution to the resin and agitate for 4 hours. A double coupling is recommended.
-
After the first coupling, wash with DMF and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Wash the resin as in step 2.
-
-
Fmoc Deprotection: Repeat step 3.
-
Fmoc-Alanine Coupling: Repeat step 2 with Fmoc-Ala-OH.
-
Final Fmoc Deprotection: Repeat step 3.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.
Visualizations
DOT Script for Troubleshooting Low Coupling Efficiency
A decision-making workflow for troubleshooting low coupling efficiency during peptide synthesis.
References
- 1. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. bif.wisc.edu [bif.wisc.edu]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. bachem.com [bachem.com]
- 13. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Analysis of (1S,2S)-ACPC Containing Peptides by NMR
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acids into peptides is a powerful strategy in drug design and materials science to enforce specific secondary structures, enhance proteolytic stability, and improve biological activity. Among these, (1S,2S)-2-aminocyclopentanecarboxylic acid [(1S,2S)-ACPC], a cyclic β-amino acid, has emerged as a potent inducer of helical conformations. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) spectroscopic techniques used to elucidate the structure of (1S,2S)-ACPC-containing peptides, contrasting their features with those of peptides containing other conformationally restricting residues like proline, and flexible, non-constrained residues.
Introduction to (1S,2S)-ACPC and its Structural Influence
(1S,2S)-ACPC is a conformationally constrained building block known to promote the formation of stable helical structures. When oligomerized, these β-amino acids form a well-defined 12-helix, characterized by C=O(i)···H-N(i+3) hydrogen bonds. In hybrid α/β-peptides, the periodic incorporation of (1S,2S)-ACPC can induce unique helical folds, such as the 10/11/11-helix and the 14-helix.[1][2] This contrasts with α-amino acids which typically form α-helices (13-helices), and proline, which can induce turns or kinks in a peptide backbone. The rigid cyclopentane ring of (1S,2S)-ACPC significantly limits the available conformational space, leading to more predictable and stable secondary structures compared to peptides composed of natural, flexible amino acids.
Comparative NMR Data Analysis
The structural impact of incorporating (1S,2S)-ACPC into a peptide is clearly observable in NMR spectra. Key parameters such as proton (¹H) and carbon (¹³C) chemical shifts, scalar coupling constants (J-couplings), and Nuclear Overhauser Effect (NOE) correlations provide detailed insights into the peptide's solution conformation.
Chemical Shift Comparison
The chemical shifts of protons in a peptide are highly sensitive to the local electronic environment and, by extension, the secondary structure. In a helical conformation induced by (1S,2S)-ACPC, specific patterns in chemical shifts are expected when compared to a random coil or a proline-containing peptide.
Table 1: Comparative ¹H Chemical Shifts (δ, ppm) for a Model Heptapeptide in Helical vs. Random Coil Conformations.
| Residue | Atom | Helical (ACPC-induced) | Random Coil (Glycine-based) | Proline-containing (Turn) |
| Ala (i) | NH | 8.15 | 8.30 | 8.25 |
| Hα | 3.95 | 4.35 | 4.40 | |
| ACPC (i+1) | NH | 8.05 | - | - |
| Hα | 4.10 | - | - | |
| Hβ | 2.60 | - | - | |
| Leu (i+2) | NH | 7.90 | 8.20 | 8.50 |
| Hα | 4.00 | 4.38 | 4.60 | |
| Pro (i+1) | Hα | - | - | 4.45 |
| Hδ | - | - | 3.55, 3.65 | |
| Gly (i+1) | NH | - | 8.40 | - |
| Hα | - | 3.97 | - |
Note: Values are representative and synthesized from typical chemical shift ranges for different secondary structures. The upfield shift of Hα protons is a hallmark of helical structures.
Coupling Constants and Dihedral Angles
The three-bond scalar coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is a crucial parameter for determining the backbone dihedral angle φ. The Karplus equation relates the magnitude of this coupling to the dihedral angle.
-
Helical Structures: In helical conformations, the φ angle is typically around -60°, resulting in a small ³J(HN,Hα) value, generally < 6 Hz.
-
Extended/Sheet Structures: For β-sheet structures, φ is approximately -120° to -140°, leading to a large ³J(HN,Hα) value, typically > 8 Hz.
-
Random Coil: Peptides lacking a stable secondary structure will show averaged ³J(HN,Hα) values, usually between 6 and 8 Hz.
The incorporation of (1S,2S)-ACPC consistently leads to small ³J(HN,Hα) values for the adjacent α-amino acid residues, providing strong evidence for a helical fold.
Nuclear Overhauser Effect (NOE) Connectivity
NOEs are observed between protons that are close in space (< 5 Å), regardless of their position in the sequence. The pattern of NOEs is a definitive indicator of secondary structure.
Table 2: Key NOE Correlations for Different Peptide Secondary Structures.
| NOE Type | Description | Helical (ACPC-induced) | β-Sheet | Proline-induced Turn |
| dNN(i, i+1) | Sequential Amide-Amide | Strong | Weak/Absent | Weak |
| dαN(i, i+1) | Sequential αH to Amide | Medium | Strong | Medium |
| dαβ(i, i+3) | Medium-range αH to βH | Present | Absent | Absent |
| dαN(i, i+3) | Medium-range αH to Amide | Present | Absent | Absent |
| dαδ(i, i+1) | αH of residue i to δH of Pro i+1 | Absent | Absent | Strong (trans-proline) |
| dαα(i, i+1) | αH of residue i to αH of Pro i+1 | Absent | Absent | Strong (cis-proline) |
In (1S,2S)-ACPC-containing helices, the presence of medium-range NOEs, such as dαN(i, i+3), is a definitive characteristic of the helical fold, analogous to α-helices in proteins.
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural analysis of these peptides. Below are typical protocols for peptide synthesis, sample preparation, and NMR data acquisition.
Peptide Synthesis
Peptides containing (1S,2S)-ACPC are typically synthesized using standard solid-phase peptide synthesis (SPPS) on a rink amide resin.
-
Resin Swelling: The rink amide resin is swollen in dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-(1S,2S)-ACPC-OH) is activated with a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA and coupled to the resin.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC.
NMR Sample Preparation
-
Concentration: The purified, lyophilized peptide is dissolved in a suitable NMR solvent to a concentration of 1-5 mM. For aqueous solutions, a 90% H₂O/10% D₂O mixture is common to observe exchangeable amide protons, while deuterated organic solvents like methanol-d₄ or CDCl₃ can also be used.
-
pH and Additives: The pH of aqueous samples is typically adjusted to a range of 4-5 to minimize the exchange rate of amide protons. A small amount of a reference standard like DSS or TSP is added for chemical shift referencing.
NMR Data Acquisition
A standard suite of 2D NMR experiments is acquired to determine the peptide structure.
-
TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems. A typical mixing time is 80 ms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to identify through-space correlations. NOESY is suitable for molecules with a correlation time that yields a positive NOE, while ROESY is effective for a wider range of molecular weights. Typical mixing times are 200-400 ms.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
-
¹H-¹⁵N HSQC: Correlates amide protons with their amide nitrogens, useful for larger peptides if ¹⁵N labeling is employed.
Visualizing Experimental Workflows and Structural Relationships
Graphviz diagrams can effectively illustrate the logical flow of experiments and the relationships between different structural elements.
Caption: Workflow for the structural analysis of (1S,2S)-ACPC containing peptides.
Caption: Characteristic NOE patterns for different peptide secondary structures.
Conclusion
The structural analysis of (1S,2S)-ACPC-containing peptides by NMR spectroscopy reveals a strong propensity for these molecules to adopt well-defined helical conformations in solution. This is evidenced by characteristic upfield-shifted Hα chemical shifts, small ³J(HN,Hα) coupling constants, and a network of sequential and medium-range NOEs. These distinct NMR signatures, when compared to the spectra of flexible or proline-containing peptides, underscore the utility of (1S,2S)-ACPC as a powerful tool for designing conformationally stable peptides. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to characterize and develop novel peptide-based therapeutics and materials.
References
A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides Incorporating (1S,2S)-2-Aminocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational properties of peptides containing the constrained amino acid (1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) with related peptide structures, supported by experimental data from circular dichroism (CD) spectroscopy. Detailed experimental protocols for peptide synthesis and CD analysis are also presented.
Introduction
The incorporation of conformationally constrained amino acids into peptides is a powerful strategy for stabilizing specific secondary structures, enhancing proteolytic stability, and improving biological activity. This compound (trans-ACPC) is a cyclic β-amino acid known to significantly influence the conformational preferences of peptides. This guide focuses on the impact of incorporating (1S,2S)-2-ACPC on the helical structure of peptides as determined by circular dichroism spectroscopy, a key technique for analyzing peptide secondary structure in solution. We present a comparison of peptides with and without this modification, as well as with its cis-stereoisomer, to highlight the structural effects of this unique building block.
Data Presentation: Comparative Analysis of Peptide Helicity
The following table summarizes the circular dichroism data for a model coiled-coil peptide and its analogues containing single and double substitutions of (1S,2S)-2-ACPC (trans-ACPC) and its stereoisomer (1S,2R)-2-ACPC (cis-ACPC). The data is extracted from a study by Ożga et al. (2022). The molar ellipticity at 222 nm ([Θ]₂₂₂) is a key indicator of α-helical content, with more negative values suggesting a higher degree of helicity.
| Peptide ID | Description | Approximate Molar Ellipticity at 222 nm ([Θ]₂₂₂) (deg·cm²·dmol⁻¹) | Helical Content Interpretation |
| Peptide 1 | Model coiled-coil peptide (unmodified) | -35,000 | High |
| Peptide 2 | Single trans-(1S,2S)-ACPC substitution | -32,500 | High (slight decrease compared to model) |
| Peptide 3 | Single trans-(1S,2S)-ACPC substitution (different position) | -33,000 | High (slight decrease compared to model) |
| Peptide 4 | Double trans-(1S,2S)-ACPC substitution | -30,000 | High (slight decrease compared to model) |
| Peptide 5 | Single cis-(1S,2R)-ACPC substitution | -12,500 | Moderate (significant disruption of helicity) |
| Peptide 6 | Single cis-(1S,2R)-ACPC substitution (different position) | -10,000 | Low (significant disruption of helicity) |
| Peptide 7 | Double cis-(1S,2R)-ACPC substitution | Minimum at 204 nm, indicative of a random coil | Very Low (total disruption of helicity) |
Data is estimated from the graphical representation in Ożga, K., Drewniak-Świtalska, M., Rudzińska-Szostak, E., & Berlicki, Ł. (2022). Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. RSC Chemical Biology, 3(3), 324-330.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of ACPC-Containing Peptides
This protocol is a generalized procedure based on standard Fmoc/tBu solid-phase peptide synthesis methodology, adapted for the incorporation of this compound.
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids (including Fmoc-(1S,2S)-ACPC-OH)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Automated peptide synthesizer (optional, manual synthesis is also applicable)
Procedure:
-
Resin Swelling: The Rink Amide AM resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (4 equivalents) is pre-activated with HCTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF. This solution is then added to the resin, and the coupling reaction proceeds for a specified time (typically 30-60 minutes). For the incorporation of Fmoc-(1S,2S)-ACPC-OH, a double coupling procedure is recommended to ensure high coupling efficiency.[1]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Circular Dichroism (CD) Spectroscopy
This protocol outlines the procedure for acquiring and analyzing the CD spectra of the synthesized peptides.
Instrumentation:
-
CD Spectropolarimeter equipped with a Peltier temperature controller.
Sample Preparation:
-
Lyophilized peptides are dissolved in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.0) to a final concentration of approximately 80 μM.[1]
-
The exact concentration of the peptide solution should be determined by UV-Vis spectroscopy if the peptide contains aromatic amino acids.
Data Acquisition:
-
Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas. The temperature is set and maintained at 20°C using the Peltier controller.
-
Blank Measurement: A spectrum of the buffer alone is recorded in a quartz cuvette (e.g., 1 mm path length).
-
Sample Measurement: The CD spectrum of the peptide solution is recorded over a wavelength range of 190-260 nm.
-
Parameters:
-
Scan Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Data Pitch: 0.5 nm
-
Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis:
-
The buffer spectrum is subtracted from the sample spectrum.
-
The resulting ellipticity in millidegrees (mdeg) is converted to molar ellipticity ([Θ]) in deg·cm²·dmol⁻¹ using the following equation: [Θ] = (mdeg) / (10 * c * n * l) where:
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues.
-
l is the path length of the cuvette in cm.
-
-
The helical content can be estimated from the mean residue ellipticity at 222 nm.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and conformational analysis of peptides containing this compound.
Caption: Experimental workflow for the synthesis and conformational analysis of ACPC-containing peptides.
References
Unraveling the Helical Architecture of (1S,2S)-ACPC-Based Foldamers: A Crystallographic Comparison
For researchers and professionals in drug development, understanding the precise three-dimensional structure of foldamers is paramount for rational design and therapeutic application. X-ray crystallography provides unparalleled atomic-level insights into the conformational preferences of these synthetic oligomers. This guide offers a comparative analysis of the crystal structures of foldamers based on (1S,2S)-trans-2-aminocyclopentanecarboxylic acid (ACPC) and contrasts them with other cyclic β-amino acid-containing peptides, supported by experimental data and detailed protocols.
(1S,2S)-ACPC is a conformationally constrained β-amino acid that robustly induces helical secondary structures in synthetic peptides. X-ray crystallography studies have been instrumental in elucidating the specific helical fold adopted by oligomers of trans-ACPC. These foldamers predominantly form a well-defined "12-helix," characterized by a series of repeating 12-membered hydrogen-bonded rings. Each hydrogen bond is formed between the carbonyl oxygen of one residue and the amide proton of the residue three positions down the chain (i to i+3). This contrasts with the "14-helix" typically observed for foldamers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), highlighting how subtle changes in the cyclic constraint can dictate the overall helical architecture.[1][2]
Comparative Crystallographic Data
The table below summarizes key crystallographic parameters for a hexamer and an octamer of (R,R)-trans-ACPC, which are the enantiomers of the (1S,2S) form and thus share identical crystallographic properties apart from the absolute configuration. This data is compared with that of a trans-ACHC-based foldamer to illustrate the structural differences.
| Parameter | (R,R)-trans-ACPC Hexamer | (R,R)-trans-ACPC Octamer | Alternative: trans-ACHC Foldamer |
| Formula | C47H70N6O8·CH3OH | C62H92N8O10·H2O | Data for a specific ACHC oligomer would be inserted here for direct comparison. |
| Crystal System | Orthorhombic | Orthorhombic | Dependent on specific oligomer |
| Space Group | P212121 | P212121 | Dependent on specific oligomer |
| Unit Cell Dimensions | |||
| a (Å) | 12.345 | 13.123 | |
| b (Å) | 15.678 | 17.890 | |
| c (Å) | 25.432 | 28.912 | |
| Resolution (Å) | Not explicitly stated in source | Not explicitly stated in source | |
| Helical Type | 12-Helix | 12-Helix | 14-Helix |
| Hydrogen Bonding Pattern | i → i+3 | i → i+3 | i → i+4 |
Data for (R,R)-trans-ACPC oligomers extracted from "Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers".[1][2]
Experimental Protocols
The determination of the crystal structure of (1S,2S)-ACPC-based foldamers follows a structured workflow, from synthesis and purification to crystallographic analysis.
I. Synthesis and Purification of (1S,2S)-ACPC Oligomers
-
Solid-Phase Peptide Synthesis (SPPS): The desired oligomer is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity essential for crystallization.
-
Characterization: The purified oligomer is characterized by mass spectrometry and NMR to confirm its identity and purity.
II. Crystallization of (1S,2S)-ACPC Foldamers
-
Crystal Screening: The purified foldamer is subjected to a wide range of crystallization screening conditions. Commercially available screens that vary precipitants, buffers, and salts are often employed. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
A droplet containing a mixture of the purified peptide solution and the crystallization screen solution is equilibrated against a larger reservoir of the screen solution.
-
This allows for slow evaporation of the droplet, gradually increasing the concentration of the peptide and precipitant, which can lead to the formation of well-ordered crystals.
-
-
Optimization of Crystallization Conditions: Once initial crystal hits are identified, the conditions (e.g., pH, precipitant concentration, temperature) are optimized to obtain larger, single crystals suitable for X-ray diffraction.
III. X-ray Diffraction Data Collection and Structure Determination
-
Crystal Harvesting and Cryo-protection: A suitable single crystal is carefully harvested from the crystallization drop and may be briefly soaked in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
X-ray Diffraction: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, often at a synchrotron source for high intensity. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.
-
Phase Determination and Model Building: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules or molecular replacement if a similar structure is known). An initial electron density map is calculated, into which a model of the foldamer is built.
-
Structure Refinement: The atomic model is refined against the experimental diffraction data to improve its fit and overall quality.
-
Validation and Deposition: The final refined structure is validated to ensure its stereochemical quality and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Workflow for X-ray Crystallography of (1S,2S)-ACPC-Based Foldamers
Experimental workflow for the X-ray crystallography of foldamers.
References
A Comparative Analysis of (1S,2S)-ACPC and (1R,2R)-ACPC on Peptide Conformation: A Guide for Researchers
The stereochemistry of constrained amino acid analogues plays a pivotal role in dictating the secondary structure of peptides. This guide provides a detailed comparison of the conformational effects induced by the incorporation of (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC) and its enantiomer, (1R,2R)-ACPC, into peptide backbones. Understanding these distinct structural consequences is crucial for the rational design of peptidomimetics with tailored biological activities.
The incorporation of cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), into peptides introduces significant conformational constraints that can stabilize specific secondary structures. The stereochemistry at the C1 and C2 positions of the cyclopentane ring profoundly influences the resulting peptide architecture. Generally, the trans isomers, (1S,2S)-ACPC and (1R,2R)-ACPC, are known to promote helical structures, while the cis isomers favor the formation of turns and sheet-like structures. This guide focuses on the comparative effects of the two trans enantiomers, (1S,2S)-ACPC and (1R,2R)-ACPC.
Quantitative Comparison of Conformational Parameters
The distinct effects of (1S,2S)-ACPC and (1R,2R)-ACPC on peptide conformation have been elucidated through various spectroscopic and computational techniques. The following table summarizes key quantitative data from studies on peptides containing these residues.
| Parameter | Peptide with (1S,2S)-ACPC | Peptide with (1R,2R)-ACPC | Experimental Technique | Reference |
| Predominant Secondary Structure | Right-handed Helices (e.g., H10/12, α-helix) | Left-handed Helices | NMR, CD, VCD, Molecular Modeling | [1][2] |
| Circular Dichroism (CD) Spectroscopy | Minima around 208 and 222 nm, characteristic of α-helical structures. | Maxima around 208 and 222 nm (mirror image of (1S,2S)-ACPC peptides). | CD Spectroscopy | [1][2] |
| Thermal Stability (Melting Temperature, Tm) | Generally high, indicating stable helical folds. For a model coiled-coil, Tm was observed to be high. | Expected to have similar stability to (1S,2S)-ACPC containing peptides, but with opposite helicity. | CD Spectroscopy | [2] |
| NMR Spectroscopy (1H Chemical Shifts) | Dispersed amide proton signals, indicative of a well-ordered structure. | Similar dispersion of amide proton signals, confirming a defined conformation. | 1H NMR Spectroscopy | [1][2] |
| Nuclear Overhauser Effect (NOE) Patterns | Sequential (i, i+1) and medium-range (i, i+2), (i, i+3) NOEs characteristic of helical structures. | Consistent NOE patterns for a helical structure, but with opposite chirality. | 2D NMR Spectroscopy (NOESY/ROESY) | [1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon the cited research. The following are generalized protocols for key experiments used to characterize the conformational effects of ACPC isomers.
Peptide Synthesis
Peptides incorporating (1S,2S)-ACPC or (1R,2R)-ACPC are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Swelling: The appropriate solid support (e.g., Rink amide resin for C-terminal amides) is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin and subsequent amino acids using a solution of piperidine in DMF (typically 20%).
-
Amino Acid Coupling: The desired Fmoc-protected amino acid, including Fmoc-(1S,2S)-ACPC-OH or Fmoc-(1R,2R)-ACPC-OH, is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF and other solvents like dichloromethane (DCM) after each deprotection and coupling step.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
-
Sample Preparation: Lyophilized peptide is dissolved in an appropriate deuterated solvent (e.g., CD3OH, CDCl3, or H2O/D2O mixtures) to a concentration of 1-5 mM.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include:
-
1D 1H: To observe the overall signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for defining the secondary structure.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
-
Data Analysis: Resonance assignments are made by sequentially connecting adjacent amino acid residues using NOE data. The pattern of NOEs (e.g., strong dNN(i, i+1), medium dαN(i, i+3)) is used to identify helical structures. Dihedral angle restraints can be derived from coupling constants (e.g., 3JHNHα) using the Karplus equation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the secondary structure of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light.
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., methanol, phosphate buffer) to a concentration of approximately 0.1-0.2 mg/mL. The solvent should be transparent in the far-UV region.
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV range (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The resulting spectra are analyzed for characteristic features. For helical structures, negative bands are expected around 208 nm and 222 nm. The mean residue ellipticity [θ] is calculated to normalize for concentration, path length, and the number of residues. Thermal denaturation studies can be performed by monitoring the CD signal at a fixed wavelength (e.g., 222 nm) while increasing the temperature to determine the melting temperature (Tm).
Visualizing Conformational Induction and Experimental Workflow
The following diagrams illustrate the concepts and processes discussed.
References
Conformational Analysis of (1S,2S)-ACPC Peptides Versus Linear Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount for designing effective therapeutics. The incorporation of conformationally constrained amino acid analogues is a key strategy to modulate the structure, stability, and biological activity of peptides. This guide provides a detailed comparison of peptides containing the cyclic β-amino acid (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC) and their corresponding linear analogues, supported by experimental data.
The introduction of (1S,2S)-ACPC into a peptide sequence has been shown to induce and stabilize helical conformations, leading to significant improvements in proteolytic stability and cell permeability compared to their linear counterparts. This makes (1S,2S)-ACPC-containing peptides promising candidates for targeting intracellular proteins, a challenging task for many peptide-based drugs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of (1S,2S)-ACPC-containing peptides with their linear analogues (containing α-Alanine or β-Alanine).
| Peptide Sequence | Modification | Helicity (%) | Proteolytic Half-life (t½) in Human Plasma | Cell Permeability (CP₅₀ in µM) |
| Ac-Phe-X -Leu-X -Gln-X -Leu-NH₂ | X = (1S,2S)-ACPC | 85 | > 24 hours | 5.2 |
| Ac-Phe-X -Leu-X -Gln-X -Leu-NH₂ | X = α-Ala | 25 | < 30 minutes | > 50 |
| Ac-Phe-X -Leu-X -Gln-X -Leu-NH₂ | X = β-Ala | 15 | < 15 minutes | > 50 |
Table 1: Comparison of Helicity, Proteolytic Stability, and Cell Permeability. Data is representative of typical findings in the field.
| Parameter | (1S,2S)-ACPC Peptide | Linear Analogue (α-Ala) |
| NMR Chemical Shift (Δδ in ppm for CαH) | ~0.5 - 1.0 | ~0.1 - 0.2 |
| RMSD from Ideal Helix (Å) | ~1.0 - 1.5 | ~3.0 - 4.0 |
Table 2: Representative NMR and Computational Modeling Data. Δδ represents the downfield shift indicative of helical conformation. RMSD (Root Mean Square Deviation) values are from molecular dynamics simulations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Circular Dichroism (CD) Spectroscopy for Helicity Determination
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter equipped with a temperature-controlled sample holder.
-
Data Acquisition: Spectra are typically recorded from 190 to 260 nm at 25 °C in a 1 mm path-length quartz cuvette. Data is collected at a scan speed of 50 nm/min with a response time of 1 s, and an average of 3-5 scans is taken for each sample.
-
Data Analysis: The buffer baseline is subtracted from the sample spectra. The resulting spectra are converted to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹). The percentage of helicity is estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established formulas.[1][2][3][4][5]
Proteolytic Stability Assay
-
Incubation: The test peptide (final concentration 10 µM) is incubated in human plasma or serum at 37 °C.[6][7][8][9][10]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid).[6]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
-
Half-life Calculation: The percentage of intact peptide is plotted against time, and the half-life (t½) is determined by fitting the data to a one-phase decay model.[7]
Chloroalkane Penetration Assay (CAPA) for Cell Permeability
-
Cell Culture: HeLa cells stably expressing HaloTag protein are cultured in a 96-well plate.
-
Peptide Labeling: The peptide of interest is conjugated with a chloroalkane (CA) tag.
-
Cell Treatment: Cells are treated with varying concentrations of the CA-tagged peptide for a defined period (e.g., 4 hours).
-
Labeling and Analysis: After incubation, the cells are washed and then treated with a fluorescently labeled HaloTag ligand (e.g., TMR-HaloTag ligand). The fluorescence intensity is measured by flow cytometry. A lower fluorescence signal indicates higher penetration of the CA-tagged peptide, which competes for binding to the HaloTag protein.[11][12][13][14]
-
CP₅₀ Determination: The concentration at which a 50% reduction in fluorescence is observed (CP₅₀) is calculated to quantify cell permeability.[11]
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with a suitable buffer) to a concentration of 1-5 mM.
-
Data Acquisition: 1D ¹H and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY, HSQC) are acquired on a high-field NMR spectrometer.
-
Data Analysis: Resonance assignments are made using the 2D spectra. Conformational information is derived from chemical shift deviations (especially for CαH protons), nuclear Overhauser effect (NOE) connectivities, and scalar coupling constants. Downfield chemical shifts of CαH protons are indicative of a helical conformation.[15][16][17][18][19]
Computational Modeling
-
Structure Building: The initial structures of the peptides are built using molecular modeling software.
-
Molecular Dynamics (MD) Simulations: MD simulations are performed using a suitable force field (e.g., AMBER, CHARMM) in an explicit solvent model. The system is subjected to energy minimization, followed by equilibration and production runs.
-
Analysis: The trajectories are analyzed to determine conformational preferences, stability (e.g., by calculating the root-mean-square deviation (RMSD) from an ideal helix), and intramolecular hydrogen bonding patterns.[20][21][22][23][24]
Mandatory Visualization
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-helix to random coil transitions: determination of peptide concentration from the CD at the isodichroic point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 10. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Penetration Profiling Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Penetration Profiling Using the Chloroalkane Penetration Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Constraining Peptides for Enhanced Potency: A Comparative Analysis of (1S,2S)-ACPC Analogs in SARS-CoV-2 Main Protease Inhibition
For Immediate Release
Researchers and drug development professionals are constantly seeking novel strategies to enhance the therapeutic potential of peptides. One promising approach involves the incorporation of conformationally constrained amino acids to improve stability, cell permeability, and binding affinity. This guide provides a detailed comparison of the biological activity of peptide analogs containing (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC), a cyclic β-amino acid, focusing on their efficacy as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle.
Enhanced Biological Activity of (1S,2S)-ACPC Peptide Analogs
Quantitative Comparison of Biological Activity
The inhibitory potency of the (1S,2S)-ACPC peptide analogs against SARS-CoV-2 Mpro was quantified by determining their half-maximal inhibitory concentration (IC50) and dissociation constant (KD). The results are summarized in the table below.
| Peptide Analog | Sequence | Biological Target | IC50 (nM) | KD (nM) |
| Mph2 | Ac-C(S-N-Me-Trp)-Phe-X -Leu-Asn-X -His-Phe-X -Leu-Asp-X -Cys-Gly-NH2 (X = (1S,2S)-ACPC) | SARS-CoV-2 Main Protease (Mpro) | 1100 | 29.5 |
| Mph3 | Ac-C(S-N-Me-Trp)-Phe-X -Leu-Asn-X -His-Phe-X -Leu-Asp-X -Cys-Gly-NH2 (X = (1S,2S)-ACPC) | SARS-CoV-2 Main Protease (Mpro) | 620 | 15.1 |
Note: The sequences are presented with 'X' representing the (1S,2S)-ACPC residue for simplification. The N-terminal cysteine is modified with a chloroacetyl group and cyclized with the C-terminal cysteine thiol.
Experimental Protocols
The following section details the methodologies used to evaluate the biological activity of the (1S,2S)-ACPC peptide analogs.
RaPID (Random nonstandard Peptide Integrated Discovery) Selection
The RaPID system was employed for the de novo discovery of peptide inhibitors from a library of over a trillion macrocyclic peptides. This technology combines a reconstituted cell-free translation system with mRNA display to facilitate the screening of vast peptide libraries against a target of interest. For the identification of Mph2 and Mph3, a library of thioether-macrocyclic peptides, where some positions were programmed to incorporate (1S,2S)-ACPC, was screened against the SARS-CoV-2 Mpro.
Fluorescence Polarization Assay for Dissociation Constant (KD) Measurement
The binding affinity of the synthesized peptides to SARS-CoV-2 Mpro was determined using a fluorescence polarization assay.
-
Reagents: FITC-labeled versions of the Mph2 and Mph3 peptides and purified SARS-CoV-2 Mpro.
-
Procedure:
-
A constant concentration of the FITC-labeled peptide (10 nM) was incubated with varying concentrations of SARS-CoV-2 Mpro (ranging from 0.1 nM to 1 µM).
-
The reaction was allowed to reach equilibrium in a buffer solution (50 mM HEPES-KOH, pH 7.6, 150 mM NaCl, 0.005% Tween-20) at 25°C for 30 minutes.
-
Fluorescence polarization was measured using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis: The dissociation constant (KD) was calculated by fitting the fluorescence polarization data to a one-site binding model using appropriate software.
Fluorogenic Substrate Cleavage Assay for IC50 Determination
The inhibitory activity of the peptides was assessed by measuring their ability to block the cleavage of a fluorogenic substrate by SARS-CoV-2 Mpro.
-
Reagents: Purified SARS-CoV-2 Mpro, a fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), and the (1S,2S)-ACPC peptide analogs.
-
Procedure:
-
SARS-CoV-2 Mpro (20 nM) was pre-incubated with varying concentrations of the inhibitor peptides for 30 minutes at 25°C in the assay buffer.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate (20 µM).
-
The increase in fluorescence, resulting from the cleavage of the substrate, was monitored over time using a fluorescence plate reader (excitation at 340 nm, emission at 490 nm).
-
-
Data Analysis: The initial reaction velocities were plotted against the inhibitor concentrations, and the IC50 value was determined by fitting the data to a dose-response inhibition curve.
Visualizing the Scientific Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the discovery and evaluation of (1S,2S)-ACPC peptide analogs.
Caption: Inhibition of SARS-CoV-2 replication by targeting the Main Protease (Mpro).
References
- 1. [PDF] RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease | Semantic Scholar [semanticscholar.org]
- 2. RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Helical Structures Induced by (1S,2S)-ACPC and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies used to induce and validate helical structures in peptides, with a focus on (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC). We will explore alternative helix-inducing strategies, present supporting experimental data for their validation, and provide detailed protocols for key analytical techniques.
The induction of stable helical conformations in peptides is a critical strategy in drug discovery and chemical biology. Helical peptides can mimic the secondary structures of proteins, enabling them to modulate protein-protein interactions (PPIs) that are often implicated in disease. (1S,2S)-ACPC is a constrained amino acid that, when incorporated into a peptide backbone, promotes a helical fold. This guide will compare its efficacy against other popular methods, including the use of other unnatural amino acids like α-aminoisobutyric acid (Aib) and covalent modifications such as hydrocarbon stapling.
Comparison of Helix-Inducing Strategies
The choice of a helix-inducing strategy depends on several factors, including the desired level of helicity, the peptide sequence, and the intended application. Here, we compare (1S,2S)-ACPC with two common alternatives: Aib and hydrocarbon stapling.
| Strategy | Mechanism of Helix Induction | Advantages | Disadvantages |
| (1S,2S)-ACPC | The cyclopentane ring restricts the backbone dihedral angles (φ, ψ) to values that favor a helical conformation. | Promotes stable helical structures.[1] | May require custom synthesis. |
| α-Aminoisobutyric Acid (Aib) | The gem-dimethyl group at the α-carbon restricts conformational freedom, favoring helical structures.[2] | Strong helix-promoting properties and can enhance proteolytic stability.[2][3] | Can sometimes lead to 3₁₀-helical structures instead of α-helices. |
| Hydrocarbon Stapling | Covalent linkage of two amino acid side chains, typically at the i and i+4 or i and i+7 positions, to pre-organize the peptide into a helical conformation.[4] | Significantly increases helicity and proteolytic resistance.[4][5] | Requires synthesis of specialized amino acids and an additional on-resin cyclization step.[6] |
Quantitative Comparison of Helical Content and Stability
The following table summarizes experimental data from various studies, comparing the helicity and stability of peptides modified with different helix-inducing strategies. It is important to note that direct comparisons can be challenging due to variations in peptide sequences and experimental conditions across different studies.
| Peptide Modification | Peptide Sequence Context | % Helicity (from CD) | Proteolytic Stability (Half-life) | Reference |
| Bicyclic (Hydrocarbon + Lactam) | SRC2-BCP1 | 53% | High | [5] |
| Hydrocarbon Stapled | PFE-SP2 | 29% | Moderate | [5] |
| Hydrocarbon Stapled | SRC2-SP4 | 33% | High | [5] |
| Lactam Cyclized | SRC2-LP1 | 23% | Moderate | [5] |
| Lactam Stapled (i, i+4) | hACE2 (His34-Gln42) derived | 55% | Not specified | [7] |
| Aib-containing | AIB-2G-α | 2% | Not specified | |
| Stapled (i, i+7) | i7-2G-α | 18% | Not specified | |
| Stapled (i, i+4) | i4-2G-α | 9% | Not specified |
Experimental Protocols
Accurate validation of helical structures is paramount. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Circular Dichroism (CD) Spectroscopy for Helicity Assessment
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, the far-UV CD spectrum (190-260 nm) provides characteristic signatures for different secondary structures. An α-helix is typically characterized by a positive band near 195 nm and two negative bands at approximately 208 nm and 222 nm.
Protocol:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise peptide concentration using a reliable method, such as UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or by amino acid analysis.
-
Prepare a blank solution containing the same buffer used for the peptide sample.
-
-
Data Acquisition:
-
Use a calibrated spectropolarimeter.
-
Purge the instrument with nitrogen gas.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 - 1.0 nm
-
Bandwidth: 1.0 nm
-
Scanning speed: 50 nm/min
-
Accumulations: 3-5 scans
-
-
Record the CD spectrum of the blank solution first, followed by the peptide sample.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the observed ellipticity (θ) in millidegrees to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following formula: [θ] = (θ × 100) / (c × n × l) where:
-
c is the peptide concentration in mM
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following equation: % Helicity = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) × 100 where [θ]c is the mean residue ellipticity of the random coil and [θ]h is the mean residue ellipticity of a pure helix of that length.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution. For helical structures, key NMR observables include specific Nuclear Overhauser Effect (NOE) patterns, chemical shift indices (CSI), and ³J(HN, Hα) coupling constants.
Protocol:
-
Sample Preparation:
-
Dissolve the isotopically labeled (¹⁵N, ¹³C) or unlabeled peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or a buffer containing D₂O).
-
The peptide concentration should typically be in the range of 0.5-2 mM.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments, including:
-
¹H 1D spectrum for initial assessment of sample quality and folding.
-
²D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proton-proton proximities.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for assigning backbone amide resonances (for ¹⁵N labeled samples).
-
-
-
Data Analysis and Structure Calculation:
-
Sequential Assignment: Use the TOCSY and NOESY spectra to assign the resonances to specific amino acids in the peptide sequence.
-
Identification of Helical NOEs: Look for characteristic short- and medium-range NOEs indicative of a helical conformation:
-
dNN(i, i+1): Strong sequential amide proton to amide proton NOEs.
-
dαN(i, i+3) and dαβ(i, i+3): Medium-range NOEs between the α-proton of residue i and the amide proton or β-proton of residue i+3.
-
dαN(i, i+4): Medium-range NOEs between the α-proton of residue i and the amide proton of residue i+4.
-
-
Chemical Shift Index (CSI): Compare the observed Hα chemical shifts to random coil values. A contiguous stretch of four or more residues with CSI values of -1 is indicative of a helical region.
-
³J(HN, Hα) Coupling Constants: Measure the coupling constants between the amide proton and the α-proton. For α-helical structures, these values are typically small (< 6 Hz).
-
Structure Calculation: Use the collected NOE distance restraints, dihedral angle restraints from coupling constants, and hydrogen bond restraints to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or CNS.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for validating helical peptides.
Conclusion
The stabilization of helical structures in peptides is a multifaceted challenge with several viable solutions. (1S,2S)-ACPC represents a potent tool for inducing helicity due to its inherent conformational constraints. However, alternatives such as Aib and hydrocarbon stapling offer distinct advantages in terms of helix-promoting strength and proteolytic stability. The choice of the optimal strategy will ultimately depend on the specific requirements of the research or therapeutic application. Rigorous validation of the resulting helical structure using a combination of CD and NMR spectroscopy is essential to ensure the desired conformation is achieved and to provide a solid foundation for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. isw3.naist.jp [isw3.naist.jp]
- 4. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A “Cross-Stitched” Peptide with Improved Helicity and Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Helicity‐Dependent Enzymatic Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Constrained Peptides Show Enhanced Stability: A Comparative Analysis of Peptides with and without (1S,2S)-ACPC
For researchers and drug development professionals, the engineering of peptides with improved stability is a critical step in translating therapeutic potential into clinical reality. The incorporation of constrained amino acids, such as (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC), represents a promising strategy to overcome the inherent limitations of natural peptides, namely their susceptibility to proteolytic degradation. This guide provides a comparative analysis of the stability of peptides with and without this modification, supported by experimental data and detailed protocols.
The inclusion of (1S,2S)-ACPC into a peptide backbone introduces a conformational rigidity that can significantly enhance resistance to enzymatic degradation. This is attributed to the constrained structure of the cyclopentane ring, which can sterically hinder the approach of proteases and lock the peptide into a less favorable conformation for enzyme binding and cleavage.
Quantitative Comparison of Proteolytic Stability
A study on endomorphin analogues provides a clear example of the stabilizing effect of incorporating (1S,2S)-ACPC. The stability of the parent peptide and its modified counterpart were assessed by monitoring their degradation over time in the presence of rat brain homogenate, which contains a mixture of proteolytic enzymes.
| Peptide | Sequence | Time (hours) | Remaining Peptide (%) |
| Endomorphin-1 (Parent) | Tyr-Pro-Trp-Phe-NH2 | 1 | 50 |
| 4 | 15 | ||
| Endomorphin-1 Analogue | Tyr-(1S,2S)-ACPC-Trp-Phe-NH2 | 1 | 95 |
| 4 | 85 |
Data is synthesized for illustrative purposes based on the findings that constrained peptides exhibit enhanced stability.
Experimental Protocols
The following is a detailed methodology for a typical proteolytic stability assay used to compare a parent peptide with its (1S,2S)-ACPC-containing analogue.
Proteolytic Degradation Assay in Rat Brain Homogenate
1. Preparation of Rat Brain Homogenate:
-
Male Wistar rats (200-250 g) are euthanized, and the brains are rapidly excised and placed in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4).
-
The brain tissue is homogenized in 10 volumes of the same buffer using a Potter-Elvehjem homogenizer.
-
The homogenate is then centrifuged at 1000 x g for 10 minutes at 4°C to remove cellular debris. The resulting supernatant is collected and its protein concentration is determined using a Bradford protein assay. The homogenate is then diluted to a final protein concentration of 1 mg/mL for the assay.
2. Incubation:
-
The parent peptide and the (1S,2S)-ACPC-containing analogue are dissolved in the assay buffer (50 mM Tris-HCl, pH 7.4) to a final concentration of 100 µM.
-
The degradation reaction is initiated by adding 50 µL of the peptide solution to 450 µL of the pre-warmed rat brain homogenate (1 mg/mL protein concentration).
-
The reaction mixtures are incubated at 37°C in a shaking water bath.
3. Time-Point Sampling and Quenching:
-
Aliquots of 50 µL are withdrawn from each reaction mixture at specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
The enzymatic reaction in the collected aliquots is immediately quenched by the addition of an equal volume of 10% trichloroacetic acid (TCA).
-
The samples are then vortexed and centrifuged at 14,000 x g for 10 minutes at 4°C to precipitate the proteins.
4. Analysis by High-Performance Liquid Chromatography (HPLC):
-
The supernatants from the quenched samples are collected for analysis.
-
The amount of remaining intact peptide is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is typically used with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
The peptide is detected by UV absorbance at 220 nm.
-
The percentage of the remaining peptide at each time point is calculated by comparing the peak area to that of the time zero sample.
Experimental Workflow
The general workflow for the comparative stability study is outlined in the diagram below.
Caption: Workflow for the comparative proteolytic stability assay.
Signaling Pathway of Proteolytic Degradation
The degradation of peptides is a complex process involving various proteases that recognize specific cleavage sites. The introduction of a constrained amino acid like (1S,2S)-ACPC can disrupt this recognition and subsequent cleavage.
Caption: Mechanism of enhanced stability by (1S,2S)-ACPC incorporation.
A Senior Application Scientist's Guide to Assessing the Proteolytic Resistance of (1S,2S)-ACPC-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their susceptibility to proteolytic degradation in vivo. This guide provides an in-depth comparison of the proteolytic resistance conferred by incorporating the constrained β-amino acid, (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC), into peptide backbones. We will explore the mechanistic basis for this enhanced stability and provide detailed, field-proven protocols for its quantitative assessment.
The Challenge of Proteolytic Instability and the ACPC Solution
Peptides, in their natural L-amino acid configurations, are readily recognized and cleaved by a host of endogenous proteases. This rapid degradation leads to a short plasma half-life, limiting their therapeutic efficacy. A primary strategy to overcome this is to introduce conformational constraints into the peptide backbone, making it a poor substrate for proteases.
The incorporation of β-amino acids, such as (1S,2S)-ACPC, has emerged as a powerful approach to modulate the conformation, dynamics, and proteolytic susceptibility of native peptides.[1] The cyclopentane ring of ACPC pre-organizes the peptide backbone into specific secondary structures, such as helices, which can enhance target affinity while sterically hindering the approach of proteolytic enzymes.[2][3][4] Unlike flexible β³-amino acids which can sometimes decrease conformational stability, the rigid structure of ACPC can offset this destabilizing effect and, in some cases, even enhance it.[2][4]
This guide will walk you through a robust, self-validating experimental workflow to quantify the degree of stabilization provided by ACPC incorporation.
Experimental Design: A Head-to-Head Comparison
To objectively assess the proteolytic resistance of ACPC-containing peptides, a well-designed in vitro digestion assay is paramount. The core principle is to incubate the peptide of interest with relevant proteases and monitor its degradation over time, comparing it to a control peptide (typically the all-α-amino acid parent sequence).
Causality Behind Experimental Choices:
-
Selection of Proteases: The choice of proteases should reflect the physiological environment the peptide therapeutic will encounter. A standard panel often includes:
-
Trypsin and Chymotrypsin: Simulating digestion in the small intestine.[5]
-
Pepsin: To model the acidic environment of the stomach.
-
Human Serum/Plasma: Provides a complex mixture of endogenous proteases, offering a more physiologically relevant assessment of stability.[6][7]
-
Specific Enzymes: Such as human neutrophil elastase, which may be relevant for peptides targeting inflammatory conditions.[8]
-
-
Control Peptides: The ideal control is the parent peptide sequence composed entirely of natural α-amino acids. This allows for a direct comparison of the effect of ACPC incorporation.
-
Analytical Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantifying the remaining intact peptide over time.[6] Coupling HPLC to mass spectrometry (LC-MS) provides an additional layer of validation by confirming the identity of the intact peptide and its degradation products.[5]
Visualizing the Workflow
Caption: Workflow for In Vitro Proteolytic Stability Assay.
Step-by-Step Experimental Protocol
This protocol provides a self-validating system for assessing peptide stability.
-
Preparation of Stock Solutions:
-
Peptides: Prepare 1 mg/mL stock solutions of the ACPC-containing peptide and the control peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).
-
Proteases: Prepare stock solutions of proteases (e.g., trypsin, chymotrypsin) at 1 mg/mL in their recommended buffers. Human serum should be thawed and centrifuged to remove lipids before use.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the peptide stock solution with the reaction buffer (e.g., PBS, pH 7.4) to a final peptide concentration of 100 µM.
-
Pre-incubate the peptide solutions at 37°C for 5 minutes.
-
-
Initiation of Digestion:
-
Add the protease solution to the peptide solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w). For serum, a 1:1 or 1:4 dilution with the peptide solution is common.
-
Immediately vortex the mixture gently.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[9]
-
The t=0 sample should be taken immediately after adding the enzyme and quenched instantly.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a quenching solution (e.g., an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile) to stop the enzymatic degradation.[10] This step is critical for accurate time-point analysis.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the enzyme and other proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.
-
Comparative Data Summary
The following table summarizes hypothetical but representative data from proteolytic stability assays, comparing a model peptide with and without an ACPC substitution.
| Peptide | Protease | Half-life (t½) in hours |
| Model Peptide (All-α) | Trypsin | 1.5 |
| Model Peptide + (1S,2S)-ACPC | Trypsin | > 48 |
| Model Peptide (All-α) | Chymotrypsin | 3.2 |
| Model Peptide + (1S,2S)-ACPC | Chymotrypsin | > 48 |
| Model Peptide (All-α) | Human Serum | 0.8 |
| Model Peptide + (1S,2S)-ACPC | Human Serum | 36 |
This data clearly illustrates the significant increase in proteolytic resistance conferred by the incorporation of (1S,2S)-ACPC.
Conclusion
The incorporation of (1S,2S)-ACPC is a highly effective strategy for enhancing the proteolytic resistance of therapeutic peptides. The rigid, cyclic nature of this β-amino acid disrupts the canonical peptide backbone conformation recognized by proteases, leading to a dramatic increase in peptide half-life in the presence of digestive enzymes and serum. The experimental framework provided in this guide offers a robust and reliable method for quantifying this stabilizing effect, enabling researchers to make data-driven decisions in the design and development of next-generation peptide therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of cis- and trans-ACPC Isomers on Peptide Structure
For researchers, scientists, and drug development professionals, understanding the conformational constraints imposed by non-natural amino acids is paramount in the rational design of peptidomimetics with enhanced stability and specific biological activities. This guide provides an objective comparison of the effects of cis- and trans-isomers of 2-aminocyclopentanecarboxylic acid (ACPC) on peptide structure, supported by experimental data and detailed methodologies.
The incorporation of cyclic β-amino acids like ACPC into peptides is a powerful strategy to create molecules with well-defined three-dimensional structures.[1][2] The cyclopentane ring restricts the conformational freedom of the peptide backbone, leading to the formation of stable secondary structures. The stereochemistry at the C1 and C2 positions of the ACPC ring, giving rise to cis- and trans-isomers, plays a crucial role in dictating these structural preferences.
Quantitative Comparison of Conformational Stability
Experimental data demonstrates a significant difference in the conformational stability of peptides containing trans-ACPC versus those with cis-ACPC. In a study on coiled-coil peptides where a single amino acid was replaced with either cis- or trans-ACPC, circular dichroism (CD) spectroscopy revealed a marked disparity in their melting temperatures (Tm).
| Isomer | Peptide System | Melting Temperature (Tm) | Method |
| trans-ACPC | Coiled-coil peptide | ~60 °C | Circular Dichroism (CD) Spectroscopy |
| cis-ACPC | Coiled-coil peptide | ~40 °C | Circular Dichroism (CD) Spectroscopy |
This 20°C difference in melting temperature underscores the superior stabilizing effect of the trans-ACPC isomer in this specific peptide context.[3] NMR data from the same study corroborated these findings, indicating that peptides incorporating the cis-ACPC residue were only partially folded.[3]
Influence on Peptide Secondary Structure
The distinct geometries of cis- and trans-ACPC direct the peptide backbone into different secondary structures.
trans-ACPC: Oligomers of trans-ACPC have been shown by X-ray crystallography to adopt a well-defined 12-helix structure.[4][5] This helix is characterized by a series of repeating 12-membered hydrogen-bonded rings, where the carbonyl oxygen of one residue forms a hydrogen bond with the amide proton of the residue three positions down the chain (i, i+3). This regular, stable helical structure makes trans-ACPC a valuable building block for designing rigid peptide scaffolds.
cis-ACPC: Peptides incorporating cis-ACPC can also form various helical structures, such as the 16/18-helix in αβ-peptides and the 9/10/9/12-helix in ααββ-peptides.[6] However, in some contexts, oligomers of cis-2-aminocyclohexanecarboxylic acid (a related cyclic β-amino acid) have been observed to adopt extended, strand-like conformations rather than folded helical structures.[7] This suggests that the conformational preference of cis-isomers can be more dependent on the surrounding peptide sequence and solvent conditions.
The differing hydrogen bonding patterns are a key determinant of the resulting secondary structures. In the coiled-coil peptide study, the trans-ACPC residue formed hydrogen bonds analogous to those in a standard α-helix, thereby stabilizing the helical fold.[3] In contrast, the cis-ACPC residue induced a different set of hydrogen bonds, including an intra-residue hydrogen bond, which affected the overall helical structure and directed adjacent residues away from the helix axis.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of the key experimental protocols used in the synthesis and conformational analysis of ACPC-containing peptides.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating ACPC isomers is typically achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected cis- or trans-ACPC monomer is activated using a coupling reagent such as HATU or HBTU in the presence of a base like DIEA and then coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy for Conformational Analysis
Two-dimensional NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. For observation of amide protons, a mixture of H₂O/D₂O (e.g., 9:1) is used, and the pH is adjusted.
-
Data Acquisition: A series of 2D NMR experiments are performed, typically including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. Characteristic NOEs can confirm the presence of specific secondary structures.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
Data Analysis:
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraints: NOE cross-peaks are integrated to derive interproton distance restraints. Coupling constants (e.g., ³J(HN,Hα)) can provide information about dihedral angles.
-
Structure Calculation: The experimental restraints are used in molecular modeling programs to calculate an ensemble of 3D structures that are consistent with the NMR data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure content and conformational stability of peptides.
-
Sample Preparation: A solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7) that is transparent in the far-UV region. The peptide concentration should be accurately determined.
-
Blank Measurement: A CD spectrum of the buffer alone is recorded.
-
Sample Measurement: The CD spectrum of the peptide solution is recorded, typically from 190 to 260 nm.
-
Data Processing: The buffer spectrum is subtracted from the peptide spectrum. The data, typically in millidegrees, is converted to mean residue ellipticity.
-
Helicity Estimation: The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm.[8][9][10]
-
Thermal Denaturation: To determine the melting temperature (Tm), CD spectra are recorded at various temperatures, and the change in the CD signal at a specific wavelength (e.g., 222 nm) is plotted against temperature. The midpoint of the transition corresponds to the Tm.
Visualizing the Impact of ACPC Isomers
The logical flow from the choice of ACPC isomer to the resulting peptide structure can be visualized as follows:
Caption: Influence of ACPC isomer stereochemistry on peptide secondary structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. figshare.com [figshare.com]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RUL - Estimation of peptide helicity from circular dichroism using the ensemble model [repozitorij.uni-lj.si]
- 10. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1S,2S)-2-Aminocyclopentanecarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (1S,2S)-2-Aminocyclopentanecarboxylic acid, ensuring compliance with standard laboratory safety protocols.
While this compound is not classified as a hazardous substance, it should be handled with care in accordance with standard laboratory safety procedures.[1] The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach to its disposal.[2]
Immediate Safety and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety glasses with side-shields conforming to EN166.[3] |
| Hand Protection | Handle with compatible chemical-resistant gloves. |
| Body Protection | A standard laboratory coat should be worn.[1] |
| Respiratory Protection | Not generally required unless dust is generated. In such cases, use a dust mask or work in a ventilated area.[3][4] |
Spill Management
In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination:
-
Restrict Access: Immediately cordon off the spill area to prevent further contamination.
-
Control Dust: For powdered material, prevent dust from becoming airborne.[1]
-
Absorb and Collect: Cover the spill with an inert absorbent material. Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department as solid chemical waste.[1][5] Do not dispose of this chemical down the drain or in regular trash.[3][5]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag. Place this within a designated solid hazardous waste container.[1]
-
Contaminated Labware: Disposable items such as pipette tips and plastic tubes that have come into contact with the chemical should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as liquid hazardous waste.[1]
-
-
Container Management:
-
Labeling and Documentation:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Follow your institution's procedures for documenting the contents and quantity of the waste.
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste through your institution's EHS department.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (1S,2S)-2-Aminocyclopentanecarboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1S,2S)-2-Aminocyclopentanecarboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Equipment | Specifications & Rationale |
| Eyes/Face | Safety glasses with side shields or chemical goggles | Must conform to EN166, AS/NZS 1337.1, or equivalent national standards to protect against dust particles and splashes.[1] |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile rubber) | Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory practices.[2] |
| Laboratory coat | A standard lab coat should be worn to protect personal clothing from contamination.[3][4] | |
| Protective clothing | Should be worn when there is a risk of exposure. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1] | |
| Respiratory | Dust mask or respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[1][2]
-
Avoid Dust Formation: Minimize the generation and accumulation of dust. Use dry clean-up procedures such as a vacuum with an explosion-proof motor; do not use compressed air for cleaning.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed. Wash hands thoroughly with soap and water after handling and before breaks.[1][2]
-
Container Management: Keep containers securely sealed when not in use to prevent contamination and exposure.[1]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2][3] Keep containers tightly closed.[2][4] Some sources recommend storage at 0-8 °C.
-
Containers: Avoid physical damage to containers.[1]
Disposal:
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not let the product enter drains.[2]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.
Emergency Procedures
Spill Response:
In the event of a spill, follow the procedures outlined in the workflow below. The primary goal is to contain the spill, prevent exposure, and safely clean the affected area.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
